2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
Description
Properties
IUPAC Name |
2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3INO/c7-6(8,9)5(12)4-1-3(10)2-11-4/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVKKFAIAQPCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1I)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470560 | |
| Record name | 2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72652-33-6 | |
| Record name | 2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Structural Elucidation of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive identification of novel chemical entities is a cornerstone of modern chemical and pharmaceutical research. This technical guide provides an in-depth, field-proven methodology for the structural elucidation of the complex heterocyclic compound, 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, we present a holistic and self-validating workflow. This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring technical accuracy and building a trustworthy, authoritative case for the final structure.
Foundational Strategy: An Integrated Spectroscopic Approach
The elucidation of a novel molecular structure is fundamentally a process of evidence accumulation and hypothesis testing. No single technique provides a complete picture; rather, the synergy between different spectroscopic methods allows for the unambiguous assignment of a chemical structure.[1][2] Our workflow is designed to be iterative, where insights from one analysis inform and validate the interpretations of another.
The core strategy involves:
-
Determining the Molecular Formula: High-resolution mass spectrometry provides the elemental composition, a critical starting point.
-
Identifying Functional Groups: Infrared spectroscopy offers a rapid screen for key chemical bonds and functional moieties.
-
Mapping the Atomic Framework: A comprehensive suite of NMR experiments (¹H, ¹³C, HSQC, and HMBC) establishes the precise connectivity of atoms within the molecule.
Figure 1: Integrated workflow for spectroscopic structure elucidation.
Mass Spectrometry: Defining the Molecular Blueprint
Core Directive: The initial and most critical step is to confirm the molecular weight and deduce the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this task. For pyrrole derivatives, soft ionization techniques like Electrospray Ionization (ESI) are often preferred to minimize fragmentation and clearly identify the molecular ion peak.[3]
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is employed, typically in negative ion mode, to generate the [M-H]⁻ ion.
-
Analysis: The mass-to-charge ratio (m/z) is measured using a Time-of-Flight (TOF) analyzer, which provides high mass accuracy.
-
Data Interpretation: The measured m/z of the molecular ion is used to calculate the elemental composition. The isotopic pattern, particularly the signature of the three chlorine atoms, is crucial for validation.
Data Summary & Interpretation:
| Parameter | Expected Value (C₆H₃Cl₃INO) | Observed Value |
| Molecular Formula | C₆H₃Cl₃INO | C₆H₃Cl₃INO |
| Molecular Weight | 338.36 g/mol [4][5] | Consistent with MS data |
| Mass Spectrum Peak [M-H]⁻ | m/z 336/338/340 | m/z 336[4] |
The observation of the [M-H]⁻ peak at m/z 336, along with the characteristic isotopic pattern for three chlorine atoms, provides high confidence in the assigned molecular formula.[4]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Core Directive: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups.[1] For the target molecule, we anticipate characteristic vibrations for the N-H bond, the carbonyl (C=O) group, and carbon-halogen (C-X) bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background scan is performed prior to analysis.
-
Data Interpretation: The positions and intensities of absorption bands are correlated with known functional group frequencies.
Data Summary & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3400-3200 | N-H Stretch | Confirms the presence of the pyrrole N-H group.[6] |
| ~1680 | C=O Stretch (Ketone) | Indicates the trichloroacetyl group. The frequency suggests conjugation with the pyrrole ring.[7] |
| ~1475 | C=C/C-N Stretch | Aromatic ring vibrations of the polypyrrole backbone.[6] |
| Below 800 | C-Cl/C-I Stretch | Consistent with the presence of multiple halogen atoms.[8] |
The IR spectrum provides immediate, corroborating evidence for the key functional groups required by the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Core Directive: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[2][9] A combination of 1D and 2D experiments provides a complete picture of atomic connectivity.
Experimental Protocol: High-Field NMR (400 MHz)
-
Sample Preparation: The compound is dissolved in a deuterated solvent, typically DMSO-d₆, which is suitable for observing exchangeable protons like N-H.
-
1D NMR: ¹H and ¹³C spectra are acquired to identify all unique proton and carbon environments.
-
2D NMR:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[10][11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-3 bonds) between protons and carbons, which is essential for piecing together the molecular skeleton.[10][11][12]
-
Data Summary & Interpretation:
Published ¹H NMR data for this compound in DMSO-d₆ shows three distinct signals.[4]
| ¹H Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 12.76 | broad singlet | 1H | N-H | Typical for a pyrrole N-H proton, broadened by exchange. |
| 7.52 | doublet of doublets | 1H | H-5 | Aromatic proton on the pyrrole ring. |
| 7.39 | doublet of doublets | 1H | H-3 | Aromatic proton on the pyrrole ring. |
Table based on data from ChemicalBook.[4]
2D NMR Connectivity Analysis:
The definitive structural proof comes from the 2D NMR correlations.
-
HSQC: This experiment would show direct, one-bond correlations between the proton at 7.39 ppm and its attached carbon (C-3), and the proton at 7.52 ppm and its attached carbon (C-5).
-
HMBC: This is the key experiment for establishing the overall structure. The absence of a COSY correlation between H-3 and H-5 confirms they are not on adjacent carbons. The crucial HMBC correlation would be a 3-bond coupling from the H-3 proton to the carbonyl carbon (C=O) of the trichloroacetyl group. This unambiguously places the side chain at the C-2 position.
Figure 2: Key HMBC correlations confirming the structure.
Conclusion: A Unified Structural Confirmation
The integrated analysis of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and unambiguous structural confirmation for this compound.
-
MS confirms the molecular formula C₆H₃Cl₃INO.
-
IR identifies the characteristic N-H and C=O functional groups.
-
¹H NMR confirms the presence and environment of the three distinct protons.
-
2D NMR (HSQC & HMBC) establishes the precise connectivity, definitively placing the iodo substituent at the C-4 position and the trichloroacetyl group at the C-2 position.
This systematic approach exemplifies the rigorous standards required in modern chemical research and drug development for the unequivocal characterization of novel compounds.
References
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Introduction: A Strategic Overview of Vinpocetine
An In-Depth Technical Guide to the Physicochemical Properties of Vinpocetine (CAS 42971-09-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Vinpocetine is a semi-synthetic derivative of vincamine, an alkaloid extracted from the periwinkle plant (Vinca minor L.).[1] For decades, it has been a subject of significant interest in drug development, particularly for its neuroprotective and cerebral vasodilator effects.[2] Marketed under brand names like Cavinton, it is utilized in the treatment of cerebrovascular disorders and cognitive impairment.[2][3]
For the drug development professional, a molecule's therapeutic potential is inextricably linked to its physicochemical properties. These parameters govern everything from absorption, distribution, metabolism, and excretion (ADME) to formulation stability and manufacturability. This guide provides a deep dive into the core physicochemical characteristics of Vinpocetine, moving beyond mere data points to explain the causality behind their experimental determination and their strategic implications in pharmaceutical development.
Part 1: Core Physicochemical Profile of Vinpocetine
A quantitative summary of Vinpocetine's key properties provides a foundational understanding of its behavior. This data is critical for initial screening, computational modeling, and strategic planning in the early phases of drug development.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₂₂H₂₆N₂O₂ | Defines the elemental composition and is the basis for molecular weight calculation.[4] |
| Molecular Weight | 350.45 g/mol | Influences diffusion rates, membrane permeability, and formulation calculations.[4] |
| Physical Appearance | White to off-white crystalline powder | Impacts handling, formulation choices (e.g., solid dosage forms), and purity assessment.[5][6] |
| Aqueous Solubility | Practically insoluble; 35.5 µg/mL (at pH 7.4) | A critical bottleneck for bioavailability; necessitates enabling formulation strategies.[1][7] |
| Solubility in Organics | Soluble in methylene chloride, DMSO, ethanol | Provides options for analytical sample preparation and potential formulation routes (e.g., lipid-based systems).[1] |
| LogP (o/w) | 4.1 | Indicates high lipophilicity, suggesting good membrane permeability but potential for poor aqueous solubility and high protein binding.[7] |
| pKa (basic) | 7.1 | As a weak base, its ionization state and solubility are highly dependent on pH, impacting absorption across the GI tract.[7] |
| Melting Point | 147-153 °C (decomposes) | Important for assessing purity, physical stability, and selecting manufacturing process temperatures (e.g., hot-melt extrusion). |
Part 2: Experimental Determination & Strategic Implications
Understanding how these values are derived is as important as the values themselves. The following sections detail the standardized methodologies for determining Vinpocetine's critical physicochemical properties, grounded in the authoritative OECD Guidelines for the Testing of Chemicals.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a primary determinant of a drug's dissolution rate and subsequent absorption. For a compound like Vinpocetine, which is classified as "practically insoluble," accurate measurement is the first step toward overcoming this challenge.[1] The OECD 105 guideline provides a robust framework for this determination.
The shake-flask method is a gold-standard technique for determining the water solubility of substances and is suitable for compounds with solubilities above 10⁻² g/L, though its principles are foundational.
-
Preparation of a Supersaturated Solution: An excess amount of Vinpocetine is added to a vessel containing high-purity water (or a relevant buffer, e.g., pH 7.4 phosphate buffer to simulate physiological conditions).
-
Causality: Using an excess of the solid ensures that the resulting solution reaches its saturation point, a prerequisite for measuring the equilibrium solubility.
-
-
Equilibration: The vessel is sealed and agitated at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours).
-
Causality: Continuous agitation in a temperature-controlled environment is crucial to achieve thermodynamic equilibrium between the undissolved solid and the dissolved solute. A preliminary test helps determine the minimum time required to reach this state.
-
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.
-
Causality: It is critical to ensure no solid particulates are carried over into the sample for analysis, as this would falsely inflate the measured concentration. A high-g-force centrifugation is often preferred to avoid potential adsorption of the solute onto a filter membrane.
-
-
Quantitative Analysis: The concentration of Vinpocetine in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units such as g/L or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.
Lipophilicity (LogP): Predicting Membrane Permeability
The n-octanol/water partition coefficient (P) is a measure of a drug's lipophilicity, or "greasiness." Expressed as LogP, it is a critical predictor of how well a drug will cross biological membranes, like the intestinal wall and the blood-brain barrier.[6] For a neuroprotective agent like Vinpocetine, a high LogP (4.1) is advantageous for brain penetration but correlates with its poor aqueous solubility.[7] The HPLC method described in OECD 117 is a rapid and reliable way to estimate LogP.
This method correlates a substance's retention time on a reverse-phase HPLC column with its LogP.
-
System Preparation: A reverse-phase HPLC system with a C18 column is used. The mobile phase is typically a mixture of methanol and water, run under isocratic (constant composition) conditions.
-
Calibration: A series of reference compounds with known LogP values (spanning a range that includes the expected LogP of Vinpocetine) are injected individually. Their retention times (t_R) are recorded.
-
Causality: The reference compounds establish a direct, linear relationship between retention time on a nonpolar stationary phase and the compound's lipophilicity. More lipophilic compounds interact more strongly with the C18 column and thus have longer retention times.
-
-
Dead Time Determination: The column dead time (t_0), the time it takes for an unretained compound to pass through the column, is determined using a non-retained substance (e.g., thiourea).
-
Capacity Factor Calculation: For each reference compound, the capacity factor (k) is calculated using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve Generation: A graph of log(k) versus the known LogP for the reference compounds is plotted. A linear regression analysis is performed to establish the calibration equation.
-
Sample Analysis: Vinpocetine is dissolved in the mobile phase and injected into the system (in duplicate). Its retention time (t_R) is measured.
-
LogP Determination: The capacity factor (k) for Vinpocetine is calculated. Its LogP value is then determined by interpolating its log(k) value onto the calibration curve.
Dissociation Constant (pKa): Understanding pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. As a weak base with a pKa of 7.1, Vinpocetine's charge state changes significantly within the physiological pH range.[7] In the acidic environment of the stomach (pH 1-3), it will be predominantly ionized and more soluble. In the more neutral environment of the small intestine (pH 6-7.5), the proportion of the un-ionized, more permeable form increases. This balance is critical for absorption. The potentiometric titration method, a classic approach outlined in OECD 112, is highly reliable for determining pKa.
This method involves monitoring the pH of a solution of the substance as a standardized acid or base is added.
-
Solution Preparation: A precise amount of Vinpocetine is dissolved in a suitable solvent (e.g., a water/methanol mixture for poorly soluble compounds). Carbonate-free water is essential.
-
Causality: Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which would interfere with the titration of a weak base and lead to inaccurate results.
-
-
Titration Setup: The solution is placed in a jacketed vessel to maintain a constant temperature. A calibrated pH electrode is immersed in the solution, which is stirred continuously.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally using a precision burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Causality: As the strong acid is added, it protonates the basic nitrogen atom on Vinpocetine. The pH changes slowly at first, then rapidly near the equivalence point, and then slowly again. This change is monitored by the pH electrode.
-
-
Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve.
-
pKa Determination: The pKa corresponds to the pH at the half-equivalence point (the point where half of the Vinpocetine has been neutralized by the acid). This can be determined from the inflection point of the first derivative of the titration curve. The mean and standard deviation are calculated from multiple measurements.
Conclusion
The physicochemical properties of Vinpocetine—namely its poor aqueous solubility, high lipophilicity, and weak basicity—define the core challenges and opportunities in its development. A LogP of 4.1 facilitates its entry into the central nervous system, which is essential for its therapeutic action. However, this same property contributes to a solubility of only 35.5 µg/mL, creating significant hurdles for oral bioavailability. Its pKa of 7.1 dictates a complex, pH-dependent absorption profile throughout the gastrointestinal tract. A thorough, mechanistically grounded understanding of these properties, derived from standardized protocols like the OECD guidelines, is not merely an academic exercise. It is the foundation upon which successful formulation strategies, robust analytical methods, and ultimately, effective therapeutic products are built.
References
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An In-Depth Technical Guide to the Synthesis of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone: A Key Intermediate for PIM Kinase Inhibitors
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone. This compound serves as a critical intermediate in the development of novel pyrrolo[1,2-a]pyrazinones, a class of potent and selective inhibitors of PIM kinases, which are implicated in various oncogenic pathways[1]. The synthesis is presented as a two-step process commencing with the decarboxylation of commercially available 4-iodo-1H-pyrrole-2-carboxylic acid, followed by a regioselective Friedel-Crafts acylation. This document is intended for researchers, medicinal chemists, and process development scientists, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate the replication and optimization of this synthetic route.
Introduction
The pyrrole scaffold is a ubiquitous heterocyclic motif found in a vast array of biologically active natural products and pharmaceutical agents[2]. The functionalization of the pyrrole ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological properties. The target molecule, this compound, incorporates two key functionalities: a 4-iodo substituent, which can serve as a handle for further cross-coupling reactions, and a 2-trichloroacetyl group, a precursor for the construction of more complex heterocyclic systems. Its utility as a building block for PIM kinase inhibitors underscores the importance of a reliable and scalable synthetic method[1].
This guide details a strategic two-step synthesis designed for efficiency and regiochemical control. The pathway leverages a commercially available starting material and employs well-established, yet carefully optimized, reaction conditions.
Synthetic Strategy Overview
The synthesis of this compound is approached through a two-step sequence. The first step involves the decarboxylation of 4-iodo-1H-pyrrole-2-carboxylic acid to generate the key intermediate, 4-iodo-1H-pyrrole. The second step is a Friedel-Crafts acylation of 4-iodo-1H-pyrrole with trichloroacetyl chloride, which regioselectively installs the trichloroacetyl group at the C2 position of the pyrrole ring.
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Spectroscopic Unveiling of C6H3Cl3INO: A Technical Guide for Advanced Drug Discovery
Abstract
In the landscape of modern drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical exploration of the spectroscopic properties of the molecular formula C6H3Cl3INO, a halogen- and nitrogen-substituted aromatic compound with potential applications in medicinal chemistry and materials science. Focusing on a representative isomer, 2,4,5-trichloro-1-iodo-3-nitrobenzene, we delve into the theoretical and practical aspects of its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended to serve as a comprehensive resource for researchers and scientists, offering not only predicted spectral data but also the underlying principles and experimental workflows necessary for the unambiguous structural elucidation of this and similar complex molecules.
Introduction: The Significance of Spectroscopic Analysis
Spectroscopic analysis is a cornerstone of chemical research, providing a non-destructive window into the molecular world.[1] For complex organic molecules such as those represented by the formula C6H3Cl3INO, a multi-faceted spectroscopic approach is essential to determine the precise arrangement of atoms and functional groups. The interplay of NMR, IR, and MS techniques offers a holistic view of the molecule's connectivity, vibrational modes, and mass-to-charge ratio, which are critical for confirming its identity, purity, and for predicting its chemical behavior. Halogenated nitroaromatic compounds, in particular, are important intermediates in the synthesis of pharmaceuticals, pesticides, and dyes.[2]
The molecular formula C6H3Cl3INO suggests a number of possible constitutional isomers, which are molecules with the same molecular formula but different structural arrangements.[3][4] For the purpose of this guide, we will focus our analysis on a plausible and illustrative isomer: 2,4,5-trichloro-1-iodo-3-nitrobenzene . The principles and techniques discussed herein are broadly applicable to other isomers of this formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
Predicted ¹H NMR Spectrum of 2,4,5-trichloro-1-iodo-3-nitrobenzene
The ¹H NMR spectrum of 2,4,5-trichloro-1-iodo-3-nitrobenzene is predicted to be relatively simple, showing a single resonance for the lone aromatic proton. The chemical shift of this proton is influenced by the surrounding electron-withdrawing chloro and nitro groups, and the iodo group.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| H-6 | 8.0 - 8.5 |
-
Rationale: The aromatic proton at position 6 is flanked by a chloro group and an iodo group. The strong electron-withdrawing nature of the nitro group at position 3 and the chloro groups at positions 2, 4, and 5 will significantly deshield the remaining proton, shifting its resonance to a downfield region, likely between 8.0 and 8.5 ppm. The signal is expected to be a singlet as there are no adjacent protons to cause spin-spin coupling.
Predicted ¹³C NMR Spectrum of 2,4,5-trichloro-1-iodo-3-nitrobenzene
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are influenced by the attached substituents.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-I) | 90 - 100 |
| C-2 (C-Cl) | 130 - 135 |
| C-3 (C-NO₂) | 148 - 152 |
| C-4 (C-Cl) | 135 - 140 |
| C-5 (C-Cl) | 132 - 137 |
| C-6 (C-H) | 125 - 130 |
-
Rationale:
-
C-1: The carbon bearing the iodine atom (C-I) is expected to be the most upfield among the substituted carbons due to the "heavy atom effect" of iodine.
-
C-3: The carbon attached to the nitro group (C-NO₂) will be significantly deshielded and appear at the lowest field.
-
C-2, C-4, C-5: The carbons bonded to chlorine atoms will have chemical shifts in the range of 130-140 ppm. Their precise shifts will be influenced by the relative positions of the other substituents.
-
C-6: The carbon bonded to the hydrogen atom will be the most shielded of the sp² carbons, appearing in the typical aromatic region but influenced by the adjacent chloro and iodo groups.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6]
Predicted IR Absorption Bands for 2,4,5-trichloro-1-iodo-3-nitrobenzene
| Predicted IR Data | ||
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| NO₂ | Asymmetric Stretch | 1520 - 1560 |
| NO₂ | Symmetric Stretch | 1340 - 1370 |
| C=C | Aromatic Ring Stretch | 1450 - 1600 |
| C-H | Aromatic Stretch | 3050 - 3150 |
| C-Cl | Stretch | 1000 - 1100 |
| C-I | Stretch | 500 - 600 |
-
Rationale:
-
Nitro Group (NO₂): The strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group are expected to be prominent in the spectrum.[7]
-
Aromatic Ring: The C=C stretching vibrations within the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H: A weak to medium absorption band corresponding to the C-H stretch of the single aromatic proton is anticipated above 3000 cm⁻¹.
-
Carbon-Halogen Bonds: The C-Cl stretching vibrations are expected in the fingerprint region, while the C-I stretch will appear at a lower frequency due to the larger mass of the iodine atom.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through the analysis of fragmentation patterns.[8][9]
Predicted Mass Spectrum of 2,4,5-trichloro-1-iodo-3-nitrobenzene
The molecular formula C6H3Cl3INO has a calculated monoisotopic mass of approximately 380.8 g/mol . The presence of chlorine, with its two common isotopes ³⁵Cl (75.8%) and ³⁷Cl (24.2%), will result in a characteristic isotopic cluster for the molecular ion peak.
| Predicted Mass Spectrometry Data | |
| Ion | Predicted m/z |
| [M]⁺ | 381, 383, 385, 387 |
| [M-NO₂]⁺ | 335, 337, 339, 341 |
| [M-I]⁺ | 254, 256, 258 |
| [C₆H₂Cl₃]⁺ | 179, 181, 183 |
-
Rationale:
-
Molecular Ion ([M]⁺): The molecular ion peak will appear as a cluster of peaks due to the three chlorine atoms. The relative intensities of these peaks will follow a predictable pattern based on the isotopic abundances of ³⁵Cl and ³⁷Cl.
-
Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the halogen atoms. The loss of an iodine radical is a favorable fragmentation pathway. Subsequent loss of chlorine atoms or other neutral fragments would lead to the other observed ions.
-
Experimental Workflow for Spectroscopic Analysis
The following outlines a standard experimental workflow for the comprehensive spectroscopic characterization of a novel compound like 2,4,5-trichloro-1-iodo-3-nitrobenzene.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical entity.
Sample Preparation
-
NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
IR: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.
-
MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by electrospray ionization (ESI) or use a direct insertion probe for electron ionization (EI).
Instrumentation and Data Acquisition
-
NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be used. For more complex structures, 2D NMR experiments like COSY and HSQC can be employed to establish connectivity.
-
IR: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
MS: Obtain the mass spectrum using a high-resolution mass spectrometer to obtain accurate mass data, which can further confirm the elemental composition.
Conclusion
The structural elucidation of a novel compound with the molecular formula C6H3Cl3INO requires a synergistic application of modern spectroscopic techniques. By leveraging the predictive power of NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can confidently determine the structure of complex molecules like the example isomer, 2,4,5-trichloro-1-iodo-3-nitrobenzene. This guide provides a foundational framework for the spectroscopic analysis of such compounds, empowering scientists in drug discovery and related fields to accelerate their research through robust and reliable characterization.
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The Trichloroacetyl Group on a Pyrrole Ring: A Comprehensive Technical Guide to its Synthesis and Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trichloroacetyl group onto a pyrrole ring furnishes a versatile synthetic intermediate with a rich and nuanced chemical reactivity. This powerful electron-withdrawing group not only modifies the electronic properties of the pyrrole core but also serves as a valuable functional handle for a variety of chemical transformations. This in-depth technical guide provides a comprehensive overview of the synthesis of trichloroacetylpyrroles and the diverse reactivity of the trichloroacetyl moiety, offering field-proven insights and detailed experimental protocols for researchers in organic synthesis and drug development.
Synthesis of 2-(Trichloroacetyl)pyrrole: The Gateway to Functionalized Pyrroles
The most common and efficient method for the synthesis of 2-(trichloroacetyl)pyrrole is the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride.[1][2] This electrophilic aromatic substitution reaction preferentially occurs at the C2 position of the pyrrole ring due to the higher stability of the resulting carbocation intermediate compared to attack at the C3 position.[3]
Mechanism of Friedel-Crafts Acylation
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of trichloroacetyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] The pyrrole ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the 2-trichloroacetylated product.
Diagram: Friedel-Crafts Acylation of Pyrrole
Caption: Hydrolysis of 2-(trichloroacetyl)pyrrole to pyrrole-2-carboxylic acid.
Table 1: Conditions for Hydrolysis and Esterification
| Transformation | Reagents and Conditions | Product | Reference |
| Hydrolysis | 1. NaOH (aq), EtOH, heat 2. Acidic workup | Pyrrole-2-carboxylic acid | [5] |
| Esterification | 1. Hydrolysis to the acid 2. CH₃OH, H₂SO₄ (cat.), heat | Methyl pyrrole-2-carboxylate | [6] |
Reduction of the Carbonyl Group
The trichloroacetyl group can be selectively reduced to various oxidation states, providing access to a range of functional groups.
Strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. The choice of reagent is critical to avoid unwanted side reactions, such as reduction of the pyrrole ring.
The trichloroacetyl group can be completely removed under reductive conditions, often employing zinc dust in the presence of a proton source. [7]This reaction is analogous to the deprotection of trichloroethoxycarbonyl (Troc) protecting groups. [7][8]This transformation is particularly useful when the trichloroacetyl group is used as a temporary directing or activating group.
Diagram: Reductive Removal of the Trichloroacetyl Group
Caption: Reductive removal of the trichloroacetyl group.
Nucleophilic Substitution at the Carbonyl Carbon
The highly electrophilic nature of the carbonyl carbon in the trichloroacetyl group allows for facile attack by a variety of nucleophiles. This reactivity can be exploited to synthesize a diverse array of pyrrole derivatives.
Table 2: Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product |
| Amines | R-NH₂ | N-substituted pyrrole-2-carboxamide |
| Alcohols | R-OH, base | Pyrrole-2-carboxylate ester |
| Grignard Reagents | R-MgBr | Tertiary alcohol |
Role in Further Substitution of the Pyrrole Ring
The electron-withdrawing trichloroacetyl group deactivates the pyrrole ring towards further electrophilic substitution. However, it directs incoming electrophiles to the C4 position. [9]This directing effect is crucial for the synthesis of 2,4-disubstituted pyrroles, which are important building blocks in medicinal chemistry and materials science. [6][10] Experimental Protocol: Acylation of 2-(Trichloroacetyl)pyrrole [9] Materials:
-
2-(Trichloroacetyl)pyrrole
-
Acyl chloride (e.g., hexanoyl chloride)
-
Aluminum chloride
-
Anhydrous dichloromethane
Procedure:
-
To a stirred solution of 2-(trichloroacetyl)pyrrole (1.0 eq.) in anhydrous dichloromethane, add aluminum chloride (1.1 eq.) at 0 °C.
-
After stirring for 15 minutes, add the acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the 4-acyl-2-(trichloroacetyl)pyrrole.
Participation in Cyclization Reactions
The trichloroacetyl group can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, 2-(trichloroacetyl)pyrrole can be used in the synthesis of 1-oxo-2,3-disubstituted-pyrrolo[1,2-a]pyrazines. [11]This reactivity highlights the utility of the trichloroacetyl group as a linchpin for constructing complex molecular architectures.
Applications in the Synthesis of Complex Molecules
The versatile reactivity of the trichloroacetyl group on a pyrrole ring makes it a valuable tool in the synthesis of a wide range of complex molecules.
-
Pharmaceuticals: 2-(Trichloroacetyl)pyrrole is a building block for the synthesis of bioactive compounds, including anti-inflammatory and analgesic drugs. [12]It is a precursor to natural products like Oroidin, Hymenidin, and Clathrodin. [9]* Porphyrins and Macrocycles: The conversion of the trichloroacetyl group to a carboxylic acid or ester provides a handle for the construction of porphyrin macrocycles, which have applications in photodynamic therapy and catalysis. [11][13][14]* Agrochemicals: This compound is utilized in the formulation of pesticides and herbicides. [12]
Conclusion
The trichloroacetyl group on a pyrrole ring is more than just a simple functional group; it is a strategic tool for molecular design and synthesis. Its facile introduction via Friedel-Crafts acylation and its diverse reactivity, including hydrolysis, reduction, and participation in further substitutions and cyclizations, provide chemists with a powerful platform for the construction of complex and functionally rich pyrrole-containing molecules. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to fully exploit the synthetic potential of this remarkable chemical entity.
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Barker, P., Gendler, P., & Rapoport, H. (1978). 2-(Trichloroacetyl)pyrroles as intermediates in the preparation of 2,4-disubstituted pyrroles. The Journal of Organic Chemistry, 43(25), 4849-4853. [Link]
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Barker, P., Gendler, P., & Rapoport, H. (1978). 2-(Trichloroacetyl)pyrroles as intermediates in the preparation of 2,4-disubstituted pyrroles. The Journal of Organic Chemistry, 43(25), 4849-4853. [Link]
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Kamal, A., Reddy, K. S., & Rajender. (2004). Selective Removal of 2,2,2-Trichloroethyl- and 2,2,2-Trichloroethoxycarbonyl Protecting Groups with Zn–N-Methylimidazole in the Presence of Reducible and Acid-Sensitive Functionalities. Synthetic Communications, 34(13), 2349-2357. [Link]
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Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 63(4), 896-901. [Link]
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Muchowski, J. M., & Gonzalez, C. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(8), 1697-1702. [Link]
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Cativiela, C., Diaz-de-Villegas, M. D., & Garcia, J. I. (1998). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules, 3(2), 52-60. [Link]
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Chhikara, B. S., & Tehlan, S. (2006). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 45B(2), 503-506. [Link]
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ResearchGate. The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. [Link]
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Venugopala, K. N., Prasanna, R. T., & Odhav, B. (2014). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 26(1), 267-270. [Link]
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Amarnath, V., Valentine, W. M., Amarnath, K., Eng, M. A., & Graham, D. G. (1994). The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Chemical research in toxicology, 7(1), 56–61. [Link]
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D'Urso, A., Frassanito, R., De Vitis, V., & Paolesse, R. (2018). Corrole and nucleophilic aromatic substitution are not incompatible: a novel route to 2,3-difunctionalized copper corrolates. Organic & biomolecular chemistry, 16(24), 4434–4438. [Link]
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An In-depth Technical Guide to the Stability and Storage of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
Introduction and Compound Profile
2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone (CAS No: 72652-33-6) is a key intermediate in the synthesis of novel and selective inhibitors of PIM kinases, a family of serine/threonine kinases implicated in various cancers.[1] The compound's molecular structure, featuring a highly functionalized pyrrole ring, presents unique challenges regarding its stability and storage. The integrity of this starting material is paramount to ensure the reproducibility of synthetic outcomes and the quality of downstream drug candidates.
This guide provides a comprehensive analysis of the factors influencing the stability of this compound. By examining the constituent functional groups—the pyrrole ring, the carbon-iodine bond, and the trichloromethyl ketone moiety—we can infer potential degradation pathways and establish optimal storage and handling protocols.
Table 1: Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 72652-33-6[2] |
| Molecular Formula | C6H3Cl3INO[2] |
| Molecular Weight | 338.36 g/mol [2] |
| Known Applications | Intermediate for PIM kinase inhibitors[1] |
Inferred Chemical Stability and Potential Degradation Pathways
Direct stability data for this compound is not extensively published. However, by dissecting its structure, we can anticipate its reactivity based on established principles for each functional group.
The Pyrrole Core
The pyrrole ring is an electron-rich aromatic heterocycle. While aromatic, it is susceptible to degradation under certain conditions:
-
Acid-Catalyzed Polymerization: Pyrroles are notoriously prone to polymerization in the presence of strong acids and Lewis acids.[3] This is a critical consideration for any synthetic step or storage solution involving acidic conditions.
-
Electrophilic Substitution: The pyrrole ring readily undergoes electrophilic substitution.[4] While the existing substituents are electron-withdrawing, the potential for further reaction, particularly under harsh conditions, should not be discounted.
The Carbon-Iodine Bond
The C-I bond on the aromatic ring is a potential site of degradation.
-
Deiodination: Iodinated aromatic compounds can undergo deiodination through various mechanisms, including reductive dehalogenation and photolytic cleavage.[5][6] The presence of reducing agents or exposure to UV light could lead to the formation of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone as an impurity.
-
Oxidative Degradation: Advanced oxidation processes are known to degrade iodinated compounds, often initiating with cleavage of the C-I bond.[6][7]
The Trichloromethyl Ketone Moiety
This functional group significantly influences the compound's reactivity.
-
Electrophilicity: The ketone is highly electrophilic due to the strong electron-withdrawing effect of the trichloromethyl group. This makes it susceptible to nucleophilic attack.
-
Reductive Instability: Ketones, particularly electron-deficient ones like trifluoromethyl ketones (a close analogue), are prone to in vivo reduction to their corresponding alcohols.[8] This suggests that this compound could be sensitive to reducing agents, potentially forming the corresponding trichloromethyl carbinol.
-
Basic Instability (Haloform Reaction): The presence of three alpha-halogens makes this ketone susceptible to cleavage by strong bases via the haloform reaction, which would destroy the molecule.
The following diagram illustrates the potential degradation pathways based on the chemical properties of the functional groups.
Caption: Predicted degradation pathways for the title compound.
Recommended Storage and Handling Protocols
Based on the inferred stability profile, stringent storage and handling procedures are necessary to preserve the integrity of this compound. For similar halogenated pyrrole derivatives, storage recommendations can vary from room temperature to 4°C.[9][10] Given the multiple reactive sites on the target molecule, a conservative approach is warranted.
Table 2: Recommended Storage Conditions
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8°C | ≤ -20°C | Reduces rates of potential degradation reactions. Freezing minimizes molecular mobility. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Amber vial / Exclude light | Amber vial / Store in darkness | Minimizes the risk of photolytic cleavage of the C-I bond. |
| Container | Tightly sealed glass vial with PTFE-lined cap | Tightly sealed glass vial with PTFE-lined cap | Ensures an inert storage environment and prevents moisture ingress. |
Handling Best Practices:
-
Inert Atmosphere: Handle the solid compound exclusively in a glove box or under a stream of inert gas.
-
Solvent Selection: When preparing solutions, use anhydrous, aprotic solvents that have been de-gassed. Avoid protic solvents unless required for a specific reaction, and be aware of their potential to act as nucleophiles.
-
pH Control: Avoid contact with strong acids, bases, and Lewis acids. Ensure all glassware is free from acidic or basic residues. Chloromethyl ketone derivatives have shown enhanced stability at lower pH values, but the risk of pyrrole polymerization must be considered.[11]
-
Temperature Control: When in solution, keep the compound cooled on an ice bath whenever possible to minimize degradation.
-
Avoid Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination with reagents that could initiate degradation (e.g., reducing agents, strong acids/bases).
Experimental Protocol: Forced Degradation Study
To definitively establish the stability profile of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions and analyzing for degradation products, typically using High-Performance Liquid Chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) for peak identification.
Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in 10 mL of anhydrous acetonitrile (ACN) to create a 1 mg/mL stock solution.
-
-
Sample Preparation for Stress Testing:
-
For each condition, transfer 1 mL of the stock solution into a separate, appropriately labeled HPLC vial.
-
Control: Keep one vial at 2-8°C in the dark.
-
Acid Hydrolysis: Add 100 µL of 1 M HCl. Cap and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 100 µL of 1 M NaOH. Cap and keep at room temperature for 1 hour. Note: Expect rapid degradation.
-
Oxidative Degradation: Add 100 µL of 30% H₂O₂. Cap and keep at room temperature for 24 hours.
-
Photostability: Place an uncapped vial (covered with a perforated cap) in a photostability chamber under ICH Q1B conditions.
-
Thermal Stability (Solid): Place ~1 mg of solid compound in an open vial and heat at 80°C for 48 hours.
-
-
Sample Analysis:
-
At designated time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each vial.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with a 50:50 ACN:water mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV method. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a suitable starting point.
-
Characterize any significant degradation products using LC-MS to determine their mass and propose structures.
-
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.
-
Identify the conditions under which the compound is most labile.
-
Conclusion
While this compound is a valuable synthetic intermediate, its multifaceted reactivity necessitates careful handling and storage. The primary risks to its stability are inferred to be acid-catalyzed polymerization, photolytic or reductive deiodination, and degradation by strong bases. To ensure the compound's integrity, it is imperative to store it at low temperatures (≤ -20°C for long-term), under an inert atmosphere, and protected from light. The experimental protocol for a forced degradation study outlined herein provides a robust framework for researchers to empirically determine the precise stability profile and validate these handling and storage recommendations.
References
- Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. National Institutes of Health.
- Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect.
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- This compound. Coompo Research Chemicals.
- Halogenation and sulfonation of pyrrole. Química Organica.org.
- 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone. Sigma-Aldrich.
- 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone. ChemScene.
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Identification of Impurities in 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the identification, characterization, and control of process-related impurities and degradation products of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone. As an important synthetic intermediate, ensuring its purity is paramount for the quality, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs). This document outlines the probable synthetic pathways, predicts potential impurities based on reaction mechanisms, and details robust analytical methodologies for their detection and structural elucidation. We delve into the practical application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a systematic approach to forced degradation studies is presented to ensure the stability-indicating nature of the developed analytical methods, in alignment with regulatory expectations.
Introduction: The Imperative of Purity
This compound is a key building block in the synthesis of complex heterocyclic molecules, including novel kinase inhibitors. In any drug development program, the purity profile of such an intermediate is not merely a quality metric; it is a critical determinant of the final API's safety and efficacy. Impurities, even at trace levels, can possess undesirable toxicological properties or affect the stability and manufacturability of the final drug product.
The guidelines from the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities above specific thresholds.[1] This guide is structured to provide drug development professionals with the scientific rationale and practical methodologies required to meet these challenges head-on. By understanding the genesis of impurities, we can develop targeted analytical strategies and implement effective controls throughout the manufacturing process.
Genesis of Impurities: A Synthesis-Based Perspective
Understanding the potential impurities begins with a thorough analysis of the synthetic route. The synthesis of this compound is logically achieved via a two-step process: the iodination of a pyrrole precursor followed by a Friedel-Crafts acylation. Each step presents a unique set of challenges and potential side reactions.
Step 1: Synthesis of 4-iodo-1H-pyrrole (Starting Material)
The regioselective iodination of the pyrrole ring is the critical first step. While various methods exist for halogenating heterocycles, a common approach involves electrophilic iodination using molecular iodine (I₂) activated by a base or an oxidizing agent.[2][3][4]
-
Reaction: Pyrrole is treated with an iodinating agent (e.g., I₂/KOH, I₂/CAN, or ICl) to introduce an iodine atom onto the pyrrole ring. The 4-position (or β-position) is a plausible target, although regioselectivity can be challenging.
-
Causality of Impurity Formation: The high electron density of the pyrrole ring makes it susceptible to over-reaction and poor regioselectivity.
-
Regioisomeric Impurities: Electrophilic substitution on pyrrole can occur at either the α (2 or 5) or β (3 or 4) positions. While reaction conditions can favor one isomer, the formation of 2-iodopyrrole, 3-iodopyrrole, and other isomers is highly probable.
-
Poly-iodinated Impurities: The activated nature of the pyrrole ring can lead to the formation of di- and tri-iodinated species (e.g., 2,4-diiodopyrrole).[4]
-
Unreacted Starting Material: Incomplete reaction will result in the carry-over of 1H-pyrrole.
-
Step 2: Friedel-Crafts Acylation
The second step involves the acylation of 4-iodo-1H-pyrrole with trichloroacetyl chloride. This is a classic Friedel-Crafts reaction.[5][6]
-
Reaction: 4-iodo-1H-pyrrole is reacted with trichloroacetyl chloride in the presence of a Lewis acid catalyst to yield the target molecule.
-
Causality of Impurity Formation: Pyrrole and its derivatives are notoriously sensitive to strong acids and can polymerize easily.[1] Therefore, strong Lewis acids like AlCl₃ are often unsuitable. Milder catalysts (e.g., FeCl₃, SnCl₄, TiCl₄) are preferred.[1]
-
Isomeric Product (Impurity V): Acylation can potentially occur at the other available α-position (C5), leading to the formation of 2,2,2-trichloro-1-(3-iodo-1H-pyrrol-2-yl)ethanone if the starting material contained 3-iodopyrrole, or 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-3-yl)ethanone from an alternative acylation on the desired starting material. Electrophilic substitution on pyrrole derivatives strongly favors the α-position, making acylation at C2 and C5 the most likely outcomes.
-
Starting Material Carry-over (Impurity IV): Unreacted 4-iodo-1H-pyrrole will be present in the final crude product.
-
Hydrolysis Product (Impurity VI): Trichloroacetyl chloride is highly moisture-sensitive and can hydrolyze to form trichloroacetic acid.
-
Polymerization Products: Acid-catalyzed polymerization of the pyrrole ring can lead to intractable, high-molecular-weight colored impurities.
-
Summary of Potential Process-Related Impurities
The following table provides a consolidated view of the most probable impurities arising from the synthetic process.
| Impurity ID | Structure | Chemical Name | Origin |
| Target | C₆H₃Cl₃INO | This compound | - |
| Impurity I | C₄H₄IN | e.g., 2-iodo-1H-pyrrole, 3-iodo-1H-pyrrole | Step 1: Lack of regioselectivity |
| Impurity II | C₄H₃I₂N | e.g., 2,4-diiodo-1H-pyrrole | Step 1: Over-iodination |
| Impurity III | C₄H₅N | 1H-pyrrole | Step 1: Unreacted starting material |
| Impurity IV | C₄H₄IN | 4-iodo-1H-pyrrole | Step 2: Unreacted starting material |
| Impurity V | C₆H₃Cl₃INO | e.g., 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-3-yl)ethanone | Step 2: Isomeric acylation |
| Impurity VI | C₂HCl₃O₂ | Trichloroacetic acid | Step 2: Hydrolysis of reagent |
Analytical Strategies for Identification and Characterization
A multi-technique analytical approach is essential for the robust separation and identification of all potential impurities. The workflow typically involves chromatographic separation followed by spectroscopic characterization.
High-Performance Liquid Chromatography (HPLC): The Core Separation Technique
HPLC is the gold standard for separating the target molecule from its closely related impurities. A reverse-phase method is typically effective for this class of compounds.
Self-Validating Protocol: The method's trustworthiness is established by its ability to separate all known and potential impurities, as well as any new peaks that appear during forced degradation studies. Peak purity analysis using a Diode Array Detector (DAD) is essential to ensure that each chromatographic peak corresponds to a single component.
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a robust C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) to provide good hydrophobic retention and separation.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shapes.
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better resolution for aromatic compounds.
-
-
Gradient Elution: A gradient is necessary to elute compounds with a wide range of polarities, from the polar trichloroacetic acid to the less polar di-iodinated impurities.
-
Detection: Use a DAD detector to monitor multiple wavelengths. Pyrrole-containing compounds typically have a UV maximum around 220-280 nm.
-
Method Optimization: Inject a mixture of the crude material and any available standards. Adjust the gradient slope and duration to achieve a resolution (Rs) of >1.5 between the main peak and all impurity peaks.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | General purpose reverse-phase with good efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides sharp peaks for acidic/basic analytes. |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Gradient | 5% to 95% B over 20 min | To elute a wide range of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | DAD, 254 nm | Common wavelength for aromatic heterocycles. |
| Injection Vol. | 10 µL | Standard volume to avoid peak distortion. |
Mass Spectrometry (MS): Mass Identification
Coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful technique for the initial identification of unknown impurities.[7][8]
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocycles.
-
Mass Analysis: A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap provides an accurate mass measurement, allowing for the determination of the elemental composition of the impurity. This is often sufficient to distinguish between, for example, an iodinated vs. a di-iodinated species.
-
MS/MS Fragmentation: For isomeric impurities that have the same mass, tandem mass spectrometry (MS/MS) is invaluable. By fragmenting the parent ion and analyzing the daughter ions, one can often deduce the substitution pattern on the ring. The fragmentation of the acyl group and losses from the pyrrole ring will provide structural clues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
For any impurity present above the ICH identification threshold (~0.10-0.15%), isolation followed by NMR analysis is required for unambiguous structure confirmation.[9][10][11]
-
¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts and coupling constants of the pyrrole ring protons are highly sensitive to the position of substituents. For the target molecule, one would expect to see two distinct singlets or narrow doublets for the protons at the C3 and C5 positions.
-
¹³C NMR: Shows the number of unique carbon atoms. The chemical shift of each carbon in the pyrrole ring is diagnostic of the substitution pattern.[10][12]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to piece the structure together. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, which is crucial for confirming the position of the acyl group and the iodine atom.
Forced Degradation Studies: Probing Intrinsic Stability
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to ensure the analytical method is "stability-indicating."[12][13][14][15][16] This means the method can separate the main component from all its degradation products. The molecule is subjected to stress conditions more severe than those encountered during routine storage.
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of the target molecule in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the samples to the conditions listed in the table below. The goal is to achieve 5-20% degradation.
-
Analysis: Analyze the stressed samples by the developed HPLC method alongside an unstressed control sample.
-
Evaluation:
-
Check for the appearance of new peaks.
-
Perform peak purity analysis on the main peak to ensure it is not co-eluting with a degradant.
-
Calculate the mass balance to ensure all degradants are being detected.
-
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Hydrolysis of the ketone, potential ring opening. |
| Base Hydrolysis | 0.1 M NaOH, RT, 4h | Saponification/hydrolysis of the ketone. |
| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of the pyrrole ring, potential N-oxide formation. |
| Thermal | 80 °C (in solid state and solution), 48h | General decomposition, potential dehalogenation. |
| Photolytic | ICH-compliant light source (e.g., 1.2 million lux hours), RT | Photodegradation, C-I bond cleavage (de-iodination).[17][18] |
Conclusion
The successful identification of impurities in this compound is a multi-faceted challenge that requires a deep understanding of synthetic organic chemistry coupled with advanced analytical science. By anticipating impurities based on the synthetic route, a targeted and efficient analytical strategy can be developed. The combination of high-resolution HPLC for separation, mass spectrometry for rapid identification, and NMR for definitive structural proof provides a robust and reliable workflow. Validating this workflow through comprehensive forced degradation studies ensures that the developed methods are stability-indicating and fit for purpose in a regulated drug development environment. This systematic approach not only satisfies regulatory requirements but also builds a foundational understanding of the molecule's chemical behavior, which is invaluable for process optimization and ensuring the ultimate safety and quality of the final pharmaceutical product.
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Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health (NIH). [Link]
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Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
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¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. [Link]
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Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. National Institutes of Health (NIH). [Link]
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Stability Indicating Forced Degradation Studies. RJPT. [Link]
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Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. PubMed. [Link]
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Forced Degradation Studies. MedCrave online. [Link]
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Purification and properties of pyrrole. OpenBU. [Link]
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Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]
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Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. National Institutes of Health (NIH). [Link]
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Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents. National Institutes of Health (NIH). [Link]
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Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. [Link]
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Studies on the stability of iodine compounds in iodized salt. National Institutes of Health (NIH). [Link]
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Studies on the stability of iodine compounds in iodized salt. CABI Digital Library. [Link]
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Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Agilent. [Link]
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Iodination of 7-azaindole and pyrrole. ResearchGate. [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Friedel-Crafts Acylation. SynArchive. [Link]
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Pyrrole synthesis. Organic Chemistry Portal. [Link]
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Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society. [Link]
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Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]
-
Large Scale Preparation of Indoline-2-ones by Friedel-Crafts Cyclisation. Organic Chemistry Portal. [Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI. [Link]
-
Heterocyclic Compounds. SlideShare. [Link]
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The Synthetic Chemist's Guide to Halogenated Pyrroles: A Comprehensive Review of Methodologies and Applications
Abstract
The pyrrole nucleus, a cornerstone of heterocyclic chemistry, gains significant versatility through halogenation. The introduction of halogen atoms onto the pyrrole ring profoundly influences its electronic properties, reactivity, and biological activity, making halogenated pyrroles highly sought-after intermediates in medicinal chemistry, materials science, and natural product synthesis. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable compounds. We will delve into the nuances of electrophilic halogenation, radical-mediated transformations, and cycloaddition reactions, offering field-proven insights into experimental choices and mechanistic underpinnings. Detailed protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively synthesize and utilize halogenated pyrroles.
Introduction: The Enduring Importance of Halogenated Pyrroles
The strategic incorporation of halogens into organic molecules is a powerful tool for modulating their physicochemical and biological properties. In the context of the pyrrole scaffold, halogenation can:
-
Enhance Biological Activity: Halogenated pyrroles are integral to a wide array of natural products and pharmaceuticals, exhibiting potent antimicrobial, antifungal, antiviral, and anticancer activities.[1] A notable example is Pyrrolnitrin, a halogenated phenylpyrrole antibiotic.[2][3]
-
Tune Electronic Properties: The electron-withdrawing nature of halogens alters the electron density of the pyrrole ring, influencing its reactivity in subsequent transformations and its potential for use in organic electronics.
-
Provide Synthetic Handles: Halogen substituents serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of complex molecular architectures.
This guide will navigate the diverse landscape of synthetic methodologies, providing a robust framework for the rational design and execution of syntheses targeting specific halogenated pyrrole derivatives.
Electrophilic Halogenation: The Workhorse of Pyrrole Functionalization
Electrophilic aromatic substitution is the most common and direct method for the halogenation of pyrroles. The electron-rich nature of the pyrrole ring makes it highly susceptible to attack by electrophilic halogenating agents.[4] The regioselectivity of this reaction is a critical consideration, with substitution generally favored at the C2 and C5 positions due to the superior stabilization of the resulting cationic intermediate (arenium ion).[4]
Mechanism of Electrophilic Aromatic Substitution on Pyrrole
The general mechanism involves the attack of the pyrrole π-system on an electrophilic halogen source, leading to the formation of a resonance-stabilized carbocation. Subsequent deprotonation restores aromaticity, yielding the halogenated pyrrole.
Figure 1: General mechanism of electrophilic halogenation of pyrrole.
Chlorination
N-Chlorosuccinimide (NCS) is the reagent of choice for the controlled monochlorination of pyrroles, offering a milder alternative to harsher reagents like chlorine gas or sulfuryl chloride which often lead to polychlorination and decomposition.[5][6]
Experimental Protocol: Monochlorination of Pyrrole using NCS [6]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the pyrrole substrate (1.0 eq) in a suitable aprotic solvent (e.g., THF, CH2Cl2) under an inert atmosphere (N2 or Ar).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.0-1.1 eq) portion-wise over 15-30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted NCS.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Comparison of Chlorinating Agents for Pyrroles
| Reagent | Typical Conditions | Advantages | Disadvantages |
| NCS | THF or CH2Cl2, 0 °C to rt | Mild, good for monochlorination, easy to handle solid | Can be sluggish for deactivated pyrroles |
| SO2Cl2 | Ether or CH2Cl2, -78 °C to rt | Highly reactive, can be used for polychlorination | Often leads to mixtures, can cause decomposition |
| Cl2 gas | CCl4 or CH2Cl2, low temp. | Inexpensive | Difficult to handle, often results in over-halogenation |
Bromination
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of pyrroles.[7] Elemental bromine (Br2) can also be employed, often in a solvent like ethanol or acetic acid, but its high reactivity can lead to polybromination.[7][8]
Mechanism of Bromination with Br2
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The Alchemist's Blueprint: A Technical Guide to the Synthesis of Key Intermediates for PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that have emerged as significant therapeutic targets in oncology.[1] Their role in regulating cell cycle progression, apoptosis, and cell survival has spurred the development of numerous small molecule inhibitors.[1] This in-depth technical guide provides a comprehensive overview of the synthesis of crucial intermediates that form the backbone of several prominent PIM kinase inhibitors. By dissecting the synthetic routes to key structural motifs, this document aims to equip researchers and drug development professionals with the practical knowledge to navigate the chemical landscape of PIM kinase inhibitor discovery and development. We will delve into the synthetic strategies for imidazo[1,2-b]pyridazines, substituted oxindoles, and pyrimidine-based scaffolds, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of synthetic methodologies.
Introduction: The PIM Kinase Family - A Compelling Oncological Target
The PIM kinase family comprises three highly homologous isoforms: PIM-1, PIM-2, and PIM-3.[2] Unlike many other kinases, PIM kinases are constitutively active, and their oncogenic potential is primarily regulated at the level of transcription and protein stability.[2] Overexpression of PIM kinases has been implicated in a variety of hematological malignancies and solid tumors, making them an attractive target for therapeutic intervention.[3] The unique structural features of the PIM kinase ATP-binding pocket, particularly the presence of a proline-rich hinge region, have facilitated the design of potent and selective inhibitors.[4][5] This guide will focus on the practical synthesis of the foundational intermediates that enable the construction of these inhibitors.
The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold for PIM Inhibition
The imidazo[1,2-b]pyridazine scaffold is a key structural feature in several PIM kinase inhibitors, most notably SGI-1776.[6] This heterocyclic system provides a rigid framework for positioning key pharmacophoric elements to interact with the kinase active site. The synthesis of this core typically begins with a substituted aminopyridazine.
Synthesis of the 3-Amino-6-halopyridazine Intermediate
A common and critical starting material for the synthesis of the imidazo[1,2-b]pyridazine core is 3-amino-6-halopyridazine. The synthesis of 3-amino-6-chloropyridazine is a representative example.
Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine [7]
-
Reaction: Amination of 3,6-dichloropyridazine.
-
Reagents: 3,6-dichloropyridazine, concentrated aqueous ammonium hydroxide.
-
Procedure:
-
To a solution of 3,6-dichloropyridazine (10 g, 67.1 mmol) in a sealed pressure vessel, add concentrated aqueous ammonium hydroxide (100 mL).
-
Heat the mixture at 110°C for 12 hours.
-
After cooling the reaction mixture to 0°C, filter the contents.
-
Wash the resulting solid with cold water (2 x 15 mL) to afford 3-amino-6-chloropyridazine as a pale-yellow solid.
-
-
Yield: ~80%
Causality Behind Experimental Choices: The use of a sealed pressure vessel is crucial for this reaction as it allows the temperature to be raised above the boiling point of the aqueous ammonia solution, thereby increasing the reaction rate. The excess of ammonia serves as both the nucleophile and the solvent, driving the reaction towards the mono-substituted product.
Construction of the Imidazo[1,2-b]pyridazine Ring System
The construction of the fused imidazole ring is typically achieved through a condensation reaction between the 3-amino-6-halopyridazine and an α-haloketone.[8]
Experimental Protocol: General Synthesis of 2-Aryl-6-chloroimidazo[1,2-b]pyridazine [8]
-
Reaction: Condensation of 3-amino-6-chloropyridazine with an α-bromoketone.
-
Reagents: 3-amino-6-chloropyridazine, substituted 2-bromoacetophenone, sodium bicarbonate, ethanol.
-
Procedure:
-
A mixture of 3-amino-6-chloropyridazine (1.0 eq), the appropriately substituted 2-bromoacetophenone (1.0 eq), and sodium bicarbonate (2.0 eq) in ethanol is refluxed for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2-aryl-6-chloroimidazo[1,2-b]pyridazine.
-
This versatile intermediate can then undergo further functionalization, such as through Suzuki or other cross-coupling reactions at the 6-position, to generate a library of PIM kinase inhibitors.[9]
The Substituted Oxindole Moiety: A Cornerstone for Potent Inhibition
The 3-substituted oxindole core is a prominent feature in a number of kinase inhibitors, including the pan-PIM kinase inhibitor CX-6258.[1][10] The synthesis of this scaffold allows for the introduction of diverse substituents at the 3-position, which is crucial for modulating potency and selectivity.
Synthesis of the 5-Substituted Oxindole Intermediate
The synthesis of the oxindole core can be achieved through various methods, including the palladium-catalyzed intramolecular α-arylation of α-chloroacetanilides.[11]
Experimental Protocol: Synthesis of 5-Chlorooxindole [11]
-
Reaction: Palladium-catalyzed intramolecular C-H functionalization.
-
Reagents: 2-chloro-N-(4-chlorophenyl)acetamide, palladium acetate (Pd(OAc)₂), 2-(di-tert-butylphosphino)biphenyl, triethylamine, toluene.
-
Procedure:
-
To an oven-dried flask, add 2-chloro-N-(4-chlorophenyl)acetamide (1.0 eq), palladium acetate (0.02 eq), and 2-(di-tert-butylphosphino)biphenyl (0.04 eq).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene and triethylamine (1.2 eq).
-
Heat the reaction mixture at 100°C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with 1 M HCl and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash chromatography to yield 5-chlorooxindole.
-
Trustworthiness of the Protocol: This method is highly reliable and provides good to excellent yields for a range of substituted anilides. The use of a bulky, electron-rich phosphine ligand is critical for the efficiency of the catalytic cycle.
Knoevenagel Condensation for 3-Alkylideneoxindole Formation
The 3-alkylideneoxindole moiety, a key feature of CX-6258, is typically formed via a Knoevenagel condensation between a 5-substituted oxindole and an appropriate aldehyde.
Experimental Protocol: Synthesis of (E)-5-chloro-3-((furan-2-yl)methylene)indolin-2-one
-
Reaction: Knoevenagel condensation.
-
Reagents: 5-chlorooxindole, furan-2-carbaldehyde, piperidine, ethanol.
-
Procedure:
-
A solution of 5-chlorooxindole (1.0 eq) and furan-2-carbaldehyde (1.1 eq) in ethanol is treated with a catalytic amount of piperidine.
-
The reaction mixture is refluxed for 2-4 hours.
-
Upon cooling, the product precipitates from the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired (E)-5-chloro-3-((furan-2-yl)methylene)indolin-2-one.
-
The E-isomer is typically the thermodynamically favored product. This intermediate can then be further elaborated, for instance, by coupling a different aromatic or heteroaromatic group to the furan ring to build the final inhibitor.[12]
Pyrimidine-Based Intermediates: Versatile Building Blocks
The pyrimidine scaffold is another privileged structure in kinase inhibitor design, offering multiple points for diversification. Inhibitors like AZD1208 feature a substituted pyrimidine core.[13]
Synthesis of 2-Amino-4,6-disubstituted Pyrimidines
A common route to this class of intermediates is the condensation of a chalcone with guanidine.[14][15]
Experimental Protocol: General Synthesis of 2-Amino-4,6-diphenylpyrimidine [15]
-
Reaction: Cyclization of a chalcone with guanidine.
-
Reagents: 1,3-diphenylprop-2-en-1-one (chalcone), guanidine hydrochloride, sodium hydroxide, ethanol.
-
Procedure:
-
To a solution of the chalcone (1.0 eq) in ethanol, add guanidine hydrochloride (1.5 eq) and sodium hydroxide (2.0 eq).
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the 2-amino-4,6-diphenylpyrimidine.
-
This method allows for the synthesis of a wide variety of substituted pyrimidines by simply varying the starting chalcone, which is readily prepared from the corresponding acetophenone and benzaldehyde.
The Benzylidene-1,3-thiazolidine-2,4-dione Moiety of AZD1208
AZD1208 features a benzylidene-1,3-thiazolidine-2,4-dione pharmacophore. This is typically synthesized via a Knoevenagel condensation.[16]
Experimental Protocol: Synthesis of 5-(3-(Trifluoromethyl)benzylidene)thiazolidine-2,4-dione
-
Reaction: Knoevenagel condensation.
-
Reagents: 3-(Trifluoromethyl)benzaldehyde, 2,4-thiazolidinedione, piperidine, ethanol.
-
Procedure:
-
A mixture of 3-(trifluoromethyl)benzaldehyde (1.0 eq) and 2,4-thiazolidinedione (1.0 eq) in ethanol is treated with a catalytic amount of piperidine.[16]
-
The mixture is heated at reflux for 2-3 hours.
-
Upon cooling, the product crystallizes out of the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried to yield the desired 5-(3-(trifluoromethyl)benzylidene)thiazolidine-2,4-dione.
-
Authoritative Grounding: The Knoevenagel condensation is a classic and reliable method for forming carbon-carbon double bonds between an active methylene compound and a carbonyl group.[11] The use of a weak base like piperidine is sufficient to catalyze the reaction.[11]
Data Presentation and Workflow Visualization
Comparative Data of Intermediate Synthesis
| Intermediate Class | Key Reaction | Starting Materials | Typical Yield (%) | Reference |
| Imidazo[1,2-b]pyridazine | Condensation | 3-Amino-6-halopyridazine, α-haloketone | 60-80 | [8] |
| Substituted Oxindole | Pd-catalyzed Cyclization | α-Chloroacetanilide | 70-95 | [11] |
| 3-Alkylideneoxindole | Knoevenagel Condensation | Substituted oxindole, aldehyde | 85-95 | [12] |
| 2-Aminopyrimidine | Cyclization | Chalcone, Guanidine | 60-85 | [15] |
| Benzylidene-thiazolidinedione | Knoevenagel Condensation | Substituted benzaldehyde, 2,4-thiazolidinedione | 70-90 |
Visualizing Synthetic Pathways
Diagram 1: General Synthetic Pathway to Imidazo[1,2-b]pyridazine Core
Caption: Synthesis of the imidazo[1,2-b]pyridazine core.
Diagram 2: Synthetic Workflow for 3-Alkylideneoxindole Intermediates
Caption: Workflow for 3-alkylideneoxindole synthesis.
Conclusion
The synthesis of key intermediates is a critical and enabling step in the discovery and development of novel PIM kinase inhibitors. This guide has provided a detailed overview of the synthetic routes to several important structural classes, including imidazo[1,2-b]pyridazines, substituted oxindoles, and pyrimidines. By understanding the underlying chemical principles and having access to robust experimental protocols, researchers are better equipped to design and synthesize the next generation of PIM kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The modular nature of these synthetic strategies allows for extensive structure-activity relationship studies, which are essential for optimizing lead compounds and ultimately delivering new therapeutic options for cancer patients.
References
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An In-depth Technical Guide to the Exploratory Reactions of 4-Iodopyrrole Derivatives
Abstract
The pyrrole scaffold is a privileged heterocycle, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2][3] The strategic introduction of a halogen, particularly iodine, onto the pyrrole ring transforms it into a versatile building block for complex molecular architectures. This guide focuses on the 4-iodopyrrole moiety, a key intermediate whose C-I bond serves as a reactive handle for a diverse array of chemical transformations. We will explore the synthesis of these precursors and delve into the causality and practical execution of pivotal palladium-catalyzed cross-coupling reactions and alternative functionalization strategies. This document is designed to serve as a technical resource, providing not only step-by-step protocols but also the underlying mechanistic principles to empower researchers in their synthetic endeavors.
The Strategic Importance of the 4-Iodopyrrole Scaffold
While direct C-H functionalization of pyrroles is a powerful strategy, it often favors the more electron-rich C2 and C5 positions.[1][4] The 4-iodo substituent provides a definitive and reliable point of connection, enabling regioselective functionalization that might otherwise be difficult to achieve. The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions, allowing for transformations to occur under mild conditions.[5] This reactivity makes 4-iodopyrroles ideal substrates for late-stage functionalization in drug discovery campaigns, where rapid diversification of a core scaffold is essential for lead optimization.[6]
Synthesis of 4-Iodopyrrole Precursors
The direct, regioselective iodination of a simple pyrrole at the C4 position is challenging. Therefore, synthesis often relies on multi-step sequences or specialized starting materials. A common strategy involves the use of an N-protected pyrrole and an appropriate iodinating agent.
Protocol: Iodination of N-Phenylsulfonylpyrrole
This protocol illustrates a common approach where an electron-withdrawing group on the nitrogen directs the regioselectivity of electrophilic substitution.
-
Protection: To a solution of pyrrole in a suitable solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C. After cessation of hydrogen evolution, add benzenesulfonyl chloride and allow the reaction to warm to room temperature.
-
Iodination: Dissolve the resulting N-phenylsulfonylpyrrole in a solvent like dichloromethane. Add an iodinating agent such as N-Iodosuccinimide (NIS) and stir at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Deprotection (if required): The phenylsulfonyl group can be removed under various conditions, such as with magnesium in methanol or via other reductive methods, to yield the free N-H 4-iodopyrrole.
Key Exploratory Reactions: A Palladium-Catalyzed Toolkit
The true synthetic power of 4-iodopyrroles is unlocked through palladium-catalyzed cross-coupling reactions. These methods provide reliable pathways for the formation of C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably one of the most important tools for constructing biaryl and vinyl-aryl structures, which are prevalent in medicinal chemistry.[7] The reaction's tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids contribute to its widespread use.[8]
Causality Behind the Protocol: The choice of catalyst, ligand, and base is critical. A catalyst like Pd(PPh₃)₄ is often effective for reactive iodides.[8] The base (e.g., Cs₂CO₃ or K₂CO₃) is essential for the transmetalation step, activating the boronic acid.[8][9] A mixed solvent system like dioxane/water ensures the solubility of both organic and inorganic reagents.[8] Protecting the pyrrole nitrogen with a group like SEM (2-(trimethylsilyl)ethoxymethyl) can prevent side reactions like dehalogenation and improve yields.[10]
-
To a reaction vial, add the N-protected 4-iodopyrrole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as Cs₂CO₃ (2.0 equiv).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5-10 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture at 90-100 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (2) | 78 |
| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | 88 |
Yields are representative and will vary based on the specific substrate and precise conditions.
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Methodological & Application
Application Note & Protocol: A Versatile Synthesis of Pyrrolo[1,2-a]pyrazinones Utilizing 4-Iodo-2-(trichloroacetyl)pyrrole
Abstract
The pyrrolo[1,2-a]pyrazinone scaffold is a privileged heterocyclic structure, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology and antagonists for neurological receptors.[1][2][3] This document provides a detailed protocol for the synthesis of this valuable scaffold, starting from 2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone (CAS 72652-33-6). We will explore the chemical principles, provide a robust step-by-step methodology, and discuss the rationale behind the experimental design, offering researchers a reliable pathway to access a diverse range of substituted pyrrolo[1,2-a]pyrazinone derivatives for applications in drug discovery and medicinal chemistry.
Introduction: The Significance of the Pyrrolo[1,2-a]pyrazinone Core
Nitrogen-containing heterocycles are foundational motifs in modern pharmacology.[4] Among these, the fused bicyclic system of pyrrolo[1,2-a]pyrazinone has emerged as a structure of intense interest. Its rigid conformation and diverse substitution points allow for the fine-tuning of biological activity. Derivatives of this scaffold have demonstrated potent and selective inhibition of PIM kinases, which are implicated in cancer progression, and have also been developed as noncompetitive mGluR1 antagonists for treating neurological disorders.[1][3] The wide-ranging bioactivity of these compounds has driven the need for efficient and adaptable synthetic strategies.[4][5]
This guide focuses on a "pyrrole-first" synthetic strategy, which involves the construction of the pyrazinone ring onto a pre-functionalized pyrrole core.[6] This approach is advantageous for its modularity, allowing for the introduction of various substituents by simply changing one of the reactants.
Key Starting Material: this compound
The selected starting material for this protocol is a highly functionalized pyrrole derivative that serves as an ideal precursor for the target scaffold.
Table 1: Properties of Starting Material CAS 72652-33-6
| Property | Value |
| CAS Number | 72652-33-6 |
| Chemical Name | This compound[7] |
| Molecular Formula | C₆H₃Cl₃INO |
| Molecular Weight | 338.36 g/mol |
| Structure | |
| Key Feature | The 2-(trichloroacetyl) group is a highly reactive electrophile. The trichloromethyl group acts as an excellent leaving group precursor, facilitating nucleophilic substitution by primary amines.[8] The iodine atom at the 4-position provides a handle for further functionalization via cross-coupling reactions. |
Reaction Principle and Mechanism
The synthesis proceeds via a two-step, one-pot sequence: amidation followed by intramolecular cyclization .
-
Amidation: The reaction is initiated by the nucleophilic attack of a primary amine (R-NH₂) on the highly electrophilic carbonyl carbon of the trichloroacetyl group. This forms a tetrahedral intermediate, which then collapses, expelling the trichloromethyl anion to form a stable amide intermediate.
-
Intramolecular Cyclization: The crucial ring-closing step involves the nucleophilic pyrrole nitrogen (N-1) attacking the amide carbonyl carbon. This intramolecular reaction is significantly more favorable than intermolecular reactions. The process is typically promoted by heat and results in the formation of the fused bicyclic pyrrolo[1,2-a]pyrazinone ring system.
This mechanistic pathway underscores the strategic choice of the starting material; the trichloroacetyl group serves as an efficient "activated" carbonyl, enabling the reaction to proceed under relatively mild conditions.
Caption: Generalized reaction mechanism for pyrrolo[1,2-a]pyrazinone synthesis.
Detailed Experimental Protocol
This protocol is a general method adapted from established literature procedures for similar cyclizations.[9][10] Researchers should perform initial small-scale trials to optimize conditions for their specific primary amine.
Materials and Reagents
Table 2: List of Required Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| 4-Iodo-2-(trichloroacetyl)pyrrole | 72652-33-6 | 338.36 | Key starting material. |
| Primary Amine (e.g., Methylamine, Benzylamine) | Varies | Varies | Nucleophile for cyclization. Use a solution (e.g., 40% in H₂O) or neat. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous solution for workup. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Aqueous solution for workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | For column chromatography (230-400 mesh). |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing tank
-
UV lamp for TLC visualization
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis and purification.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Iodo-2-(trichloroacetyl)pyrrole (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Amine Addition: To the stirring solution at room temperature, add the desired primary amine (1.5 - 2.0 eq) dropwise. Causality Note: A slight excess of the amine ensures complete consumption of the starting material and helps drive the initial amidation step.
-
Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to 80-100 °C using a heating mantle. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting material spot is consumed (typically 4-8 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 5x the volume of DMF).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers. Expertise Note: Ethyl acetate is chosen for its ability to dissolve the product while being immiscible with water, allowing for efficient separation.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove any acidic byproducts) and then with brine (to reduce the amount of dissolved water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) is a good starting point.
-
Characterization: Combine the pure fractions, remove the solvent, and characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Decomposition of starting material or product. | Ensure anhydrous conditions. Confirm amine quality. Try lowering the reaction temperature and extending the time. |
| Multiple Spots on TLC | Formation of side products; Unreacted starting material. | Optimize the equivalents of amine. Ensure the reaction goes to completion before workup. Adjust the purification gradient to improve separation. |
| Product is Insoluble | The final compound may have low solubility in the chosen solvent system. | Use a different solvent for extraction (e.g., Dichloromethane). Modify the eluent system for chromatography. |
Safety Precautions
-
Conduct all steps in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Primary amines can be corrosive and have strong odors. Handle with care.
Conclusion
This protocol details a reliable and versatile method for synthesizing substituted pyrrolo[1,2-a]pyrazinones from the commercially available intermediate this compound. The procedure is robust and amenable to the use of a wide variety of primary amines, enabling the generation of diverse chemical libraries for screening in drug discovery programs. The strategic use of a highly activated pyrrole precursor facilitates a straightforward amidation-cyclization cascade, providing an efficient entry into this medicinally important class of heterocyles.
References
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A Novel Synthesis of Arylpyrrolo[1,2-a]pyrazinone Derivatives. (2004). Molecules, 9(7), 574-582. Available at: [Link]
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De la Torre, D., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3384. Available at: [Link]
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Cea, C., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry, 21(23), 7364-7380. Available at: [Link]
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Dihydropyrrolo[1,2-a]Pyrazinones. (2021). Encyclopedia.pub. Available at: [Link]
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McHattie, D., et al. (1992). The Synthesis of Pyrrolo[1,2-a]pyrazin-1(2H)-ones and Pyrrolo[1,2-b]pyridazin-6(5H)-ones. HETEROCYCLES, 34(9), 1759. Available at: [Link]
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Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. (2013). ResearchGate. Available at: [Link]
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Synthesis of pyrrolo[1, 2-a]pyrazines through a imination/annulation tandem reaction. ResearchGate. Available at: [Link]
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A novel synthesis of arylpyrrolo[1,2-a]pyrazinone derivatives. (2004). PubMed. Available at: [Link]
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From pyrroles to pyrrolo[1,2-a]pyrazinones: a new class of mGluR1 antagonists. (2006). PubMed. Available at: [Link]
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The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. Available at: [Link]
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Application of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone in medicinal chemistry
An In-depth Guide to the Synthesis and Medicinal Chemistry Applications of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
Introduction: Unveiling the Potential of a Novel Pyrrole Scaffold
The pyrrole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active natural products and synthetic drugs.[1][2][3] From the anti-inflammatory properties of tolmetin to the cholesterol-lowering effects of atorvastatin, the versatility of the pyrrole nucleus is well-established.[4] The strategic functionalization of this five-membered heterocycle allows for the fine-tuning of its physicochemical and pharmacological properties, making it a fertile ground for drug discovery.[5][6]
This application note delves into the synthesis and potential medicinal chemistry applications of a novel, yet underexplored, pyrrole derivative: This compound . While specific literature on this exact molecule is sparse, an analysis of its constituent functional groups provides a strong rationale for its investigation as a bioactive agent.
-
The Halogenated Pyrrole Core: Halogenation is a powerful tool in drug design, often enhancing binding affinity, metabolic stability, and cell permeability.[7][8] The presence of an iodine atom at the C4 position is particularly noteworthy. Iodine can participate in strong halogen bonds—a type of non-covalent interaction with Lewis basic sites in biological targets—which can significantly improve ligand-receptor binding affinity.[9] This is a well-exploited strategy in the design of potent enzyme inhibitors.
-
The 2-Trichloroacetyl Moiety: The 2,2,2-trichloroethanone group is a strong electron-withdrawing group that can influence the electronics of the pyrrole ring. More importantly, it can act as a reactive "warhead." The carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophilic residues (such as cysteine or lysine) within an enzyme's active site.[10][11] This suggests a potential for the molecule to act as a covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.
This guide provides a hypothesized, yet scientifically grounded, framework for researchers. We will outline a robust synthetic protocol, propose plausible therapeutic applications based on the activities of analogous structures, and provide detailed experimental protocols for the biological evaluation of this promising compound.
Proposed Therapeutic Applications: A Rationale-Driven Approach
Based on the structural features of this compound and the established biological activities of related compounds, we hypothesize three primary areas for its application in medicinal chemistry.
| Potential Application | Scientific Rationale | Key Structural Features | Analogous Compounds |
| Antimicrobial Agent | Halogenated pyrroles are known to possess potent antibacterial and antifungal properties. The mechanism often involves the disruption of cellular respiration and inhibition of key metabolic pathways.[4][12] | Halogenated (Iodo) Pyrrole Ring | Pyrrolnitrin, a natural antifungal antibiotic, features a dichlorinated phenyl-pyrrole core and acts by inhibiting the respiratory electron transport system.[13][14][15][16] |
| Kinase Inhibitor | The pyrrole scaffold is a common feature in many kinase inhibitors.[17][18] The iodine atom can form critical halogen bonds in the ATP-binding pocket, while the trichloroacetyl group could act as a covalent warhead, targeting nucleophilic residues for irreversible inhibition.[9] | 4-Iodo substituent (Halogen Bonding), 2-Trichloroacetyl group (Covalent Modification) | Sunitinib (an anticancer agent) is a pyrrole-indolin-2-one derivative that inhibits multiple receptor tyrosine kinases.[17] |
| Anti-inflammatory Agent | Certain pyrrole derivatives have demonstrated dual inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.[19][20] | Substituted Pyrrole Core | Pyrrole derivatives bearing acetic acid moieties have shown potent and balanced inhibition of both COX-1 and COX-2 enzymes.[20] |
Synthesis and Characterization: A Step-by-Step Protocol
The proposed synthesis of the target compound is a two-step process involving the acylation of pyrrole followed by regioselective iodination.
Diagram of Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (Intermediate)
This procedure is based on standard Friedel-Crafts acylation methods for pyrroles.[21] The intermediate is a known building block.[22][23]
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
In the dropping funnel, prepare a solution of trichloroacetyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the resulting complex for an additional 15 minutes.
-
Prepare a separate solution of pyrrole (1.0 equivalent) in anhydrous DCM.
-
Add the pyrrole solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure intermediate.
-
Protocol 2: Synthesis of this compound (Final Product)
This step involves the electrophilic iodination of the pyrrole ring. The electron-withdrawing 2-acyl group deactivates the adjacent C3 and C5 positions, directing the incoming electrophile (iodine) to the C4 position. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this purpose.[24]
-
Reaction Setup:
-
Dissolve the intermediate, 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (1.0 equivalent), in acetonitrile in a round-bottom flask protected from light.
-
Add N-Iodosuccinimide (NIS, 1.1 equivalents) to the solution in one portion.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC.
-
-
Workup:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude material by flash column chromatography (hexane/ethyl acetate gradient) to afford the final product, this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocols for Biological Evaluation
The following protocols provide a starting point for assessing the hypothesized biological activities of the synthesized compound.
Diagram of Experimental Evaluation Workflow
Caption: Workflow for the biological evaluation of the target compound.
Protocol 3: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Preparation:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Controls:
-
Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Include a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a reference control.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Data Analysis:
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Rationale: This is the gold-standard method for determining the bacteriostatic or fungistatic activity of a new chemical entity, providing a quantitative measure of its potency.
-
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol measures the ability of the compound to inhibit the activity of a specific protein kinase.
-
Reaction Mixture:
-
In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the specific kinase enzyme (e.g., Lck, VEGFR-2), its peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence/luminescence detection system).
-
Add the test compound at various concentrations (typically from 10 µM down to low nM). Include a DMSO-only control (0% inhibition) and a well-known inhibitor as a positive control (e.g., staurosporine).
-
-
Reaction and Detection:
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. If using radiolabeled ATP, this involves capturing the peptide on a phosphocellulose membrane and measuring radioactivity with a scintillation counter. For other methods (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Rationale: This assay directly measures the compound's effect on the target enzyme, providing a quantitative measure of potency (IC₅₀) that is crucial for structure-activity relationship (SAR) studies.
-
Protocol 5: Covalent Binding Assessment by Mass Spectrometry
This protocol aims to confirm the covalent mechanism of action by detecting the formation of an adduct between the compound and a model nucleophile.
-
Incubation:
-
Incubate the test compound (e.g., 100 µM) with a model nucleophile such as glutathione (GSH, 1 mM) in a phosphate buffer (pH 7.4) at 37°C.
-
Take aliquots at different time points (e.g., 0, 1, 4, 24 hours).
-
Include a control with GSH alone.
-
-
Sample Preparation and Analysis:
-
Quench the reaction by adding acetonitrile containing a reducing agent like TCEP to prevent disulfide bond formation.
-
Analyze the samples directly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Set the mass spectrometer to scan for the expected mass of the GSH-compound adduct. The expected reaction is the displacement of one or more chlorine atoms by the thiol of GSH.
-
-
Data Interpretation:
-
Look for a new peak in the chromatogram with the predicted m/z value of the covalent adduct.
-
Confirm the identity of the adduct peak using MS/MS fragmentation.
-
Rationale: Direct detection of a stable adduct provides strong evidence for a covalent mechanism of inhibition. This is critical for confirming the role of the trichloroacetyl group as a reactive warhead and guides further optimization of the compound as a covalent inhibitor.
-
Conclusion and Future Directions
The compound this compound represents a novel and synthetically accessible scaffold with significant potential in medicinal chemistry. The strategic combination of a halogenated pyrrole core, capable of forming potent halogen bonds, and a reactive trichloroacetyl moiety, poised for covalent modification of biological targets, provides a strong rationale for its investigation as an antimicrobial agent, a kinase inhibitor, or an anti-inflammatory drug.
The protocols outlined in this guide offer a clear pathway for the synthesis, characterization, and initial biological profiling of this molecule. Positive results from these initial screens would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substituents on the pyrrole ring and the nature of the acyl group to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular target and mechanism through which the compound exerts its biological effect.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising candidates in relevant animal models of disease.
By providing this foundational guide, we aim to stimulate research into this and related scaffolds, potentially unlocking new therapeutic avenues for challenging diseases.
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- 24. Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Cross-coupling reactions involving 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The strategic functionalization of this heterocycle is paramount for modern drug discovery programs, enabling the synthesis of vast chemical libraries for biological screening.[1] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of this compound, a highly versatile and reactive building block.[4] We will explore the Suzuki-Miyaura, Sonogashira, and Heck-Mizoroki reactions, offering experimentally-grounded protocols, mechanistic insights, and troubleshooting advice tailored for researchers, medicinal chemists, and drug development professionals.
The Core Substrate: A Strategic Overview
The subject of this guide, this compound, is a uniquely functionalized pyrrole designed for synthetic versatility. Its reactivity is governed by three key features:
-
The 4-Iodo Group: The carbon-iodine bond is the primary reactive site for palladium-catalyzed cross-coupling.[5] Its high reactivity allows for facile oxidative addition to a Pd(0) center, initiating the catalytic cycle under relatively mild conditions compared to bromo or chloro analogs.
-
The 2-Trichloroacetyl Group: This powerful electron-withdrawing group serves two purposes. It activates the pyrrole ring, influencing its electronic properties, and acts as a robust synthetic handle for further transformations.[4]
-
The Pyrrole N-H Bond: The presence of a proton on the pyrrole nitrogen presents both a challenge and an opportunity. While it can participate in hydrogen bonding, it can also lead to undesired side reactions, such as dehalogenation, particularly under basic conditions typical of Suzuki couplings.[6] Therefore, N-H protection is a critical consideration for optimizing reaction outcomes.
A visual representation of the key functional groups.
Application Protocol I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between the iodopyrrole and a wide array of organoboron reagents.[7][8]
Mechanistic Rationale
The reaction proceeds via a well-established palladium catalytic cycle involving oxidative addition, transmetallation with a boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] Base activation of the organoboron species is a critical step to facilitate transmetallation.[7]
Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol (N-H Unprotected)
Author's Note: This protocol risks deiodination. It is recommended for robust boronic acids and when rapid synthesis is prioritized over yield. See Section 2.4 for troubleshooting.
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (0.1 M concentration relative to the iodopyrrole).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Recommended Protocol (N-SEM Protected)
To suppress dehalogenation and improve yields, protection of the pyrrole nitrogen is highly advised.[6][9] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust choice.[9]
-
N-Protection: Synthesize the N-SEM protected this compound precursor using standard literature procedures.
-
Coupling: Follow the protocol in Section 2.2, using the N-SEM protected starting material. The SEM group is generally stable under these conditions.[9]
-
Deprotection: The SEM group can be removed post-coupling under various conditions, typically with a fluoride source (e.g., TBAF) or strong acid.
Data & Troubleshooting
| Arylboronic Acid Partner | Expected Outcome | Troubleshooting Notes |
| 4-Methoxyphenylboronic acid | Good to excellent yield | Electron-donating groups generally react well. |
| Phenylboronic acid | Good yield | Baseline reaction. If yield is low, check catalyst activity. |
| 4-Trifluoromethylphenylboronic acid | Moderate to good yield | Electron-withdrawing groups may require longer reaction times or slightly higher temperatures. |
| 2-Methylphenylboronic acid | Moderate yield | Steric hindrance can slow the reaction. Consider a more active catalyst like Pd(dppf)Cl₂. |
| Unprotected N-H Reaction | Variable yield, deiodination byproduct | If significant deiodination is observed, switch to the N-protected protocol or use a milder base like K₂CO₃.[6] |
Application Protocol II: Sonogashira Coupling
The Sonogashira coupling is an exceptionally powerful method for installing alkyne functionalities, creating C(sp²)-C(sp) bonds.[10][11] This reaction is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[10]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles.[10][12] A palladium cycle, similar to the Suzuki reaction, facilitates the oxidative addition and reductive elimination steps. A copper(I) co-catalyst activates the terminal alkyne, forming a copper(I) acetylide, which then participates in the transmetallation step with the palladium intermediate.[10][13]
Interconnected catalytic cycles in the Sonogashira reaction.
Experimental Protocol
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).
-
Add the terminal alkyne (1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data & Expected Outcomes
| Terminal Alkyne Partner | Expected Outcome | Notes |
| Phenylacetylene | Excellent yield | A robust and reliable coupling partner. |
| Trimethylsilylacetylene | Excellent yield | The TMS group can be easily removed post-coupling to yield the terminal pyrrolyl-alkyne. |
| 1-Hexyne | Good yield | Aliphatic alkynes are generally good substrates. |
| Propargyl alcohol | Moderate to good yield | The hydroxyl group is well-tolerated. N-protection on the pyrrole is recommended to avoid side reactions. |
Application Protocol III: Heck-Mizoroki Reaction
The Heck reaction facilitates the coupling of the iodopyrrole with alkenes to form substituted alkenes, a crucial transformation for C-C bond formation.[14][15] The reaction typically proceeds with high trans selectivity.[15]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the iodopyrrole to the Pd(0) catalyst.[16] This is followed by migratory insertion of the alkene into the palladium-carbon bond. The final steps are a β-hydride elimination, which forms the product and a palladium-hydride species, and subsequent reductive elimination with the base to regenerate the Pd(0) catalyst.[16][17]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Step-by-Step Derivatization of the 4-iodo-1H-pyrrol-2-yl Moiety
Introduction: The Strategic Importance of the 4-iodo-1H-pyrrol-2-yl Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. The 4-iodo-1H-pyrrol-2-yl moiety, in particular, represents a highly versatile synthetic intermediate. The iodine atom at the C4 position serves as a strategic linchpin for introducing molecular diversity through a variety of robust and well-established chemical transformations. Its presence offers a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds with high regioselectivity, a critical feature in the structure-activity relationship (SAR) studies essential for drug discovery.
This guide provides a detailed exploration of the key derivatization strategies for the 4-iodo-1H-pyrrol-2-yl core, with a focus on field-proven protocols and the underlying chemical principles that govern their success. We will delve into the nuances of palladium-catalyzed cross-coupling reactions and N-functionalization, offering step-by-step methodologies and expert insights to empower researchers in their synthetic endeavors.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of the 4-iodo-1H-pyrrol-2-yl moiety can be broadly categorized into two main approaches: functionalization at the C4 position via the iodo group and modification of the pyrrole nitrogen. The C-I bond is particularly amenable to palladium-catalyzed cross-coupling reactions due to its favorable reactivity in oxidative addition steps.
Below is a diagram illustrating the primary synthetic pathways available for derivatizing this scaffold.
Caption: Key derivatization pathways for the 4-iodo-1H-pyrrol-2-yl scaffold.
Part 1: Palladium-Catalyzed Cross-Coupling at the C4-Position
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-X bonds with high efficiency and functional group tolerance. The 4-iodo-pyrrol-2-yl scaffold is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most widely used method for installing aryl, heteroaryl, or vinyl groups. It involves the reaction of the iodo-pyrrole with a boronic acid or ester in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For heteroaromatic substrates like pyrroles, bulky and electron-rich phosphine ligands such as SPhos or XPhos can be particularly effective in promoting the reaction and preventing side reactions.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can significantly impact the reaction rate and yield, with stronger, more soluble bases often being more effective.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Setup: To a flame-dried Schlenk flask, add the 4-iodo-1H-pyrrol-2-yl substrate (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C4-arylated pyrrole.
| Parameter | Recommended Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand (e.g., SPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O |
| Temperature | 80 - 110 °C |
| Typical Yield | 60 - 95% |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, installing a terminal alkyne onto the pyrrole ring. This reaction requires both a palladium catalyst and a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Dual Catalysis: Palladium facilitates the main cross-coupling cycle, while the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.
-
Inert Conditions: These reactions are highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, rigorous degassing of solvents and maintaining an inert atmosphere are critical for success.
Protocol: General Procedure for Sonogashira Coupling
-
Reagent Setup: To a Schlenk flask, add the 4-iodo-1H-pyrrol-2-yl substrate (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the copper(I) iodide (CuI, 0.10 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine) and the terminal alkyne (1.2-1.5 eq.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion. Monitor by TLC or LC-MS.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Cu Co-catalyst | CuI |
| Base/Solvent | Triethylamine (TEA), Diisopropylethylamine (DIPEA) |
| Temperature | 25 - 60 °C |
| Typical Yield | 70 - 98% |
Part 2: N-Functionalization of the Pyrrole Ring
While the C4-iodo group is the primary handle for complex derivatization, the pyrrole nitrogen (N1) provides another crucial site for modification. N-functionalization can significantly alter the molecule's steric and electronic properties, as well as its solubility and pharmacokinetic profile.
Causality Behind Experimental Choices:
-
Deprotonation: The pyrrole N-H is weakly acidic (pKa ≈ 17). A moderately strong base is required to deprotonate it, forming a nucleophilic pyrrolide anion. Sodium hydride (NaH) is a common and effective choice for this purpose.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they can solvate the resulting cation without interfering with the nucleophilic anion.
-
Electrophile: A suitable electrophile, such as an alkyl halide (e.g., methyl iodide, benzyl bromide) or an acyl halide, is then added to react with the pyrrolide anion.
Protocol: General Procedure for N-Alkylation
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF or THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of the 4-iodo-1H-pyrrol-2-yl substrate (1.0 eq.) in the same anhydrous solvent dropwise.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.
Below is a workflow diagram illustrating the decision process for N-alkylation.
Caption: Step-by-step workflow for the N-alkylation of the 4-iodo-pyrrol-2-yl moiety.
Conclusion and Future Outlook
The 4-iodo-1H-pyrrol-2-yl moiety is a powerful building block for synthetic chemistry. The protocols detailed herein for palladium-catalyzed cross-coupling and N-functionalization provide reliable and versatile methods for its derivatization. By understanding the causality behind the choice of reagents and conditions, researchers can troubleshoot and adapt these procedures to construct a vast array of complex molecules for applications in drug discovery, chemical biology, and materials science. The continued development of novel catalysts and ligands will undoubtedly expand the synthetic utility of this valuable scaffold even further.
References
-
Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Cross-Coupling of Unactivated and Deactivated Aryl Chlorides Source: Angewandte Chemie International Edition, 2008. URL: [Link]
-
Title: The Sonogashira reaction: a booming methodology in synthetic organic chemistry Source: Chemical Reviews, 2007. URL: [Link]
Application Note: Strategic Acylation of 4-Iodopyrrole for Advanced Intermediate Synthesis
Introduction
4-Iodopyrrole is a valuable heterocyclic building block in medicinal chemistry and materials science. The introduction of an acyl group onto the pyrrole ring is a pivotal transformation, yielding key intermediates for the synthesis of complex target molecules. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, with acylation being a primary method for its functionalization.[1] However, the regioselectivity of this reaction—whether it occurs at the C2/C5 (α) or C3 (β) position—is a critical consideration that can be manipulated through careful selection of reagents and reaction conditions. This application note provides a detailed guide to the experimental setup for the acylation of 4-iodopyrrole, exploring various methodologies to achieve desired regiochemical outcomes.
Understanding the Reactivity of 4-Iodopyrrole
The pyrrole ring is an electron-rich aromatic system, and electrophilic attack, such as acylation, generally favors the C2 and C5 positions due to the superior resonance stabilization of the resulting cationic intermediate (Wheland intermediate).[2][3] The presence of an iodine atom at the C4 position is not expected to significantly alter this inherent preference. However, strategic manipulation of reaction parameters can overcome this natural tendency to achieve acylation at the less reactive C3 position.
Key Methodologies for the Acylation of 4-Iodopyrrole
Two primary methods are widely employed for the acylation of pyrroles: Friedel-Crafts acylation and the Vilsmeier-Haack reaction. The choice between these methods depends on the desired acyl group and the required regioselectivity.
Friedel-Crafts Acylation
This classic method involves the reaction of 4-iodopyrrole with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1] Common Lewis acids include aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂).[1][4]
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich pyrrole ring. The subsequent deprotonation restores the aromaticity of the ring.[5]
Caption: Generalized mechanism of Friedel-Crafts acylation.
Controlling Regioselectivity in Friedel-Crafts Acylation:
For unsubstituted or N-alkylated pyrroles, Friedel-Crafts acylation typically yields the 2-acyl product. To achieve C3 acylation, a common strategy is to introduce a bulky protecting group on the pyrrole nitrogen, such as a triisopropylsilyl (TIPS) or a p-toluenesulfonyl (tosyl) group.[4][6][7] This steric hindrance at the C2 and C5 positions directs the incoming acyl group to the C3 position. The choice of Lewis acid can also influence the regioselectivity; stronger Lewis acids like AlCl₃ tend to favor C3 acylation on N-sulfonylated pyrroles, while weaker ones may lead to a mixture of isomers.[2][6]
Experimental Protocols:
Protocol 1: C2-Acylation of N-Methyl-4-iodopyrrole
This protocol describes a typical Friedel-Crafts acylation favoring the C2 position.
| Parameter | Value | Justification |
| Starting Material | N-Methyl-4-iodopyrrole | The N-methyl group offers moderate activation and solubility. |
| Acylating Agent | Acetyl chloride (1.2 equiv.) | A common and reactive acylating agent. |
| Catalyst | Anhydrous AlCl₃ (1.2 equiv.) | A strong Lewis acid to generate the acylium ion. |
| Solvent | Anhydrous Dichloromethane (DCM) | An inert solvent that is suitable for Friedel-Crafts reactions. |
| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction. |
| Reaction Time | 2-4 hours | Monitored by Thin Layer Chromatography (TLC). |
Step-by-Step Procedure:
-
To a stirred solution of N-methyl-4-iodopyrrole (1.0 equiv.) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.2 equiv.) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the desired acyl chloride (1.2 equiv.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[2]
-
Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.[2]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-acyl-4-iodo-1-methylpyrrole.
Protocol 2: C3-Acylation via N-Tosyl-4-iodopyrrole
This protocol utilizes an N-tosyl protecting group to direct acylation to the C3 position.
| Parameter | Value | Justification |
| Starting Material | N-p-toluenesulfonyl-4-iodopyrrole | The bulky tosyl group sterically hinders the C2/C5 positions. |
| Acylating Agent | Acyl chloride (1.2 equiv.) | Provides the desired acyl group. |
| Catalyst | Anhydrous AlCl₃ (1.2 equiv.) | A strong Lewis acid that favors C3-acylation in N-sulfonylated pyrroles. |
| Solvent | Anhydrous Dichloromethane (DCM) | An inert solvent for the reaction. |
| Temperature | 0 °C to room temperature | Standard conditions for this type of reaction. |
| Reaction Time | 2-4 hours | Monitored by TLC. |
Step-by-Step Procedure:
-
To a stirred solution of N-p-toluenesulfonyl-4-iodopyrrole (1.0 equiv.) in dry DCM at 0 °C under a nitrogen atmosphere, add AlCl₃ (1.2 equiv.) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the acyl chloride (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with an ice/HCl mixture and perform an aqueous workup as described in Protocol 1.[2]
-
Purify the crude product by column chromatography to yield the 3-acyl-4-iodo-1-(p-toluenesulfonyl)pyrrole. The tosyl group can be subsequently removed under basic conditions if desired.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a specific method for the formylation (introduction of a -CHO group) of electron-rich aromatic compounds, including pyrroles.[8][9] The Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[10] This reaction almost exclusively occurs at the C2 position of unsubstituted pyrroles.[3][11]
Mechanism of Vilsmeier-Haack Reaction:
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
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- 5. byjus.com [byjus.com]
- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Large-scale synthesis procedure for 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
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Application Notes and Protocols: Functionalization of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical modification of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone. This versatile building block is primed for diversification through palladium-catalyzed cross-coupling reactions at the C4-iodo position. We present detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse library of novel pyrrole derivatives. Each protocol is accompanied by mechanistic insights, reagent selection rationale, troubleshooting advice, and data interpretation guidelines to ensure reproducible and successful outcomes in a research and development setting.
Introduction: The Strategic Value of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active natural products. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore. The title compound, this compound, is a particularly valuable synthetic intermediate.[1][2] It features two distinct, orthogonally reactive sites:
-
The C4-Iodo Group: The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent handle for a wide array of cross-coupling reactions.[3][4] This allows for the introduction of aryl, heteroaryl, alkynyl, and amino substituents at this position.
-
The C2-Trichloroacetyl Group: This strong electron-withdrawing group modulates the reactivity of the pyrrole ring and can serve as a synthetic handle for further transformations, such as hydrolysis, reduction, or conversion to other functional groups.[5]
This guide focuses on leveraging the C4-iodo position for the strategic construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern drug discovery.
Reactivity Profile and Strategic Considerations
The chemical behavior of the starting material is dictated by the interplay of its substituents. The 2-trichloroacetyl group is a powerful deactivating group, withdrawing electron density from the pyrrole ring. This deactivation makes traditional electrophilic aromatic substitution on the pyrrole ring challenging. However, it enhances the electrophilicity of the C4-position, making the C-I bond an excellent substrate for palladium-catalyzed cross-coupling reactions.
The general order of reactivity for aryl halides in these reactions is I > Br > OTf >> Cl, positioning our iodo-substituted pyrrole as a highly reactive and ideal starting material for coupling reactions under mild conditions.[6][7]
Caption: Diversification pathways for the starting material via cross-coupling.
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with a boronic acid or ester.
Mechanistic Principle
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[8] Key steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the pyrrole C-I bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.[9]
The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate both the oxidative addition and reductive elimination steps, enhancing reaction rates and yields.[6][10][11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol describes the coupling of the title compound with a generic arylboronic acid.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Amount (1 mmol scale) | Molar Eq. | Purpose |
| This compound | 338.4 mg | 1.0 | Electrophile |
| Arylboronic Acid | 1.2 mmol | 1.2 | Nucleophile |
| Pd(OAc)₂ (Palladium(II) Acetate) | 4.5 mg | 0.02 | Catalyst Precursor |
| SPhos (Ligand) | 16.4 mg | 0.04 | Ligand for Pd |
| K₂CO₃ (Potassium Carbonate) | 276 mg | 2.0 | Base |
| 1,4-Dioxane | 4.0 mL | - | Solvent |
| Deionized Water | 1.0 mL | - | Co-solvent |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | Drying Agent |
| Argon or Nitrogen Gas | - | - | Inert Atmosphere |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or sealed reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously for 2-18 hours.[3]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-pyrrol-2-yl ethanone derivative.[4]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; insufficient base; low temperature. | Use a pre-catalyst or fresh Pd(OAc)₂. Ensure the base is finely powdered and dry. Increase the reaction temperature in 10°C increments. |
| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities; prolonged reaction time. | Use anhydrous solvents. Ensure the base is anhydrous. Minimize reaction time once the starting material is consumed. Consider using a boronic ester. |
| Dehalogenation of Starting Material | Catalyst system promotes reduction over coupling. | Switch to a different ligand system (e.g., XPhos). Ensure a rigorously inert atmosphere.[6] |
Application Protocol: Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds between an aryl/vinyl halide and a terminal alkyne.[12][13] This reaction typically requires both palladium and copper(I) co-catalysts.[7]
Mechanistic Principle
The reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki reaction, it involves oxidative addition of the aryl iodide to Pd(0) and subsequent reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.[9]
The use of an amine base (e.g., triethylamine or diisopropylamine) is crucial, as it serves both as the base for alkyne deprotonation and often as the solvent.[14]
Detailed Experimental Protocol
Table 2: Reagents and Materials for Sonogashira Coupling
| Reagent/Material | Amount (1 mmol scale) | Molar Eq. | Purpose |
| This compound | 338.4 mg | 1.0 | Electrophile |
| Terminal Alkyne | 1.2 mmol | 1.2 | Nucleophile |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 14.0 mg | 0.02 | Palladium Catalyst Precursor |
| CuI (Copper(I) Iodide) | 7.6 mg | 0.04 | Copper Co-catalyst |
| Triethylamine (Et₃N) | 5.0 mL | - | Base and Solvent |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | Drying Agent |
| Argon or Nitrogen Gas | - | - | Inert Atmosphere |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add dry, degassed triethylamine (5 mL) followed by the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature. The high reactivity of the iodo-substrate should allow the reaction to proceed without heating.[12] If the reaction is sluggish, gentle heating to 40-60 °C may be applied.[15]
-
Monitoring: Monitor the reaction by TLC. The formation of a salt precipitate (triethylammonium iodide) is often observed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford the 4-alkynyl pyrrole product.[3]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Glaser-Hay Homocoupling of Alkyne | Presence of oxygen; high copper loading. | Ensure rigorous degassing and a strict inert atmosphere. Reduce CuI loading. Consider a copper-free protocol if the problem persists.[14][16] |
| Reaction Stalls / Black Precipitate (Palladium Black) | Catalyst decomposition due to oxygen or impurities.[14] | Use high-purity, anhydrous reagents and solvents. Maintain a strict inert atmosphere throughout the reaction.[17] |
| No Reaction | Oxidized or wet amine base; inactive catalysts. | Distill the amine base before use. Use fresh, high-quality Pd and Cu catalysts.[14] |
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[18][19][20]
Mechanistic Principle
The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium amide complex, and finally, reductive elimination to yield the arylated amine product.[20][21] The choice of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base (like NaOt-Bu or LHMDS) is critical for success.[22]
Detailed Experimental Protocol
Table 3: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Amount (1 mmol scale) | Molar Eq. | Purpose |
| This compound | 338.4 mg | 1.0 | Electrophile |
| Primary or Secondary Amine | 1.2 mmol | 1.2 | Nucleophile |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 9.2 mg | 0.01 | Palladium(0) Source |
| XPhos (Ligand) | 19.1 mg | 0.04 | Ligand for Pd |
| NaOt-Bu (Sodium tert-butoxide) | 134.5 mg | 1.4 | Base |
| Toluene (Anhydrous) | 5.0 mL | - | Solvent |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | Drying Agent |
| Argon or Nitrogen Gas | - | - | Inert Atmosphere |
Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add NaOt-Bu (1.4 eq) to a reaction vial. In a separate vial, add Pd₂(dba)₃ (1 mol%), XPhos (4 mol%), and this compound (1.0 eq).
-
Reagent Addition: Add anhydrous toluene (5 mL) to the catalyst/substrate mixture, followed by the amine (1.2 eq). Finally, add this solution to the vial containing the base.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture with vigorous stirring in an oil bath at 100-110 °C for 4-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Characterization of Functionalized Products
Successful functionalization should be confirmed using standard analytical techniques:
-
¹H NMR: Appearance of new signals corresponding to the introduced aryl, alkynyl, or amino group and a shift in the signals of the pyrrole protons.
-
¹³C NMR: Appearance of new carbon signals from the coupled fragment.
-
Mass Spectrometry (HRMS): Confirmation of the exact mass of the synthesized molecule, corresponding to the expected molecular formula.
-
Infrared (IR) Spectroscopy: Persistence of the C=O stretch from the trichloroacetyl group (~1650-1680 cm⁻¹) and appearance of new characteristic bands (e.g., C≡C stretch for Sonogashira products, ~2100-2260 cm⁻¹).
References
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Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
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Ghaffari, B., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 59(1-2). Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Shields, J. D., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(3), 1791-1800. Available at: [Link]
-
Singh, A., et al. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 71(13), 5032–5035. Available at: [Link]
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Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Wikipedia. (2024). Cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
-
Nikpour, F., & Ghasemzadeh, M. A. (2012). Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3. E-Journal of Chemistry, 9(1), 43-48. Available at: [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
-
Bakos, J., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(11), 1365. Available at: [Link]
-
Coompo Research Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Mao, J., et al. (2009). Iodine‐Catalyzed Suzuki–Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 351(4), 635-641. Available at: [Link]
-
PubChem. (n.d.). 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethan-1-one. Retrieved from [Link]
-
Mao, J., et al. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis. Available at: [Link]
-
Chen, J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(41), 9179–9182. Available at: [Link]
-
Walsh, P. J., et al. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. Available at: [Link]
-
Trogdon, T. A., et al. (2022). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Molecules, 27(5), 1429. Available at: [Link]
-
De Maria, P., et al. (1993). Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Um, I.-H., et al. (2024). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. Molecules, 29(10), 2329. Available at: [Link]
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Synthetic Routes to Novel Heterocyclic Compounds from 2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone (CAS 72652-33-6)
Abstract
This comprehensive guide details the synthetic utility of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone (CAS 72652-33-6), a versatile and highly reactive building block for the construction of novel heterocyclic scaffolds. We provide an in-depth analysis of its chemical reactivity, focusing on the strategic manipulation of its two key functional moieties: the 2-trichloroacetyl group and the 4-iodo substituent. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed application notes and step-by-step protocols for the synthesis of medicinally relevant heterocyclic systems, including pyrrolo[1,2-a]pyrazinones, a class of potent PIM kinase inhibitors, and a variety of other functionalized pyrrole derivatives. The protocols are grounded in established chemical principles and supported by references to authoritative literature, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Value of CAS 72652-33-6
This compound is a bifunctional pyrrole derivative that has emerged as a valuable precursor in heterocyclic synthesis.[1] Its utility stems from the orthogonal reactivity of its key functional groups. The trichloroacetyl group at the 2-position serves as a potent electrophile, primed for cyclocondensation reactions, while the iodo group at the 4-position provides a handle for a wide array of palladium- and copper-catalyzed cross-coupling reactions. This dual reactivity allows for a modular and convergent approach to complex heterocyclic architectures, making it a molecule of significant interest in the discovery of novel therapeutics. Notably, this compound is a key intermediate in the synthesis of pyrrolo[1,2-a]pyrazinones, which have been identified as novel and selective inhibitors of PIM kinases, a family of enzymes implicated in various forms of cancer.[2][3]
Key Structural Features and Reactivity:
-
2-Trichloroacetyl Group: This strong electron-withdrawing group activates the carbonyl carbon for nucleophilic attack. It is an excellent leaving group in cyclization reactions, facilitating the formation of fused heterocyclic systems.
-
4-Iodo Group: The C-I bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions, enabling facile formation of C-C, C-N, and C-O bonds under relatively mild conditions.
Synthesis of Pyrrolo[1,2-a]pyrazinones: A Scaffold for PIM Kinase Inhibitors
The most prominent application of this compound is in the synthesis of the pyrrolo[1,2-a]pyrazinone core. This is achieved through a cyclocondensation reaction with a suitable 1,2-diamine. The general mechanism involves the initial formation of an intermediate, which then undergoes intramolecular cyclization with the elimination of chloroform to furnish the fused bicyclic system.
Diagram 1: General Synthetic Pathway to Pyrrolo[1,2-a]pyrazinones
Caption: Synthesis of Pyrrolo[1,2-a]pyrazinones.
Protocol 2.1: Synthesis of 7-Iodo-1,2-dihydropyrrolo[1,2-a]pyrazin-4(3H)-one
This protocol describes the synthesis of a core pyrrolo[1,2-a]pyrazinone scaffold from this compound and ethylenediamine.
Materials and Reagents:
-
This compound (CAS 72652-33-6)
-
Ethylenediamine
-
Ethanol (anhydrous)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol under an inert atmosphere, add triethylamine (2.5 eq).
-
To this stirred solution, add a solution of ethylenediamine (1.2 eq) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 7-iodo-1,2-dihydropyrrolo[1,2-a]pyrazin-4(3H)-one.
| Reactant | Equivalents | Purpose |
| CAS 72652-33-6 | 1.0 | Starting material |
| Ethylenediamine | 1.2 | Diamine for cyclization |
| Triethylamine | 2.5 | Base to facilitate reaction |
| Ethanol | - | Solvent |
Diversification of the Pyrrole Scaffold via Cross-Coupling Reactions
The 4-iodo substituent on the pyrrole ring is a versatile handle for introducing molecular diversity through various palladium- and copper-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the pyrrole core, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Diagram 2: Cross-Coupling Strategies for Pyrrole Functionalization
Caption: Diversification via cross-coupling reactions.
Protocol 3.1: Suzuki-Miyaura Coupling for the Synthesis of 4-Arylpyrrole Derivatives
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-iodopyrrole derivative with an arylboronic acid.
Materials and Reagents:
-
4-Iodopyrrole derivative (e.g., product from Protocol 2.1)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (or another suitable base)
-
1,4-Dioxane and water (or other suitable solvent system)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or microwave vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup
-
Standard laboratory glassware
Procedure:
-
In a Schlenk tube or microwave vial, combine the 4-iodopyrrole derivative (1.0 eq), the arylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C (conventional heating) or as per microwave protocol, and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-arylpyrrole derivative.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Effective for C-C bond formation. |
| Base | Na₂CO₃ | Essential for the transmetalation step. |
| Solvent | Dioxane/Water | Common solvent system for Suzuki couplings. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle. |
Protocol 3.2: Sonogashira Coupling for the Synthesis of 4-Alkynylpyrrole Derivatives
This protocol outlines a general procedure for the Sonogashira coupling of a 4-iodopyrrole derivative with a terminal alkyne.[1]
Materials and Reagents:
-
4-Iodopyrrole derivative
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (serves as base and solvent)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere setup
-
Standard laboratory glassware
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the 4-iodopyrrole derivative (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous, degassed triethylamine.
-
To the stirred mixture, add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion (monitor by TLC).
-
Remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 4-alkynylpyrrole derivative.
Alternative Heterocyclic Systems from CAS 72652-33-6
While the synthesis of pyrrolo[1,2-a]pyrazinones is a primary application, the reactivity of this compound can be exploited to construct other novel heterocyclic systems. For instance, reaction with other bifunctional nucleophiles, such as amino alcohols, can lead to the formation of pyrrolo[1,2-a]oxazines.
Conceptual Route to Pyrrolo[1,2-a]oxazines
A plausible synthetic route to pyrrolo[1,2-a]oxazines would involve the cyclocondensation of this compound with a 2-aminoalcohol. The reaction would proceed via a similar mechanism to the pyrazinone synthesis, with the hydroxyl group acting as the second nucleophile to close the six-membered ring.
Diagram 3: Conceptual Pathway to Pyrrolo[1,2-a]oxazines
Caption: Conceptual synthesis of Pyrrolo[1,2-a]oxazines.
Conclusion
This compound (CAS 72652-33-6) is a powerful and versatile building block for the synthesis of novel and medicinally relevant heterocyclic compounds. Its orthogonal reactivity allows for the construction of complex fused ring systems and the late-stage diversification of the pyrrole scaffold. The detailed protocols provided herein for the synthesis of pyrrolo[1,2-a]pyrazinones and for the functionalization of the pyrrole core via cross-coupling reactions offer a solid foundation for researchers in drug discovery and organic synthesis to explore the full potential of this valuable intermediate.
References
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Pharmaffiliates. This compound. [Link]
-
Coompo Research Chemicals. This compound. [Link]
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Holder, S., et al. (2009). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Journal of Medicinal Chemistry, 52(1), 19-30. [Link]
-
Tsuhako, A., et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3732-3738. [Link]
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De Kimpe, N., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3370. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Váradi, A., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7263. [Link]
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WIPO Patent WO/2013/071035. MACROCYCLIC COMPOUNDS FOR INHIBITION OF INHIBITORS OF APOPTOSIS. [Link]
- Google Patents.
Sources
Troubleshooting & Optimization
Optimizing reaction yield for 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone. This molecule is a key intermediate in the development of novel kinase inhibitors, particularly for PIM kinases.[1] The synthesis, while conceptually straightforward, involves navigating the sensitive nature of the pyrrole ring, which is highly susceptible to polymerization under acidic conditions and deactivation by electron-withdrawing groups.[2][3]
This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical challenges encountered in the laboratory. We will delve into the causality behind common issues and provide optimized, field-proven protocols to enhance reaction yield and purity.
General Synthesis Workflow
The synthesis is typically approached as a two-step process: Friedel-Crafts acylation of pyrrole followed by electrophilic iodination. Each step presents unique challenges that must be carefully managed.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
Part 1: Friedel-Crafts Acylation Step
The primary challenge in this step is the inherent reactivity of the pyrrole ring. Pyrrole is an electron-rich aromatic compound that readily polymerizes in the presence of strong acids, which are required for conventional Friedel-Crafts reactions.[3]
Question 1: My reaction mixture turned dark brown/black immediately upon adding the Lewis acid (AlCl₃), and I isolated very low yield of the desired 2-acylpyrrole. What happened?
Answer: You have likely experienced rapid, uncontrolled acid-catalyzed polymerization of the pyrrole starting material.[3]
-
Causality: The pyrrole ring, being electron-rich, is highly susceptible to protonation under strong acidic conditions. This protonation disrupts the ring's aromaticity, making it a potent electrophile. A neutral pyrrole molecule can then attack this protonated species, initiating a chain reaction that leads to insoluble, dark-colored polymers.[3] Standard Friedel-Crafts conditions using stoichiometric AlCl₃ are often too harsh for unprotected pyrrole.
-
Troubleshooting Actions:
-
Lower the Temperature: Drastically reduce the reaction temperature to -78 °C to -40 °C before and during the addition of all reagents. This reduces the rate of the competing polymerization reaction.
-
Control Reagent Addition:
-
Pre-complex the trichloroacetyl chloride with the Lewis acid at low temperature in your solvent (e.g., DCM, DCE).
-
Add a dilute solution of pyrrole dropwise to this pre-formed complex. This strategy ensures that the pyrrole is consumed by the acylium ion as quickly as it is introduced, minimizing its exposure to free acid and preventing self-reaction.
-
-
Consider Milder Lewis Acids: While AlCl₃ is common, weaker Lewis acids can be effective and reduce polymerization. Investigate alternatives that may require slightly longer reaction times or gentle warming but offer a cleaner reaction profile.
-
| Lewis Acid | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | DCM, -40 °C to 0 °C | High reactivity, readily available | High risk of pyrrole polymerization |
| SnCl₄ | DCM, 0 °C to RT | Milder, can improve regioselectivity | Lower reactivity, may require heating |
| EtAlCl₂ / Et₂AlCl | DCM, 0 °C to RT | Can alter regioselectivity, milder than AlCl₃ | May be less effective for deactivated pyrroles[4] |
| Zn(OTf)₂ | Solvent-free or DCE | High activity reported for some acylations | May not be strong enough for trichloroacetylation |
Question 2: I am getting a mixture of 2-acyl and 3-acylpyrrole isomers. How can I improve the regioselectivity for the 2-position?
Answer: While acylation of unsubstituted pyrrole strongly favors the 2-position, the conditions can influence the outcome.[2][5]
-
Causality: Electrophilic substitution on pyrrole is kinetically favored at the C2 position due to the superior resonance stabilization of the cationic intermediate (Wheland intermediate). However, under certain conditions, particularly with bulky reagents or specific organoaluminum intermediates, the C3 isomer can be formed.[4]
-
Optimization Strategies:
-
N-Protection (Advanced Strategy): For complex syntheses, using an N-protecting group like tosyl (Ts) or benzenesulfonyl (Bs) can direct acylation to the 3-position.[4] While not desired here, it highlights the principle. For 2-acylation, keeping the N-H free is standard.
-
Standard Friedel-Crafts Conditions: Using trichloroacetyl chloride with AlCl₃ or SnCl₄ in a non-coordinating solvent like dichloromethane generally provides high selectivity for the 2-position.[6] Ensure your pyrrole is not N-substituted, as N-metalated pyrrole can react at either N or C depending on the counter-ion.[2]
-
Avoid Rearrangement Conditions: Prolonged exposure to strong acid can, in some cases, lead to acid-mediated rearrangement of acylpyrroles, although this is less common for the initial acylation product.[7]
-
Caption: Decision logic for troubleshooting the acylation step.
Part 2: Electrophilic Iodination Step
After successfully synthesizing and purifying 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, the next step is regioselective iodination at the C4 position. The key challenge here is the deactivating effect of the C2-trichloroacetyl group.
Question 3: My iodination reaction is very slow or gives no product. Why is the acylated pyrrole so unreactive?
Answer: The trichloroacetyl group at the C2 position is strongly electron-withdrawing. This effect significantly reduces the electron density of the pyrrole ring, making it much less nucleophilic and thus less reactive towards electrophiles like iodine.
-
Causality: The carbonyl group deactivates the entire ring via resonance and inductive effects. This deactivation makes the subsequent electrophilic substitution reaction substantially more difficult than it is for unsubstituted pyrrole. You must use a sufficiently potent iodinating agent to overcome this energy barrier.
-
Troubleshooting Actions:
-
Select a Powerful Iodinating Agent: Molecular iodine (I₂) alone is often insufficient. More reactive reagents are required.
-
Use a Catalyst/Activator: Many modern iodination methods use a catalyst or an oxidant to generate a more powerful electrophilic iodine species ("I⁺").
-
| Reagent System | Typical Conditions | Advantages | Considerations |
| N-Iodosuccinimide (NIS) | Acetonitrile or DMF, 0 °C to RT | Highly effective, easy to handle solid | Can be expensive, requires anhydrous conditions |
| I₂ / H₂O₂ | Methanol, with strong acid (e.g., H₂SO₄) | Inexpensive reagents | Requires careful control of oxidant and acid[8] |
| I₂ / NaIO₄ | conc. H₂SO₄ | Very powerful system for deactivated arenes | Extremely harsh conditions, risk of side reactions[8] |
| TBAI / p-TSA | Dichloroethane, 60-80 °C | Reported for high regioselectivity on some heterocycles[9] | May require heat, optimization needed |
Recommendation: N-Iodosuccinimide (NIS) in an anhydrous polar aprotic solvent like DMF or acetonitrile is often the most reliable starting point for this transformation.
Question 4: I am observing a mixture of the 4-iodo and 5-iodo isomers. How can I improve selectivity for the 4-position?
Answer: The C2-acyl group directs incoming electrophiles to both the C4 and C5 positions. While electronic factors often favor C4, steric and kinetic factors can lead to mixtures.
-
Causality: The directing effect of the C2-substituent is not absolute. The transition state energies for attack at C4 versus C5 can be very close. The choice of solvent and iodinating agent can influence this selectivity. Bulky iodinating reagents may favor the less-hindered C4 position.
-
Optimization Strategies:
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction's regioselectivity. Experiment with solvents like dichloromethane (DCM), acetonitrile (ACN), and dimethylformamide (DMF).
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 0 °C or even -20 °C). Lower temperatures often enhance selectivity by favoring the product of the most stable transition state.
-
Slow Addition: Add the iodinating agent slowly to the solution of the 2-acylpyrrole. This maintains a low concentration of the electrophile and can improve selectivity.
-
Optimized Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL per 10 mmol of pyrrole).
-
Cool the flask to -40 °C using an acetonitrile/dry ice bath.
-
Add aluminum chloride (AlCl₃, 1.1 equivalents) to the cold DCM.
-
Slowly add trichloroacetyl chloride (1.1 equivalents) to the suspension and stir for 15 minutes to allow for complex formation.
-
In a separate flask, prepare a solution of pyrrole (1.0 equivalent) in anhydrous DCM (5 mL per 10 mmol).
-
Add the pyrrole solution dropwise to the cold reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above -35 °C.
-
After the addition is complete, allow the reaction to stir at -40 °C for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly pouring it onto a mixture of crushed ice and 6 M HCl.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the product as a solid.[6]
Protocol 2: Synthesis of this compound
-
Dissolve the purified 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (1.0 equivalent) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF) in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS, 1.05 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 4-6 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any unreacted iodine, followed by water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or flash chromatography to afford the final product.
References
-
Costello, K. F., et al. (1978). Pyrrole chemistry. XIX. Reactions of 2-pyrrolecarbonitrile and its 4-substituted derivatives. Canadian Journal of Chemistry, 56(5), 654-657. [Link]
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Coompo Research Chemicals. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (2023). Pyrrole. Retrieved from [Link]
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ResearchGate. (n.d.). Alternative mechanism of formation of pyrroles 2 and 3 via iodination/substitution. Retrieved from [Link]
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Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-toluenesulfonylpyrrole under Friedel-Crafts conditions. Evidence for organoaluminum intermediates. Tetrahedron, 64(10), 2104-2112. [Link]
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iChemical. (n.d.). 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone, CAS No. 35302-72-8. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 11(3), 745-750. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
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Indian Journal of Chemistry. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 46(8), 1359-1363. [Link]
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Slideshare. (2018). Pyrrole. Retrieved from [Link]
-
YouTube. (2021). Reactions of Pyrrole. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Iodine-mediated intramolecular amination of ketones: the synthesis of 2-acylindoles and 2-acylindolines by tuning N-protecting groups. Chemical Communications, 51(58), 11629-11632. [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Figshare. (2016). Collection - Oxidative Iodination of Pyrrolo[2,1‑a]isoquinolines with NaI/mCPBA. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethan-1-one. Retrieved from [Link]
-
Journal of the American Chemical Society. (1974). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society, 96(23), 7114-7119. [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry, 18(30), 5851-5855. [Link]
-
MDPI. (2021). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. Molecules, 26(16), 4999. [Link]
-
Organic Syntheses. (n.d.). 4-Methylpyrrolo[1,2-a]quinoline. Retrieved from [Link]
-
PubMed Central. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2445. [Link]
-
PubChem. (n.d.). 2,2,2-Trichloro-1-(1-dodecylpyrrol-2-yl)ethanone. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1981). Acid-mediated rearrangement of acylpyrroles. The Journal of Organic Chemistry, 46(5), 839–843. [Link]
-
ResearchGate. (2020). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). Retrieved from [Link]
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Technical Support Center: Purification of Crude 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone. As a key intermediate in the synthesis of novel PIM kinase inhibitors, obtaining this compound in high purity is critical for subsequent successful synthetic steps and accurate biological evaluation.[1]
The inherent characteristics of this molecule—a polar, halogenated heterocyclic compound—present unique challenges during purification. This guide is structured to address these challenges head-on, providing not just protocols but the underlying chemical principles to empower you to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My crude material is a dark, oily residue. Is this normal?
A1: Yes, it is not uncommon for the crude product of reactions forming trichloroacetyl pyrroles to be a dark oil or a gummy solid. This coloration is often due to polymeric byproducts or residual acidic impurities from the reaction. The key is to determine if the desired product is present before proceeding with a large-scale purification. A small-scale analytical TLC or a crude ¹H NMR can quickly confirm the presence of your target compound.
Q2: What are the most likely impurities I'll encounter in my crude this compound?
A2: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as 4-iodo-1H-pyrrole.
-
Over-halogenated byproducts: Molecules with additional halogen substitutions on the pyrrole ring.
-
Polymeric materials: Formed from the degradation of the pyrrole ring under harsh reaction conditions.
-
Acidic residues: Such as trichloroacetic acid or other acid catalysts used in the synthesis.[2]
Q3: Is this compound stable on silica gel?
A3: The trichloroacetyl group enhances the reactivity of the pyrrole ring.[3] Standard silica gel is slightly acidic, which can potentially cause degradation of sensitive compounds like halogenated pyrroles.[4][5] While many purifications on silica are successful, prolonged exposure should be avoided. If you observe significant streaking on TLC or low recovery after column chromatography, consider deactivating the silica gel.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is a powerful technique for purifying solids, provided a suitable solvent system can be found.[6][7] The principle relies on the desired compound having high solubility in a hot solvent and low solubility at cooler temperatures, while impurities remain in solution.[6][8] For a polar molecule like this, you might explore solvent systems such as ethanol/water, acetone/hexanes, or ethyl acetate/hexanes. A small-scale solubility test is the best way to determine an appropriate solvent or solvent pair.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: Streaking or Tailing on the TLC Plate
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Compound Interaction with Acidic Silica | Deactivate the Silica Gel: Prepare a slurry of your silica gel with a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1%). This neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption and subsequent streaking of your nitrogen-containing heterocyclic compound.[4] |
| Compound is Highly Polar | Increase Eluent Polarity: For highly polar compounds, a more polar mobile phase is needed to effectively compete for the adsorption sites on the stationary phase.[9] Consider switching to a more polar solvent system, such as methanol/dichloromethane.[10][11] A gradient elution, starting with a less polar system and gradually increasing polarity, can also be very effective. |
| Sample Overload | Dilute the Spotting Solution: Applying too concentrated a sample to the TLC plate can lead to broad, streaky spots. Dilute your sample and re-spot to achieve a smaller, more defined spot. |
Problem 2: Low or No Recovery After Column Chromatography
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Compound Degradation on the Column | Minimize Residence Time: If your compound is sensitive, prolonged contact with the stationary phase can lead to decomposition.[12] Consider using flash chromatography with applied pressure to speed up the elution. Also, neutralizing the silica as mentioned above can mitigate degradation.[13] |
| Irreversible Adsorption | Use a More Polar Eluent: Your compound may be too polar for the chosen solvent system and is sticking irreversibly to the top of the column.[13] A significant increase in eluent polarity may be necessary to elute the compound. In extreme cases, switching to a different stationary phase like alumina or reverse-phase silica might be required.[11] |
| Incorrect Fraction Collection | Analyze All Fractions by TLC: Do not assume your compound has eluted based on visual cues. Collect all fractions and analyze them by TLC to ensure you haven't missed the product, especially if it is colorless.[9] |
Problem 3: Co-elution of Impurities
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Impurities Have Similar Polarity | Optimize the Solvent System: If impurities are running very close to your product on the TLC plate, a different solvent system may provide better separation. Experiment with different solvent combinations. For example, if you are using ethyl acetate/hexanes, try switching to ether/hexanes or dichloromethane/methanol.[10] Sometimes, a small change in the solvent ratio can make a significant difference. |
| Poor Column Packing | Repack the Column Carefully: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure your silica slurry is homogenous and allowed to settle evenly. Adding a layer of sand on top of the silica bed before loading your sample can help prevent disruption of the surface. |
| Technique Limitation | Consider Preparative HPLC: For very difficult separations where column chromatography is insufficient, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.[12] |
Problem 4: Recrystallization Issues
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| No Crystals Form Upon Cooling | Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the surface of the solution.[7] This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, add a "seed crystal" of the pure compound to initiate crystallization.[6] If these methods fail, your solution may be too dilute; try boiling off some of the solvent. |
| Oiling Out | Adjust the Solvent System: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[14] Re-heat the solution to dissolve the oil, add more of the "soluble solvent" to increase the overall solubility, and allow it to cool more slowly.[14] |
| Crystals Form Too Quickly | Slow Down the Cooling Process: Rapid crystal formation can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[8][14] To slow down crystallization, re-heat the solution and add a small amount of additional hot solvent. Then, allow the flask to cool to room temperature slowly before moving it to an ice bath.[14] |
Experimental Workflow & Protocols
Workflow for Purification Strategy Selection
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Identifying and minimizing by-products in Paal-Knorr pyrrole synthesis
Welcome to the technical support guide for the Paal-Knorr pyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful synthetic method. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize by-products, thereby optimizing your reaction outcomes.
The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone for constructing substituted pyrroles, which are key structural motifs in numerous pharmaceuticals like Atorvastatin (Lipitor®), natural products, and functional materials.[1][2][3] The reaction condenses a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under mild conditions, to form the pyrrole ring.[2][3]
Despite its utility and operational simplicity, the synthesis is not without its challenges. The most common pitfall is the formation of competing by-products, which can significantly lower the yield and complicate purification. This guide explains the causality behind these side reactions and provides field-proven, self-validating protocols to ensure the integrity of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both the rationale and actionable solutions.
Q1: My main by-product is a furan. How can I prevent its formation?
A1: Furan formation is the most common side reaction in the Paal-Knorr pyrrole synthesis. [4] This occurs because the 1,4-dicarbonyl starting material can undergo a competing acid-catalyzed intramolecular cyclization to form a furan, especially under harsh conditions.[4][5] Understanding the competing mechanistic pathways is crucial for minimizing this by-product.
Causality: A Mechanistic Crossroads
The outcome of the reaction is determined by which nucleophile attacks the protonated carbonyl first.
-
Pyrrole Pathway (Desired): The primary amine acts as the nucleophile, attacking a carbonyl to form a hemiaminal. This is followed by intramolecular cyclization and dehydration to yield the pyrrole.[1][2] This pathway is favored under neutral or weakly acidic conditions.[6]
-
Furan Pathway (By-product): Under strongly acidic conditions (pH < 3), the amine is protonated to its non-nucleophilic ammonium salt.[5] This allows the enol form of the second carbonyl to act as an intramolecular nucleophile, leading to the furan after dehydration.[1][5][7]
Solutions to Minimize Furan Formation:
-
Strict pH Control: This is the most critical factor. Avoid strong Brønsted acids like HCl or H₂SO₄. The reaction should be conducted under neutral or weakly acidic conditions.[6][8] The use of a weak acid like glacial acetic acid is often sufficient to catalyze the reaction without promoting furan formation.[2][6]
-
Catalyst Selection: Modern methods have moved beyond traditional protic acids. Consider using milder and more efficient catalysts that do not create a highly acidic environment.
-
Temperature and Time Management: Monitor the reaction's progress using TLC or LC-MS.[8] Avoid unnecessarily long reaction times or excessive heat, as these can favor the thermodynamically stable furan by-product and lead to degradation.[8]
| Parameter | Condition for Pyrrole (High Yield) | Condition Favoring Furan By-product | Rationale |
| pH | Neutral to weakly acidic (pH 4-6) | Strongly acidic (pH < 3) | Low pH protonates the amine, inhibiting its nucleophilicity and favoring intramolecular enol attack.[5][6] |
| Catalyst | Weak acids (e.g., Acetic Acid), Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃), Heterogeneous catalysts (e.g., clays)[7][9] | Strong protic acids (e.g., H₂SO₄, HCl), Dehydrating agents (e.g., P₂O₅)[7] | Milder catalysts promote the amine addition without creating the harsh acidic environment required for furan formation.[8] |
| Temperature | Lowest effective temperature (often 60-80 °C or even room temp.)[8] | High temperatures with prolonged heating | Elevated temperatures can overcome the activation energy for the competing furan pathway and cause product degradation.[8] |
Q2: My reaction is sluggish, incomplete, or gives a low overall yield. What's wrong?
A2: Low conversion can stem from several factors beyond the furan side reaction, including the purity of your reagents and the intrinsic reactivity of your chosen amine.
Causality: Reagent Purity and Reactivity
-
Starting Material Purity: The Paal-Knorr synthesis is sensitive to impurities in the 1,4-dicarbonyl compound.[8] Contaminants can lead to undesired side reactions, reducing the overall yield.
-
Amine Nucleophilicity: The reaction rate is dependent on the nucleophilicity of the amine. Aromatic amines with electron-withdrawing groups or particularly hindered amines are less reactive and may require more forcing conditions or specialized catalysts to achieve good conversion.[6]
Troubleshooting Workflow for Low Yields:
Q3: My reaction mixture is turning into a dark, tarry material. How can I prevent this?
A3: The formation of dark, polymeric, or tar-like substances is often a sign of product or starting material decomposition.[10][11] Pyrroles, being electron-rich aromatic systems, can be susceptible to polymerization under strongly acidic conditions or at high temperatures.[10]
Solutions to Prevent Tar Formation:
-
Milder Conditions: This is the most effective solution. Avoid high temperatures and strong acids. The same conditions that favor furan formation can also lead to polymerization.[11]
-
Solvent Choice: Use an appropriate solvent. While some reactions run well in acetic acid or ethanol, modern protocols have demonstrated success in a range of solvents, including greener options like water or ionic liquids.[4][12]
-
Atmosphere Control: For particularly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation pathways that may contribute to tar formation.
Frequently Asked Questions (FAQs)
-
Q: Can I use secondary amines in the Paal-Knorr synthesis?
-
A: No. The Paal-Knorr synthesis requires ammonia or a primary amine. A secondary amine will react with one carbonyl to form a stable enamine, which cannot undergo the subsequent intramolecular cyclization necessary to form the pyrrole ring.[4]
-
-
Q: What are the benefits of using microwave-assisted heating?
-
Q: Are there "greener" alternatives for this synthesis?
-
A: Yes, significant progress has been made in developing more environmentally friendly protocols. This includes using water as a solvent (often with a catalyst like iron(III) chloride), employing reusable heterogeneous catalysts like clays or silica sulfuric acid, or performing the reaction under solvent-free mechanochemical conditions (ball-milling).[4][12][14][15]
-
-
Q: What is the best way to purify my crude pyrrole?
-
A: The purification method depends on the physical properties of your product.[11] Common techniques include:
-
Aqueous Workup: An initial wash to neutralize the acid catalyst and remove water-soluble impurities.[11]
-
Column Chromatography: Silica gel chromatography is a highly versatile method for most pyrroles.[2][11]
-
Recrystallization: Ideal for solid products to achieve high purity.[2][11]
-
Distillation: Effective for volatile liquid pyrroles.[11]
-
-
Validated Experimental Protocols
Protocol 1: General Synthesis of N-Aryl Pyrroles with By-product Minimization
This protocol uses a weak acid catalyst to minimize furan formation.
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq., e.g., 2,5-hexanedione) and a suitable solvent (e.g., glacial acetic acid or ethanol).
-
Amine Addition: Add the primary amine (1.1 eq., e.g., aniline) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl is consumed (typically 1-4 hours).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase three times with ethyl acetate.[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-substituted pyrrole.[2]
-
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
This protocol leverages microwave heating for rapid and efficient synthesis.
-
Vial Preparation: In a 10 mL microwave reactor vial, combine the 1,4-dicarbonyl compound (0.5 mmol), the primary amine (1.2 eq.), and a suitable high-boiling solvent like ethanol or toluene (5 mL).[16] Add a catalytic amount of a weak acid (e.g., acetic acid, 40 µL) or a Lewis acid.[2]
-
Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-20 minutes.[16]
-
Work-up and Purification: Follow the same work-up and purification steps outlined in Protocol 1.
References
-
Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Balakrishna, A., et al. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2015). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Retrieved from [Link]
-
ResearchGate. (2014). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (2012). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. Retrieved from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyrrole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. rgmcet.edu.in [rgmcet.edu.in]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Iodopyrrole Reactions
Welcome to the technical support center for iodopyrrole synthesis. As a Senior Application Scientist, I understand that while the iodination of pyrroles is a cornerstone reaction in synthetic chemistry, achieving high conversion rates can be challenging. This guide is structured to help you diagnose issues, understand the underlying chemistry, and implement effective solutions in a question-and-answer format.
Section 1: Initial Diagnosis & Common Culprits
This section addresses the most frequent causes of low yields and reaction failures. Start here to rule out common errors before proceeding to more complex optimizations.
Q1: My iodopyrrole reaction has a low yield. What are the first things I should check?
Low conversion is often traced back to fundamental issues with reagents, atmosphere, or substrate stability. Pyrroles are highly reactive and sensitive compounds.[1] Under acidic conditions, they are prone to polymerization and decomposition, which can lead to the formation of tars and a significant drop in yield.[1][2]
Initial Troubleshooting Checklist:
-
Purity of Starting Pyrrole: Has your pyrrole starting material been purified recently? Pyrroles can darken and polymerize upon exposure to air and light.[1] If your starting material is discolored, consider purification by distillation or column chromatography.
-
Purity of Iodinating Agent: Are you using a fresh, high-purity iodinating agent? Reagents like N-Iodosuccinimide (NIS) can degrade over time. The presence of residual acid or moisture can severely impact the reaction.
-
Atmosphere Control: Did you run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? The presence of oxygen can lead to oxidative degradation of the pyrrole ring.[3]
-
Reaction Monitoring: Are you monitoring the reaction's progress? Using Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the degradation of your product from prolonged reaction times or excessive heat.[4][5]
Below is a diagnostic workflow to guide your initial troubleshooting steps.
Q2: How does the choice of iodinating agent affect my reaction's success?
The iodinating agent's reactivity is critical. A reagent that is too harsh can cause polymerization, while one that is too mild may result in no reaction.
-
Molecular Iodine (I₂): This is a classic reagent. However, its electrophilicity often needs to be enhanced with an oxidizing agent or a Lewis acid.[6][7] When used alone, it can sometimes lead to polyhalogenation, especially with highly activated pyrroles, where all hydrogens on the ring can be replaced.[8][9]
-
N-Iodosuccinimide (NIS): NIS is a widely used, milder alternative to I₂.[10][11] It is often the reagent of choice for preventing over-iodination and is compatible with a broader range of functional groups. Its reactivity can be tuned with catalytic amounts of acid.[10][11]
-
Iodine Monochloride (ICl): This is a more potent electrophilic iodinating agent. It is particularly useful for less reactive, electron-deficient pyrroles but carries a higher risk of causing side reactions with electron-rich substrates.[12]
| Reagent | Pros | Cons | Best For |
| I₂ | Inexpensive, readily available. | Often requires an activator/oxidant; can lead to poly-iodination.[8][9] | Simple, robust pyrroles; when poly-iodination is desired. |
| NIS | Mild, good selectivity for mono-iodination, easy to handle.[10][11] | More expensive than I₂; may require an acid catalyst for deactivated rings.[11] | Electron-rich or functionally complex pyrroles. |
| ICl | Highly reactive, effective for deactivated systems.[12] | Can cause decomposition of sensitive substrates; moisture-sensitive. | Electron-deficient pyrroles where milder reagents fail. |
Q3: My starting pyrrole is decomposing, and I'm seeing a lot of black tar. What's causing this and how can I prevent it?
Pyrrole polymerization is a common and frustrating side reaction. The aromatic character of pyrrole makes it susceptible to attack by electrophiles, but under strongly acidic conditions, it can easily oxidize and polymerize.[1]
Causality: The mechanism involves the protonation of the pyrrole ring, which disrupts its aromaticity and makes it highly susceptible to nucleophilic attack by other neutral pyrrole molecules, initiating a chain reaction that forms polypyrrole sludge.
Preventative Measures:
-
Control the Acidity: The reaction should ideally be run under neutral or weakly acidic conditions. If an acid catalyst is required to activate the iodinating agent (like with NIS), use a weak acid (e.g., acetic acid) or a catalytic amount of a stronger acid like p-toluenesulfonic acid.[11][13] Avoid strong mineral acids like H₂SO₄.[2]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly slow down the rate of polymerization relative to the desired iodination reaction.
-
Use a Milder Reagent: Switch from a harsh reagent like ICl to a milder one like NIS.
-
Protect the Nitrogen: If the N-H proton is contributing to sensitivity, consider protecting the pyrrole nitrogen with a group like tosyl (Ts) or Boc. This can stabilize the ring against polymerization.
Section 2: Deep Dive into Reaction Parameters
Once you have ruled out the common issues, the next step is to systematically optimize the reaction conditions.
Q4: What is the optimal temperature and reaction time for iodinating pyrroles?
There is no single optimal temperature; it is highly substrate-dependent. The key is to find a balance where the iodination proceeds at a reasonable rate without significant decomposition.
-
For Electron-Rich Pyrroles: Start at low temperatures (0 °C to -78 °C) to control reactivity and minimize side reactions like poly-iodination and polymerization.[9]
-
For Electron-Deficient Pyrroles: These substrates are less reactive and may require heating. Start at room temperature and gradually increase the temperature (e.g., to 50-70 °C) while carefully monitoring for any signs of decomposition.[14]
The Role of Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to product degradation. It is essential to monitor the reaction by TLC. The optimal time is when the starting material is consumed, but before significant byproduct spots appear.
Q5: How do I choose the right solvent for my iodopyrrole synthesis?
The solvent plays a crucial role in solubilizing the reactants and modulating the reactivity of the iodinating agent.
| Solvent | Polarity | Characteristics & Use Cases |
| Dichloromethane (DCM) | Low | Good general-purpose solvent, dissolves many organics, relatively inert. A common starting point. |
| Tetrahydrofuran (THF) | Medium | Can coordinate with reagents. Good for reactions involving organometallics. Ensure it is dry. |
| Acetonitrile (MeCN) | High | Polar aprotic solvent, can accelerate reactions. May be useful for less reactive substrates.[10] |
| N,N-Dimethylformamide (DMF) | High | High-boiling polar aprotic solvent, excellent for dissolving difficult substrates. Use with caution as it can be difficult to remove. |
| Acetic Acid | Protic | Can act as both a solvent and a catalyst, particularly with NIS.[15] |
Expert Insight: For sensitive substrates, a non-polar solvent like DCM is often a safe choice to start with. If solubility or reactivity is an issue, moving to a more polar solvent like THF or MeCN can be beneficial.
Q6: Is a base necessary for my reaction? If so, which one should I use?
A base is typically not required for electrophilic iodination unless the reaction generates a strong acid byproduct (HI or H⁺) that could cause polymerization.[1]
When to Use a Base: If your reaction conditions (e.g., using I₂ with an oxidizing agent) generate acid, a non-nucleophilic base can be beneficial.
-
Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃): Mild inorganic bases that can neutralize acid without interfering with the reaction.
-
Pyridine: Can act as a mild base and a nucleophilic catalyst.
-
Lithium Carbonate (Li₂CO₃): Has been used to neutralize in-situ formed acid byproducts in iodination reactions, especially when acid-sensitive functional groups are present.[6][16]
Caution: Strong bases like butyllithium or sodium hydride will deprotonate the pyrrole N-H, forming the pyrrolide anion.[1] This changes the reaction mechanism from electrophilic substitution to nucleophilic attack, which may not be the desired pathway.
Section 3: Substrate-Specific Challenges
The electronic and steric properties of your specific pyrrole substrate dramatically influence its reactivity.
Q7: I'm working with an electron-deficient pyrrole (e.g., with a -NO₂, -CN, or -CO₂R group) and getting no reaction. What can I do?
Electron-withdrawing groups deactivate the pyrrole ring towards electrophilic substitution, making the reaction sluggish or preventing it entirely.
Strategies for Success:
-
Increase Reagent Electrophilicity:
-
Increase Temperature: Carefully heat the reaction. Deactivated systems often require thermal energy to overcome the activation barrier.
-
Change the Mechanism: Consider a deprotometalation-iodolysis sequence. This involves using a strong base (like LiTMP) to deprotonate a C-H bond, followed by quenching the resulting organometallic intermediate with an iodine source.[17]
Q8: My electron-rich pyrrole (e.g., with an -OR or -NR₂ group) is giving me multiple iodinated products and polymers. How can I improve selectivity?
Electron-donating groups hyper-activate the pyrrole ring, making it extremely reactive and difficult to control. This often leads to poly-iodination and polymerization.[1][8]
Strategies for Control & Selectivity:
-
Use a Mild Reagent: This is a situation where NIS is strongly preferred over I₂ or ICl.[10]
-
Employ Stoichiometric Control: Use only 1.0 equivalent of the iodinating agent to favor mono-iodination. Add the reagent slowly and portion-wise.
-
Drastically Lower the Temperature: Perform the reaction at -78 °C to temper the high reactivity.
-
Use a Bulky Protecting Group: Installing a sterically demanding protecting group on the nitrogen (e.g., triisopropylsilyl - TIPS) can sterically hinder certain positions, directing the iodination to the less hindered C-H bond.
Q9: I'm observing significant steric hindrance around the target C-H bond. How can I achieve iodination?
Steric hindrance can prevent the electrophile from approaching the target site.[18][19] Overcoming this often requires more forceful conditions or a different synthetic strategy.
Overcoming Steric Hindrance:
-
Increase Thermal Energy: Heating the reaction can provide the necessary energy to overcome the steric barrier.
-
Use a Smaller Electrophile: While the effective size of the iodinating species is complex, reaction conditions can be chosen to favor a less sterically demanding pathway.
-
Directed Metalation: If a directing group is present near the target C-H bond, a directed ortho-metalation (DoM) strategy followed by iodolysis can be highly effective and regioselective.
Section 4: Advanced Troubleshooting & Protocols
This section provides actionable, step-by-step procedures for common laboratory operations related to iodopyrrole synthesis.
Protocol 1: Step-by-Step Guide for a General Iodination of Pyrrole using N-Iodosuccinimide (NIS)
This protocol is a reliable starting point for the mono-iodination of a moderately activated pyrrole.
-
Preparation:
-
Dry a round-bottom flask and stir bar in an oven and allow to cool under a stream of inert gas (N₂ or Ar).
-
To the flask, add the pyrrole substrate (1.0 eq).
-
Dissolve the pyrrole in a suitable anhydrous solvent (e.g., DCM or THF, approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate flask, weigh out N-Iodosuccinimide (NIS) (1.05 eq).
-
Add the NIS to the reaction mixture in small portions over 10-15 minutes while stirring. Adding it all at once can lead to localized heating and side reactions.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C.
-
Monitor the reaction progress every 15-30 minutes using TLC (see Protocol 2).
-
If the reaction is slow, allow it to warm to room temperature.
-
-
Work-up:
-
Once TLC indicates consumption of the starting material, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will react with any remaining NIS or iodine.
-
Transfer the mixture to a separatory funnel and add more DCM if needed.
-
Wash the organic layer sequentially with saturated aq. Na₂S₂O₃, water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure iodopyrrole.
-
Protocol 2: How to Monitor Reaction Progress using Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
On the left, spot a dilute solution of your starting pyrrole (co-spot).
-
In the middle, carefully take a small aliquot from your reaction mixture with a capillary tube and spot it directly onto the co-spot.
-
On the right, spot the reaction mixture alone.
-
-
Develop the Plate: Place the plate in a sealed chamber containing an appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain (e.g., potassium permanganate).
-
Interpret:
-
The starting material spot (from the co-spot) should diminish in intensity over time.
-
A new spot, corresponding to your iodopyrrole product, should appear.
-
The reaction is complete when the starting material spot is no longer visible in the reaction lane.
-
Q10: How do I properly purify my iodinating agent and why is it important?
Commercial NIS can contain succinimide or residual acid from its synthesis, both of which can interfere with the reaction. Recrystallization is an effective purification method.
Protocol for Recrystallizing NIS:
-
Dissolve the NIS in a minimal amount of hot dioxane or a mixture of benzene/carbon tetrachloride (use appropriate safety precautions).
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold, non-polar solvent (like hexanes) and dry under vacuum.
-
Store the purified, light-sensitive reagent in a dark container under an inert atmosphere.
Why it Matters: Using purified NIS ensures that you are not inadvertently introducing acidic catalysts or nucleophilic impurities into your reaction, leading to more reproducible results and higher yields.
References
-
Wikipedia. Pyrrole. [Link]
-
Ghosh, A. K., & Miller, J. F. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters. [Link]
-
International Science Community Association. (2014). A Kinetic Assessment of the Rapid Iodination of Pyrrole in Aqueous Medium by Molecular Iodine using Hydrodynamic Voltammetry. Research Journal of Chemical Sciences. [Link]
-
National Center for Biotechnology Information. (2021). Selective C–H Iodination of (Hetero)arenes. PubMed Central. [Link]
-
Semantic Scholar. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. [Link]
-
MDPI. (2022). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. Molecules. [Link]
-
Kate Tutorials. (2018). 9 Electrophilic Substitution & Reduction of Pyrrole. YouTube. [Link]
-
ResearchGate. Kinetics of Pyrrole Substitutions. The Iodination Reaction. [Link]
-
ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]
-
MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. [Link]
-
National Center for Biotechnology Information. (2007). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. PubMed Central. [Link]
-
Whats Chemistry. (2021). Reactions of Pyrrole. YouTube. [Link]
-
MBB College. Reactions of Pyrrole. [Link]
-
National Center for Biotechnology Information. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PubMed Central. [Link]
-
ResearchGate. Iodination of 7-azaindole and pyrrole. [Link]
-
National Center for Biotechnology Information. (2011). Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole-Bearing N-Polyaromatic β-Lactams. PubMed Central. [Link]
-
Royal Society of Chemistry. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications. [Link]
-
ResearchGate. Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. [Link]
-
Online Organic Chemistry Tutor. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]
-
Royal Society of Chemistry. (2020). Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. The Oxidation of Pyrrole. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Improving the regioselectivity of pyrrole functionalization
Welcome to the technical support center for pyrrole functionalization. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of achieving regioselectivity in the functionalization of pyrrole and its derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges and enhance the precision of your synthetic strategies.
Introduction: The Challenge of Pyrrole Regioselectivity
Pyrrole is an electron-rich five-membered aromatic heterocycle, making it highly reactive towards electrophilic substitution.[1] However, this reactivity is a double-edged sword, often leading to a lack of selectivity, multiple substitutions, or polymerization, particularly under acidic conditions.[1][2] The inherent electronic properties of the pyrrole ring favor electrophilic attack at the C2 (α) position over the C3 (β) position. This is because the cationic intermediate (the sigma complex) formed by attack at C2 is stabilized by three resonance structures, whereas the intermediate from C3 attack is stabilized by only two.[1][3][4][5]
This intrinsic preference for C2 functionalization presents a significant challenge when the synthesis of a C3-substituted or other specifically substituted pyrrole is desired. This support center will guide you through strategies to control the regiochemical outcome of your reactions.
Frequently Asked Questions (FAQs) - General Issues
Question: My pyrrole starting material is degrading and turning into a black tar upon storage or during reaction setup. What is happening and how can I prevent it?
Answer: Pyrrole is highly susceptible to oxidation and acid-catalyzed polymerization.[1][2][6] This is a common issue, especially with unprotected pyrroles.
-
Causality: The electron-rich nature of the pyrrole ring makes it prone to attack by electrophiles, including protons (acid) and atmospheric oxygen. This can initiate a chain reaction leading to the formation of insoluble polypyrrole.[7]
-
Troubleshooting Steps:
-
Storage: Store pyrrole and its simple derivatives under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures.[2]
-
Solvent Purity: Always use high-purity, anhydrous solvents that have been freshly distilled or sourced from a reliable supplier. Residual acids or peroxides in solvents can trigger polymerization.[2]
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere to prevent air oxidation.[2]
-
N-Protection: The most effective preventative measure is to protect the pyrrole nitrogen. An electron-withdrawing group (e.g., tosyl, sulfonyl, or acyl) reduces the electron density of the ring, significantly increasing its stability and preventing polymerization.[1][2][8]
-
Question: I am getting a mixture of N-functionalized and C-functionalized products. How can I control the site of the reaction?
Answer: The competition between N- and C-functionalization is a classic problem, particularly in alkylation reactions. The outcome is highly dependent on the reaction conditions.
-
Causality: The pyrrole anion, formed upon deprotonation with a base, is an ambident nucleophile with reactivity at both the nitrogen and carbon atoms. The regioselectivity is influenced by the nature of the counter-ion (from the base) and the solvent, as dictated by Hard-Soft Acid-Base (HSAB) theory.
-
Troubleshooting Steps:
-
N-Alkylation: To favor N-alkylation, use bases that result in a more ionic nitrogen-metal bond (e.g., NaH, KH, or BuLi in a highly solvating solvent like DMF or HMPA). These conditions generate a "harder" nucleophile at the nitrogen, which preferentially reacts with "hard" electrophiles like alkyl halides.[7]
-
C-Alkylation: To favor C-alkylation (primarily at C2), use bases with more covalent character, such as Grignard reagents (RMgX). The magnesium coordinates to the nitrogen, increasing the nucleophilicity of the carbon atoms.[7] This directs the electrophile to the C2 position.
-
Troubleshooting Guide: Electrophilic Substitution
This section provides solutions to specific issues encountered during common electrophilic substitution reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) | Citations |
| Reaction yields a mixture of C2 and C3 isomers, with C2 predominating. | C2 is the electronically favored position for electrophilic attack due to superior resonance stabilization of the intermediate. | 1. Lower the temperature: This can enhance selectivity by favoring the kinetically controlled product. 2. Use a milder electrophile/catalyst: For instance, in Friedel-Crafts acylation, using Zn(OTf)₂ is milder than AlCl₃ and can reduce side reactions. 3. Employ the Vilsmeier-Haack reaction for formylation: This reaction typically shows high selectivity for the C2 position in unsubstituted pyrroles. | [1],[9],[4] |
| C3 functionalization is desired, but the reaction exclusively or primarily yields the C2 product. | The inherent electronic preference of the pyrrole ring for C2 attack is overriding the desired reaction pathway. | 1. Steric Blocking: Install bulky substituents at the C2 and C5 positions to sterically hinder electrophilic attack, forcing it to occur at C3 or C4. 2. N-Directing Groups: Introduce a large, removable directing group on the nitrogen, such as triisopropylsilyl (TIPS). The steric bulk of the TIPS group can block the C2 position and direct electrophiles to the C3 position. 3. Halogenation-Coupling Sequence: Protect the nitrogen, di-halogenate at the C2 and C5 positions, and then perform a selective Suzuki-Miyaura coupling at the more reactive C2-halide. This leaves the C5-halide for further functionalization, or it can be removed. | [1],[10] |
| Significant polymerization occurs upon addition of a Lewis acid (e.g., in Friedel-Crafts reactions). | Pyrrole is highly prone to polymerization under the strongly acidic conditions of many Friedel-Crafts reactions. | 1. Use a milder Lewis acid catalyst: Replace strong Lewis acids like AlCl₃ with milder ones such as ZnCl₂, FeCl₃, or Zn(OTf)₂. 2. Protect the pyrrole nitrogen: An electron-withdrawing protecting group (e.g., tosyl, acyl) will decrease the ring's nucleophilicity and reduce its tendency to polymerize. 3. Lower the reaction temperature: This will slow down the rate of both the desired reaction and the competing polymerization. | [1] |
| Halogenation leads to a mixture of mono- and poly-halogenated products. | The high reactivity of the pyrrole ring makes it difficult to stop the reaction after a single substitution. The mono-halogenated product is often more reactive than the starting pyrrole. | 1. Use a milder halogenating agent: For example, use N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) instead of Cl₂ or Br₂. 2. Control stoichiometry: Carefully use only one equivalent of the halogenating agent. 3. Low temperature: Running the reaction at low temperatures can help to control the reaction rate and improve selectivity. | [1],[7] |
Strategic Workflows for Regiocontrol
Achieving the desired regioselectivity often requires a multi-step strategy. Below are workflows for targeting the C2 and C3 positions.
Workflow 1: Maximizing C2-Selectivity
This workflow is for reactions where C2 is the desired position, but selectivity or yield is an issue.
Caption: Workflow for achieving high C2-selectivity.
Workflow 2: Strategies for C3-Functionalization
Targeting the C3 position requires overcoming the intrinsic C2 preference.
Caption: Key strategies for directing functionalization to the C3 position.
Detailed Experimental Protocols
Protocol 1: C3-Bromination of Pyrrole using an N-Triisopropylsilyl (TIPS) Directing Group
This protocol demonstrates how a bulky N-substituent can direct halogenation to the C3 position.[1]
-
N-Protection:
-
To a solution of pyrrole (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (hexanes) to yield N-TIPS-pyrrole.
-
-
C3-Bromination:
-
Dissolve N-TIPS-pyrrole (1.0 eq) in anhydrous THF and cool to -78 °C under argon.
-
Add N-bromosuccinimide (NBS, 1.0 eq) in one portion.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench with saturated aqueous sodium thiosulfate.
-
Extract with diethyl ether, dry the organic layer over MgSO₄, filter, and concentrate.
-
-
Deprotection:
-
Dissolve the crude 3-bromo-N-TIPS-pyrrole in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).
-
Stir at room temperature for 1 hour.
-
Quench with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 3-bromopyrrole.
-
Protocol 2: Vilsmeier-Haack Formylation for C2-Selective Aldehyde Synthesis
This is a reliable method for the formylation of pyrrole, showing high selectivity for the C2 position.[1][9]
-
Vilsmeier Reagent Formation:
-
In a flask under an argon atmosphere, cool anhydrous dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
-
Formylation:
-
Dissolve pyrrole (1.0 eq) in anhydrous DMF.
-
Add the solution of pyrrole to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 35-40 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly pour it onto crushed ice.
-
Add a solution of sodium hydroxide (e.g., 4M aq. NaOH) until the mixture is basic (pH > 9).
-
Heat the mixture to reflux for 15-20 minutes to hydrolyze the iminium salt intermediate.
-
Cool to room temperature and extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield pyrrole-2-carbaldehyde.
-
References
- Benchchem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- Benchchem. (2025).
- Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
- Wikipedia. Pyrrole.
- ResearchG
- Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded.
- Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing).
- Benchchem. (2025).
- Benchchem. (2025). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
- Benchchem. (2025).
- Organic Chemistry Portal. Pyrrole synthesis.
- β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Journal of the American Chemical Society.
- Homölle, S. L., et al. (2023). Bifurcated Rhodaelectro-catalyzed C–H Activation for the Synthesis of Pyrroles and Lactones. Precision Chemistry.
- Pearson. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained.
- Brainly.com. (2024). Pyrrole undergoes electrophilic substitution at C₂ rather than C₃ of the pyrrole ring. Explain this.
- Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines.
- ResearchGate. (2024).
- ChemoSapiens. (2022). Why C-2 position in Pyrrole is less reactive than C-3 position in electrophilic substitution reaction?.
- ACS Publications. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
- Hann, J. L., et al. (2023).
- C(sp 3 )
- Warashina, T., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development.
- ResearchGate. Directing group strength comparisons.
- Rzepa, H. (2013). Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Henry Rzepa's Blog.
- Canadian Science Publishing. (1987). Protecting groups for the pyrrole nitrogen atom.
- Recent Advancements in Pyrrole Synthesis. (2020). PMC - PubMed Central.
- Recent Advances in Functionalization of Pyrroles and their Transl
- ResearchGate. (2024).
- N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers (RSC Publishing).
- Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole.
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Technical Support Center: Catalyst Selection and Optimization for Substituted Pyrrole Synthesis
Welcome to the Technical Support Center for Substituted Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of catalyst selection and optimization. Pyrrole scaffolds are cornerstones in pharmaceuticals, natural products, and materials science, yet their synthesis can present significant challenges.[1][2] This resource provides in-depth, field-proven insights through troubleshooting guides and FAQs to address specific issues encountered during experimentation.
Part 1: General FAQs on Catalyst & Reaction Optimization
This section addresses broad, overarching questions that apply across various synthetic methodologies.
Q1: How do I choose between a Brønsted acid, a Lewis acid, or a heterogeneous catalyst for my pyrrole synthesis?
A: The choice depends critically on your substrate's sensitivity, desired reaction conditions (e.g., "green" chemistry), and scalability.
-
Brønsted Acids (e.g., p-TsOH, acetic acid, sulfamic acid): These are classic, effective proton donors for reactions like the Paal-Knorr synthesis.[3][4] They excel at activating carbonyl groups for nucleophilic attack. However, strong Brønsted acids at high temperatures can cause degradation of sensitive functional groups and lead to side reactions, such as furan formation.[5][6][7] Acetic acid is often a good starting point as it's a weak acid that can serve as both catalyst and solvent.[5][8]
-
Lewis Acids (e.g., FeCl₃, Sc(OTf)₃, ZrCl₄, Bi(NO₃)₃): These are excellent alternatives, especially for acid-sensitive substrates.[3][7][9] They function by coordinating to the carbonyl oxygen, increasing its electrophilicity. Many Lewis acid-catalyzed reactions can proceed under milder conditions than their Brønsted acid counterparts. Scandium triflate (Sc(OTf)₃), for example, is known for its high activity and tolerance of various functional groups.[9]
-
Heterogeneous Catalysts (e.g., Montmorillonite clays, silica sulfuric acid, aluminas): These solid-supported catalysts are ideal for sustainable or "green" chemistry protocols.[3][4][6] Their primary advantages are ease of separation from the reaction mixture (often by simple filtration), potential for recyclability, and often milder reaction conditions.[3] For example, aluminas can provide both Brønsted and Lewis acid sites, efficiently catalyzing condensation and dehydration steps.[3][4]
Q2: My starting materials or product are sensitive to heat and strong acids. What are my best options for catalysis?
A: This is a common and critical challenge. Harsh conditions, such as prolonged heating in strong acid, are a frequent cause of low yields and product degradation.[5][6][10]
-
Use Milder Catalysts: Opt for weaker Lewis acids like Zn(OTf)₂ or ZrOCl₂·8H₂O, which can be highly effective in aqueous media.[9] Organocatalysts, such as squaric acid or even L-tryptophan, can also promote the reaction under significantly milder conditions.[1]
-
Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, minimizing the exposure of sensitive molecules to heat.[7][11] This technique has been successfully applied to the Clauson-Kaas synthesis, even using water as a solvent without additional catalysts.[9][11]
-
Modify the Protocol: For the Clauson-Kaas reaction, a two-phase system can be used to extract the acid-sensitive pyrrole product into an organic layer as it forms, protecting it from the acidic aqueous phase.[11] Another approach involves a mild initial hydrolysis of the 2,5-dimethoxytetrahydrofuran precursor before adding the amine, avoiding the need for harsh conditions during the cyclization step.[12][13]
Q3: How significantly does solvent choice impact my catalytic reaction?
A: Solvent choice is paramount; it can influence catalyst activity, reaction rate, and even product selectivity.
-
Protic vs. Aprotic: In the Hantzsch synthesis, protic solvents can favor the desired C-alkylation pathway over N-alkylation by stabilizing key intermediates.[14]
-
"Green" Solvents: There is a strong trend towards using environmentally benign solvents. Water has proven to be an excellent medium for many pyrrole syntheses, such as the Clauson-Kaas reaction catalyzed by FeCl₃ or ZrOCl₂.[9]
-
Solvent-Free Conditions: Many reactions, particularly those using solid acid catalysts like silica sulfuric acid or bismuth nitrate, can be run neat (solvent-free).[6][9] This approach simplifies purification, reduces waste, and often accelerates the reaction.
-
Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, offering a reusable medium. For instance, Bi(OTf)₃ in [bmim]BF₄ is an effective system for pyrrole synthesis, allowing for easy recovery and reuse of the catalyst.[15]
Part 2: Method-Specific Troubleshooting Guides
Paal-Knorr Pyrrole Synthesis
This robust method condenses a 1,4-dicarbonyl compound with a primary amine or ammonia but is prone to specific side reactions and challenges.[8][16]
Q4: My Paal-Knorr reaction yield is consistently low. What are the first troubleshooting steps?
A: Low yields in this synthesis typically trace back to one of three areas: reaction conditions, byproduct formation, or starting material quality.[5][7]
-
Step 1: Verify Starting Material Purity. Impurities in the 1,4-dicarbonyl compound can lead to undesired side products.[5] If purity is questionable, purify it by distillation or recrystallization.[5]
-
Step 2: Optimize Temperature and Time. Prolonged heating can degrade the product.[5][17] Monitor the reaction's progress by Thin Layer Chromatography (TLC) to identify the point of maximum product formation before degradation begins.[5]
-
Step 3: Evaluate Your Catalyst and pH. The most common cause of low yield is the formation of a furan byproduct, which is favored under strongly acidic conditions (pH < 3).[5][8][14][17] Ensure your reaction is neutral or weakly acidic. Often, a catalytic amount of acetic acid is sufficient.[5][8] If you are using a strong acid, consider switching to a milder Lewis acid catalyst.
Troubleshooting Flowchart: Low Yield in Paal-Knorr Synthesis
Caption: Decision tree for troubleshooting low yields in Paal-Knorr synthesis.
Q5: I'm observing a significant amount of a furan byproduct. How can I minimize its formation?
A: Furan formation is a classic competing pathway in the Paal-Knorr synthesis, occurring when the 1,4-dicarbonyl undergoes acid-catalyzed cyclization without the amine.[17][18] This is highly pH-dependent.
The key is to maintain the reaction pH above 3.[5][17] Under these conditions, the amine addition pathway is favored. Switching from strong mineral acids (like H₂SO₄) to a weak acid like acetic acid is the most common and effective solution.[7][8] Alternatively, using Lewis acids or heterogeneous catalysts that do not create such a highly acidic environment can also suppress furan formation effectively.[19]
Q6: My amine (e.g., a weakly nucleophilic aniline) is reacting sluggishly. How can I improve the conversion?
A: Amines with strong electron-withdrawing groups or significant steric hindrance are less nucleophilic and react more slowly.[17] Simply extending the reaction time is one option, but this risks product degradation.[5] A better strategy is to increase the reactivity of the dicarbonyl component by using a more effective catalyst.
-
Active Lewis Acids: Stronger Lewis acids like Sc(OTf)₃ or InCl₃ can significantly enhance the electrophilicity of the carbonyl carbons, facilitating the attack by a weak nucleophile.[3][9]
-
Microwave Assistance: As mentioned, microwave heating can overcome activation barriers for sluggish reactions, often leading to high yields in minutes.[7]
Hantzsch Pyrrole Synthesis
This versatile multi-component reaction involves a β-ketoester, an α-haloketone, and an amine, but managing chemoselectivity can be a challenge.[14][20]
Q7: I am getting a mixture of products in my Hantzsch synthesis. How do I improve the chemoselectivity?
A: The primary challenge here is ensuring the desired sequence of bond formations occurs without interference from side reactions.
-
Pre-form the Enamine: The first step is the formation of an enamine from the β-ketoester and the amine.[14] To ensure this happens efficiently, you can pre-mix these two components for a short period (e.g., 30 minutes at room temperature) before introducing the α-haloketone.[14]
-
Slow Addition of the α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine.[14] To minimize these side reactions, add the α-haloketone slowly to the pre-formed enamine mixture. This keeps its instantaneous concentration low, favoring the desired reaction pathway.[14]
-
Control the Basicity: A weak base is often sufficient. Stronger bases can promote unwanted side reactions.[14]
Clauson-Kaas Pyrrole Synthesis
This method uses 2,5-dialkoxytetrahydrofurans as the 1,4-dicarbonyl surrogate, but the traditional acidic conditions can be problematic.[11][21]
Q8: The acidic conditions of my Clauson-Kaas reaction are decomposing my product. What are the best milder alternatives?
A: Product decomposition due to harsh acidic conditions is a known drawback of the classical Clauson-Kaas method.[12][13]
-
Catalyst Selection: Instead of refluxing in acetic acid, consider using milder catalysts in water, such as ZrOCl₂∙8H₂O, FeCl₃, or CuCl₂.[9] These have been shown to give excellent yields at moderate temperatures (e.g., 60-100 °C).[9]
-
Microwave-Assisted Aqueous Synthesis: Heating the reactants in water or aqueous sodium acetate under microwave irradiation is a highly effective green protocol that often requires no additional catalyst and is complete in minutes.[11][13]
-
Stepwise Hydrolysis: A very gentle method involves the mild aqueous hydrolysis of 2,5-dimethoxytetrahydrofuran to 2,5-dihydroxytetrahydrofuran first. This activated intermediate can then react with primary amines in a buffer at room temperature, completely avoiding heat and strong acid.[12][13]
Part 3: Data Summaries & Experimental Protocols
Table 1: Comparison of Selected Catalysts for Paal-Knorr & Clauson-Kaas Syntheses
| Catalyst | Typical Loading (mol%) | Solvent | Temp (°C) | Key Advantages | Reference(s) |
| Acetic Acid | Solvent/Catalyst | Acetic Acid | Reflux | Classic, inexpensive method. | [11][22] |
| p-TsOH | 10-20 | Toluene | Reflux | Stronger Brønsted acid for less reactive substrates. | [3][23] |
| FeCl₃ | 2-5 | Water or Solvent-free | 60 - RT | Inexpensive, green, effective Lewis acid. | [9][24] |
| ZrOCl₂·8H₂O | 4 | Water | 60 | Low toxicity, high activity in aqueous media. | [9] |
| Sc(OTf)₃ | 3 | 1,4-Dioxane | 100 | Highly active for a broad range of substrates. | [9] |
| Bi(NO₃)₃·5H₂O | 5 | Solvent-free (Ultrasound) | RT | Eco-friendly, works under ambient conditions. | [9] |
| Alumina (CATAPAL 200) | ~40 mg / mmol | Solvent-free | 60 | Reusable, inexpensive, simple workup. | [3][4] |
| Silica Sulfuric Acid | Catalytic | Solvent-free | RT | Heterogeneous, reusable, very fast reactions. | [6][9] |
Sources
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- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
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- 18. Sustainable Manganese-Catalyzed Solvent-Free Synthesis of Pyrroles from 1,4-Diols and Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 21. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 22. Synthesis of pentasubstituted 2-aryl pyrroles from boryl and stannyl alkynes via one-pot sequential Ti-catalyzed [2 + 2 + 1] pyrrole synthesis/cross c ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01576H [pubs.rsc.org]
- 23. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pyrrole synthesis [organic-chemistry.org]
Resolving solubility issues of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
Welcome to the technical support center for 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and dissolution of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical solutions and a deeper understanding of the chemical principles at play.
Part 1: Understanding the Molecule
Before delving into troubleshooting, it is crucial to understand the key structural features of this compound and how they influence its behavior.
-
The Pyrrole Ring: Pyrrole is an aromatic heterocycle. The nitrogen atom's lone pair of electrons participates in the aromatic system, which makes the N-H proton weakly acidic (pKa ~17.5) and the ring susceptible to polymerization under strongly acidic conditions.[1][2]
-
Halogenation (Iodo and Trichloro groups): The presence of iodine and a trichloromethyl group significantly increases the molecule's molecular weight and hydrophobicity. These bulky, electron-withdrawing groups can influence intermolecular interactions and reduce solubility in polar solvents.[3]
-
Trichloromethyl Ketone Group: This functional group is highly electrophilic due to the strong electron-withdrawing effect of the three chlorine atoms. This makes the ketone susceptible to nucleophilic attack, particularly by strong bases, which can lead to degradation. It also increases the metabolic instability of the molecule.[4]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
A1: Based on its chemical structure and available vendor information, the following solvents are recommended as a starting point for solubility tests:
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often good choices for halogenated compounds. A synthesis protocol for this molecule uses dichloromethane as the reaction solvent, indicating good solubility.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds and are likely to be effective.[5]
-
Ethers: Tetrahydrofuran (THF) may also be a suitable solvent.
-
Alcohols: Methanol and ethanol may have limited success due to the compound's hydrophobic nature, but they are worth testing, especially when heated.
Q2: My compound is not dissolving in the recommended solvents. What should I do?
A2: If you are experiencing poor solubility, a systematic approach is necessary. The following flowchart outlines a troubleshooting workflow:
Caption: A workflow for troubleshooting solubility issues.
Q3: Can I heat the solvent to improve solubility?
A3: Yes, gentle heating can significantly improve the solubility of many organic compounds.[6] However, due to the presence of the trichloromethyl ketone, prolonged or high-temperature heating should be avoided to minimize the risk of thermal degradation. A water bath set to 40-50°C is a good starting point. Always monitor for any color changes that might indicate decomposition.
Q4: Is this compound stable in acidic or basic solutions?
A4:
-
Acidic Conditions: The pyrrole ring can be unstable and may polymerize in the presence of strong acids.[1] Therefore, acidic conditions should generally be avoided.
-
Basic Conditions: The trichloromethyl ketone group is susceptible to nucleophilic attack by bases, which can lead to degradation of the molecule. Chloromethyl ketones, a related class of compounds, are known to be most stable at lower pH values.[7] It is strongly recommended to avoid basic conditions.
Q5: How should I prepare a stock solution for biological assays?
A5: For biological assays, DMSO is a common solvent for preparing highly concentrated stock solutions.[8] However, it is crucial to determine the kinetic and thermodynamic solubility to avoid precipitation upon dilution in aqueous buffers.[8]
Experimental Protocol: Small-Scale Solubility Testing
-
Weigh approximately 1-2 mg of the compound into a small glass vial.
-
Add a measured volume (e.g., 100 µL) of the test solvent.
-
Vortex the vial for 30-60 seconds.
-
Visually inspect for undissolved solid.
-
If not fully dissolved, gently warm the vial to 40-50°C for 5-10 minutes and vortex again.
-
If the compound remains insoluble, incrementally add more solvent and repeat the process to estimate the approximate solubility.
| Solvent Category | Recommended Solvents | Notes |
| Non-polar | Hexane, Toluene | Likely poor solubility, but useful as anti-solvents. |
| Moderately Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Good starting points for dissolution. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Expected to have high dissolving power. |
| Polar Protic | Methanol, Ethanol | May have limited solubility; heating might be required. |
Part 3: Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound "oils out" instead of dissolving. | The solvent may be too non-polar, or the temperature is too high, causing the compound to melt before dissolving. | Try a more polar solvent. If heating, ensure the temperature is below the compound's melting point. |
| A clear solution turns cloudy or forms a precipitate over time. | The compound may be degrading, or you have formed a supersaturated solution that is slowly crashing out. | Analyze the precipitate to check for degradation. If it's the original compound, prepare a less concentrated solution. |
| The solution develops a dark color upon standing. | This could be a sign of decomposition, particularly pyrrole ring polymerization in the presence of acidic impurities. | Use high-purity, neutral solvents. Store solutions in the dark and at low temperatures. |
| Inconsistent results in biological assays. | The compound may be precipitating out of the aqueous assay buffer. | Determine the kinetic solubility in the final assay buffer. Consider using solubility enhancers like surfactants (e.g., Tween-80) or cyclodextrins.[9] |
Part 4: Handling and Storage
As a halogenated organic compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves when handling the compound.[10][11]
-
Ventilation: Handle the solid and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][11]
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. Solutions should be stored at low temperatures (e.g., -20°C) to minimize degradation and solvent evaporation.[8]
-
Disposal: Dispose of waste containing this compound in a designated halogenated organic waste container.[11][12]
Part 5: Advanced Techniques
Recrystallization for Purification
If you need to purify the compound, recrystallization can be an effective method. The key is to find a solvent system where the compound is soluble at high temperatures but insoluble at low temperatures.[6][13]
Experimental Protocol: Recrystallization Solvent Screening
-
Place a small amount of the compound in several test tubes.
-
Add a few drops of a different solvent to each tube.
-
Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at this stage.
-
Gently heat the tubes. A suitable solvent will dissolve the compound when hot.
-
Allow the solutions to cool to room temperature, then in an ice bath. The desired solvent will yield crystals upon cooling.
-
If a single solvent is not effective, try a two-solvent system (e.g., a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not).[14][15]
Caption: Logic diagram for selecting a suitable recrystallization solvent.
References
- University of California, Los Angeles.
- Chemistry LibreTexts. Solubility Test for Organic Compounds. (2024).
- BenchChem.
- Braun Research Group, University of Minnesota.
- University of Rochester, Department of Chemistry.
- Wired Chemist.
- WuXi AppTec.
- Korovina, N. Recrystallization Technique for Organic Chemistry. (2020).
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025).
- Coompo Research Chemicals. This compound.
- ResearchGate.
- Science Ready. Safe Handling & Disposal of Organic Substances.
- Washington State University, Environmental Health and Safety.
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- Prat, D. et al. CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. (2015).
- Chemistry Steps. Solubility of Organic Compounds.
- Pavia, D. L. et al.
- Wikipedia. Pyrrole.
- Kyne, S. H. et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PLOS ONE. (2014).
- Prat, D. et al. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. (2013).
- BenchChem. Technical Support Center: Troubleshooting Compound Solubility In Vitro.
- Scribd. Green Solvent Selection Guides.
- Chemistry LibreTexts. 3.6F: Troubleshooting. (2022).
- University of Colorado Denver. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- SALTISE. Organic Chemistry: Introduction to Solubility. (2021).
- ResearchGate. What to do when compound did not dissolve in organic solvent?.
- StudySmarter. Pyrrole: Structure, Acidity & Synthesis. (2023).
- University of Calgary. Solubility of Organic Compounds. (2023).
- Gorgan, L. D. et al. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. (2023).
- Al-Achi, A. et al. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of Pharmaceutical and Biomedical Analysis. (1996).
- Journal of Biomedical Research & Environmental Sciences.
- ResearchGate. Absorption and fluorescence of soluble polar diketo-pyrrolo-pyrroles.
- Hovione.
- Jorgensen, W. L. et al. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. (2016).
- Zarca, M. F. et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. (2024).
- Birsa, M. L. et al. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules. (2021).
- ResearchGate. The synthesis, absorption and fluorescence of polar diketo-pyrrolo-pyrroles.
- Orzanowska, G. et al. Theoretical Insights into the Impact of Pyrrole and Imidazole Substituents on the BODIPY Chromophore. International Journal of Molecular Sciences. (2022).
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Technical Support Center: Navigating the Workup of Trichloroacetyl Pyrroles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trichloroacetyl pyrroles. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you prevent the decomposition of these valuable synthetic intermediates during reaction workup. My aim is to equip you with the understanding of the underlying chemical principles to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup of reactions involving trichloroacetyl pyrroles.
Issue 1: Significant loss of my trichloroacetyl pyrrole product after a standard aqueous sodium bicarbonate or sodium carbonate wash.
Symptoms:
-
Low isolated yield of the desired trichloroacetyl pyrrole.
-
Appearance of a new, more polar spot on your TLC analysis of the organic layer after the basic wash.
-
In some cases, the organic layer may have a reddish or dark coloration, indicating pyrrole decomposition.
Root Cause Analysis: The primary culprit for the decomposition of trichloroacetyl pyrroles during a basic aqueous workup is the hydrolysis of the trichloroacetyl group. This functional group is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻), which are present in solutions of sodium bicarbonate and, to a greater extent, sodium carbonate. This process is analogous to the haloform reaction.[1][2][3] The electron-withdrawing nature of the three chlorine atoms makes the carbonyl carbon exceptionally electrophilic and facilitates the cleavage of the C-CO bond.
The pyrrole ring itself can be sensitive to strongly basic conditions, potentially leading to polymerization or other side reactions, although the hydrolysis of the trichloroacetyl group is the more immediate concern.
Diagram: Decomposition Pathway of 2-Trichloroacetyl Pyrrole under Basic Conditions
Caption: Proposed decomposition pathway of 2-trichloroacetyl pyrrole.
Solutions:
1. Mild Bicarbonate Wash (for quenching mild acids): If a basic wash is necessary to neutralize a small amount of acid (e.g., excess HCl from a Friedel-Crafts acylation), a saturated sodium bicarbonate solution should be used with caution.
Experimental Protocol: Cautious Bicarbonate Wash
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add saturated aqueous sodium bicarbonate solution with vigorous stirring. Vent the separatory funnel frequently to release any evolved CO₂ gas.[4]
-
Do not allow the layers to sit together for an extended period. Immediately proceed with the separation of the layers.
-
Follow with two washes of deionized water and one wash with brine to remove residual bicarbonate and water-soluble impurities.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo at a low temperature.
2. Non-Aqueous Workup (Recommended): For highly sensitive substrates, avoiding an aqueous basic wash altogether is the safest approach.
Experimental Protocol: Anhydrous Workup
-
If the reaction solvent is immiscible with hexane (e.g., DCM), dilute the reaction mixture with more of the reaction solvent.
-
Filter the mixture through a plug of Celite® to remove any solid byproducts.
-
Concentrate the filtrate in vacuo.
-
Redissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and purify directly by flash column chromatography.
3. Solid-Supported Bicarbonate Quench: This method provides a way to neutralize acids without introducing a large amount of water and high local concentrations of base.
Experimental Protocol: Solid-Supported Bicarbonate
-
Concentrate the reaction mixture in vacuo.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).
-
Add solid sodium bicarbonate to the solution and stir for 15-30 minutes.
-
Filter off the solid bicarbonate and any other solid impurities.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Issue 2: My trichloroacetyl pyrrole is decomposing on the silica gel column during purification.
Symptoms:
-
Streaking of the product spot on TLC.
-
Appearance of new, more polar spots in the collected fractions.
-
Low recovery of the desired product from the column.
Root Cause Analysis: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH).[6] These acidic sites can catalyze the decomposition of acid-sensitive compounds like pyrroles. While the trichloroacetyl group is relatively stable to acid, the pyrrole ring itself can be protonated, leading to polymerization or rearrangement, especially when the compound spends a prolonged time on the column.
Diagram: Workflow for Purifying Acid-Sensitive Compounds
Caption: Decision workflow for chromatographic purification.
Solutions:
1. Deactivating the Silica Gel: The acidity of the silica gel can be neutralized by adding a small amount of a basic modifier to the eluent.
Experimental Protocol: Deactivated Silica Gel Chromatography
-
Prepare your desired solvent system (e.g., ethyl acetate/hexanes).
-
Add 0.5-1% triethylamine (Et₃N) to the solvent mixture.
-
Pack the column using this triethylamine-containing eluent.
-
Run the column with the same eluent mixture. The triethylamine will neutralize the acidic sites on the silica, preventing decomposition of your compound.[7]
2. Using an Alternative Stationary Phase: For very sensitive compounds, it may be best to avoid silica gel altogether.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for acid-sensitive compounds.[5] It is available in acidic, neutral, and basic forms. For trichloroacetyl pyrroles, neutral or basic alumina would be appropriate.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be a good choice for sensitive compounds.
Data Summary: Stationary Phase Selection
| Stationary Phase | Acidity | Recommended for Trichloroacetyl Pyrroles? | Comments |
| Silica Gel (standard) | Acidic | With caution | Prone to causing decomposition; use with a basic modifier.[6] |
| Deactivated Silica Gel | Neutralized | Yes | A good first alternative to standard silica gel.[7] |
| Neutral Alumina | Neutral | Yes | A reliable alternative to silica gel. |
| Basic Alumina | Basic | Yes | Can be useful if the compound is particularly sensitive to acid. |
| Florisil® | Weakly Acidic | Yes | Another good alternative to silica gel.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the decomposition of trichloroacetyl pyrroles during workup?
The primary cause of decomposition during a standard aqueous workup is the hydrolysis of the trichloroacetyl group, especially under basic conditions.[1][2] This occurs via a mechanism similar to the haloform reaction, where hydroxide ions attack the electrophilic carbonyl carbon, leading to cleavage of the carbon-carbonyl bond to form a pyrrole-2-carboxylate and chloroform.
Q2: Can I use a stronger base like sodium hydroxide (NaOH) to neutralize the reaction mixture?
It is strongly advised not to use sodium hydroxide. NaOH is a much stronger base than sodium bicarbonate and will significantly accelerate the hydrolysis of the trichloroacetyl group, leading to substantial, if not complete, loss of your product.
Q3: My reaction was a Friedel-Crafts acylation using aluminum chloride (AlCl₃). How should I quench this reaction?
For a Friedel-Crafts reaction, the quench is a critical step. A standard procedure involves pouring the reaction mixture slowly into a mixture of ice and concentrated HCl.[8] This protonates the aluminum-ketone complex, breaking it up, and keeps the aqueous layer acidic, which is generally safe for the trichloroacetyl pyrrole. Subsequent washes should be done with cold water and brine. If any residual acid needs to be neutralized, a very careful wash with cold, saturated sodium bicarbonate is the best approach, as detailed in the troubleshooting guide.
Q4: How can I tell if my trichloroacetyl pyrrole has decomposed?
The most common methods for detecting decomposition are:
-
Thin-Layer Chromatography (TLC): The decomposition product, a pyrrole carboxylic acid or its salt, will be significantly more polar than the starting trichloroacetyl pyrrole. You will see a new spot with a lower Rf value.
-
¹H NMR Spectroscopy: You would observe the disappearance of the characteristic pyrrole proton signals corresponding to your starting material and the appearance of a new set of pyrrole signals.
-
Infrared (IR) Spectroscopy: The C=O stretch of the trichloroacetyl group will disappear, and you may see the appearance of a broad O-H stretch and a different C=O stretch corresponding to a carboxylic acid.
Q5: How should I store my purified trichloroacetyl pyrrole?
2-(Trichloroacetyl)pyrrole and related compounds should be stored in a cool, dry place, preferably in a refrigerator at 2-8 °C and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and air.[9]
References
-
Wikipedia. (2024). Haloform reaction. Available at: [Link]
-
NPTEL Archive. (n.d.). Module 5 : Electrophilic Aromatic Substitution. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. Available at: [Link]
-
Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. Available at: [Link]
-
Grokipedia. (n.d.). Haloform reaction. Available at: [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Houben-Fischer Synthesis. (n.d.). Merck Index. Available at: [Link]
-
Wikipedia. (2024). Pyrrole. Available at: [Link]
-
ACS Publications. (2001). Practical Asymmetric Synthesis of β-Trichloromethyl-β-hydroxy Ketones by the Reaction of Chloral or Chloral Hydrate with Chiral Imines. Organic Letters. Available at: [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Scite.ai. (n.d.). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Haloform Reaction. Available at: [Link]
-
ResearchGate. (2014). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Available at: [Link]
-
MIT Digital Lab Techniques Manual. (n.d.). Reaction Work-Up I. Available at: [Link]
Sources
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- 4. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Reaction Monitoring for the Synthesis of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
Welcome to the dedicated support center for the synthesis and reaction monitoring of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested insights into the nuances of this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both accuracy and reproducibility in your work.
The synthesis of this halogenated pyrrole derivative, a valuable building block in medicinal chemistry, often involves a multi-step process requiring careful monitoring to maximize yield and purity.[1][2] This guide will focus on the critical techniques of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction tracking.
Reaction Overview: A Two-Step Approach
A common synthetic route to this compound involves two key transformations:
-
Friedel-Crafts Acylation: The pyrrole ring is first acylated with trichloroacetyl chloride. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid. However, direct Friedel-Crafts reactions on pyrroles can be challenging due to the electron-rich nature of the ring, which can lead to polymerization or side reactions under harsh acidic conditions.[3][4] Milder, organocatalytic methods have also been developed to circumvent these issues.[5]
-
Iodination: The resulting 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone is then iodinated, typically at the C4 position. Various iodinating agents can be employed for this step.[6]
Monitoring the progress of both stages is crucial for determining reaction completion, identifying the formation of intermediates, and detecting potential side products.
Visualizing the Synthesis Pathway
Caption: A simplified workflow for the synthesis of the target compound.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and highly effective technique for qualitatively monitoring the progress of a reaction.[7][8][9] It allows you to visualize the consumption of starting materials and the formation of products in near real-time.
Frequently Asked Questions (FAQs) for TLC Monitoring
Q1: What is the best TLC solvent system for this reaction?
A1: The polarity of the compounds in your reaction mixture will dictate the optimal solvent system. A good starting point for many organic reactions is a 1:1 mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[10]
-
For the Acylation Step: The product, 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, will be more polar than the starting pyrrole. You will likely need a more polar solvent system to achieve good separation. Start with a 7:3 or 8:2 mixture of hexanes:ethyl acetate and adjust the polarity as needed. To increase the Rf value (move the spots further up the plate), increase the proportion of ethyl acetate.[10]
-
For the Iodination Step: The starting material and product have similar polarities. A solvent system of 9:1 hexanes:ethyl acetate may provide good resolution.
Table 1: Recommended Starting Solvent Systems for TLC
| Reaction Step | Starting Solvent System (Hexanes:Ethyl Acetate) | Expected Observation |
| Acylation | 7:3 | Product spot appears at a lower Rf than the starting pyrrole. |
| Iodination | 9:1 | Product spot appears at a slightly different Rf than the starting material. |
Q2: My spots are streaking on the TLC plate. What should I do?
A2: Streaking can be caused by several factors:
-
Sample is too concentrated: Dilute your reaction aliquot in a volatile solvent like dichloromethane or ethyl acetate before spotting.[11]
-
Compound is highly polar or acidic/basic: For nitrogen-containing compounds like pyrroles, adding a small amount of a modifier to your eluent can improve spot shape.[10] For basic compounds, a few drops of triethylamine can be beneficial. For acidic compounds, a few drops of acetic acid may help.[9]
-
Interaction with silica gel: The pyrrole nitrogen can interact strongly with the acidic silica gel. Adding a small amount of a base to the eluent can mitigate this.
Q3: How do I visualize the spots on my TLC plate?
A3: Pyrrole derivatives are often UV-active due to their aromatic nature.
-
UV Lamp (254 nm): This is the primary method. Spots will appear as dark patches on the fluorescent green background of the TLC plate.[9]
-
Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[9]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. The plate is dipped in the stain and gently heated. Spots will appear as yellow/brown on a purple background.
-
Vanillin Stain: This stain is particularly useful for pyrroles, often producing characteristically colored spots upon heating.[12]
Step-by-Step Protocol for TLC Monitoring
-
Prepare the TLC Chamber: Line a developing jar with filter paper and add your chosen solvent system to a depth of about 0.5 cm. Close the jar and allow the atmosphere to become saturated with solvent vapor.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of your starting material in a volatile solvent and spot it on the baseline.
-
Lane 2 (Co-spot): Spot the starting material, and then on top of the same spot, carefully spot the reaction mixture. This helps to confirm the identity of the starting material spot in your reaction lane.[8]
-
Lane 3 (Reaction Mixture): Using a capillary tube, take a small aliquot of your reaction mixture and spot it on the baseline.[13]
-
-
Develop the Plate: Place the spotted TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[13] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize and Interpret: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots using a UV lamp and/or a chemical stain. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot.[14]
Visualizing the TLC Workflow
Caption: The general workflow for monitoring a reaction by TLC.
Part 2: LC-MS Monitoring
While TLC is excellent for quick checks, LC-MS provides more definitive information by separating the components of the reaction mixture and providing their mass-to-charge ratios (m/z). This allows for the confirmation of product formation and the identification of byproducts.
Frequently Asked Questions (FAQs) for LC-MS Monitoring
Q1: How do I interpret the LC-MS data for this reaction?
A1: The primary outputs are the chromatogram (signal intensity vs. retention time) and the mass spectrum (ion abundance vs. m/z).[15]
-
Chromatogram: Look for the disappearance of the peak corresponding to your starting material and the appearance of a new peak for your product.
-
Mass Spectrum: For each peak in the chromatogram, you will get a mass spectrum. You need to look for the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) that corresponds to the expected molecular weight of your product.[16]
Table 2: Expected Molecular Weights and m/z Values
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone | C₆H₄Cl₃NO | 212.46 | 213.94 |
| This compound | C₆H₃Cl₃INO | 338.36 | 339.83 |
Q2: I see multiple peaks in my mass spectrum for a single chromatographic peak. What do they mean?
A2: This is common and can be due to several factors:
-
Isotopes: Chlorine has two common isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. Iodine has only one stable isotope (¹²⁷I). Your product contains three chlorine atoms, so you will see a characteristic isotopic pattern in the mass spectrum. This pattern is a powerful tool for confirming the presence of your chlorinated product.[17][18]
-
Adducts: In addition to the protonated molecule ([M+H]⁺), you might see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules like acetonitrile ([M+ACN+H]⁺).[16]
-
Fragmentation: Some molecules can fragment in the mass spectrometer's ion source. These will appear as peaks with lower m/z values than the molecular ion.
Q3: My reaction mixture contains inorganic salts. Can I inject it directly into the LC-MS?
A3: It is highly discouraged. Salts and other non-volatile components can contaminate the ion source and damage the instrument. Always perform a simple workup on your reaction aliquot before injection.
Step-by-Step Protocol for LC-MS Sample Preparation
-
Quench and Extract: Take a small aliquot (a few drops) of the reaction mixture and quench it by adding it to a vial containing water or a saturated sodium bicarbonate solution.
-
Extract with an Organic Solvent: Add an organic solvent like ethyl acetate, vortex the vial, and allow the layers to separate.
-
Isolate the Organic Layer: Carefully remove the top organic layer with a pipette.
-
Dry and Dilute: Pass the organic layer through a small plug of a drying agent like sodium sulfate. Dilute the dried extract significantly with a suitable solvent (e.g., acetonitrile or methanol) before injection.
Visualizing the LC-MS Troubleshooting Logic
Caption: A troubleshooting guide for common LC-MS issues.
Part 3: Troubleshooting Common Synthesis Issues
Q1: My acylation reaction is not working. The starting pyrrole is consumed, but I don't see my desired product.
A1: The electron-rich nature of the pyrrole ring makes it susceptible to polymerization under strong acidic conditions, which are often used in Friedel-Crafts acylations.[3]
-
Check Reaction Conditions: Are you using an appropriate Lewis acid and solvent? Is the temperature too high? Consider milder conditions or alternative catalysts.[5]
-
Side Reactions: The trichloroacetyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards further substitution. However, other side reactions are possible.[19]
Q2: The iodination step is giving me a mixture of products.
A2: The regioselectivity of pyrrole iodination can be influenced by the directing effect of the acyl group and the reaction conditions.
-
Multiple Iodination: Using an excess of the iodinating agent can lead to di- or tri-iodinated products. Carefully control the stoichiometry.
-
Isomer Formation: While the acyl group at the C2 position generally directs iodination to the C4 position, some C5-iodination may occur. Optimize the reaction temperature and choice of iodinating agent to improve selectivity.
Q3: I'm having trouble purifying the final product.
A3: Halogenated pyrroles can sometimes be challenging to purify by column chromatography.
-
Column Chromatography: Use a high-quality silica gel and a well-chosen solvent system, guided by your TLC analysis. A shallow gradient of increasing polarity can improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
By carefully applying these TLC and LC-MS monitoring techniques and being mindful of the potential synthetic challenges, you can effectively track the synthesis of this compound and troubleshoot any issues that may arise.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Online] Available at: [Link]
-
J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide. [Online] Available at: [Link]
-
Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Online] Available at: [Link]
-
Analytical Chemistry. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Online] Available at: [Link]
-
National Institutes of Health. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Online] Available at: [Link]
-
Coompo Research Chemicals. This compound. [Online] Available at: [Link]
-
Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. [Online] Available at: [Link]
-
University of York, Chemistry Teaching Labs. Determining a solvent system. [Online] Available at: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Online] Available at: [Link]
-
Chemistry For Everyone. (2025). How Do You Interpret Data From An LC-MS?. [Online] YouTube. Available at: [Link]
-
National Institutes of Health. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Online] Available at: [Link]
-
Reddit. Help with LC-MS interpretation. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Online] Available at: [Link]
-
ResearchGate. How do you interpret LC-MS data?. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Online] Available at: [Link]
-
Home Sunshine Pharma. 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone CAS 35302-72-8. [Online] Available at: [Link]
-
ResearchGate. Alternative mechanism of formation of pyrroles 2 and 3 via iodination/substitution. [Online] Available at: [Link]
-
iChemical. 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone, CAS No. 35302-72-8. [Online] Available at: [Link]
-
Pearson. Limitations of Friedel-Crafts Alkyation Practice Problems. [Online] Available at: [Link]
-
Washington State University. Monitoring Reactions by TLC. [Online] Available at: [Link]
-
ResearchGate. LCMS-guided detection of halogenated natural compounds. [Online] Available at: [Link]
-
Wikipedia. Pyrrole. [Online] Available at: [Link]
-
Waters Corporation. Interpreting Mass Spectrometry Output. [Online] Available at: [Link]
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YouTube. (2021). Reactions of Pyrrole. [Online] Available at: [Link]
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Chegg.com. (2022). Solved (vi) Briefly explain why pyrroles are generally.... [Online] Available at: [Link]
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ACS Publications. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. [Online] Available at: [Link]
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Organic Chemistry Portal. Pyrrole synthesis. [Online] Available at: [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available at: [Link]
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PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Online] Available at: [Link]
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PubMed. (2023). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. [Online] Available at: [Link]
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PubMed. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. [Online] Available at: [Link]
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RSC Publishing. Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. [Online] Available at: [Link]
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ResearchGate. Iodination of 7-azaindole and pyrrole. [Online] Available at: [Link]
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Refinement of experimental conditions for preparing pyrrolo[1,2-a]pyrazinones
Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]pyrazinones. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the experimental preparation of this privileged heterocyclic scaffold. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you to refine your experimental conditions effectively.
Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the synthesis of pyrrolo[1,2-a]pyrazinones. Each problem is followed by a series of potential causes and actionable solutions, grounded in established chemical principles.
Problem 1: Low to No Product Yield
You've assembled your reaction, but upon workup and analysis, you find a low yield of the desired pyrrolo[1,2-a]pyrazinone or none at all.
Potential Cause 1: Ineffective Cyclization Conditions
The crucial ring-closing step to form the pyrazinone ring is often sensitive to the choice of reagents and conditions. The nucleophilicity of the pyrrole nitrogen and the electrophilicity of the reacting partner are key factors.[1][2]
-
Solution A: Re-evaluate Your Base/Acid Catalyst. For aza-Michael addition type cyclizations, the choice of base is critical. If you are using a weak base like potassium carbonate (K₂CO₃) and see no reaction, consider a stronger, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3] Conversely, for acid-catalyzed cyclizations, such as the Pictet-Spengler type, ensure your acid is sufficiently strong to promote the reaction without causing decomposition. Trifluoroacetic acid (TFA) is often effective for post-Ugi cyclizations.[4][5] Some reactions may even benefit from Lewis acids or silica gel to enhance the electrophilicity of a reaction partner.[1]
-
Solution B: Optimize Reaction Temperature and Time. Many cyclization reactions require heating to overcome the activation energy barrier. If you are running your reaction at room temperature, consider gradually increasing the temperature. For instance, some condensations with pyrazinones are conducted at temperatures as high as 115 °C in DMF or 100 °C in toluene.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for decomposition at elevated temperatures.
Potential Cause 2: Poor Starting Material Quality or Reactivity
The purity and inherent reactivity of your starting materials are paramount.
-
Solution A: Verify Starting Material Purity. Impurities in your starting pyrrole or the acyclic precursor can interfere with the reaction. Re-purify your starting materials by chromatography or recrystallization and confirm their identity and purity by NMR and/or mass spectrometry.
-
Solution B: Enhance Pyrrole Nucleophilicity. If the pyrrole nitrogen is not sufficiently nucleophilic for the desired cyclization, consider modifying the substituents on the pyrrole ring. Electron-donating groups will increase nucleophilicity. In some cases, bromination of the pyrrole ring has been used to increase the acidity of the N-H proton, facilitating deprotonation and subsequent cyclization with a base like diisopropylethylamine (DIPEA).[1]
Potential Cause 3: Inappropriate Solvent Choice
The solvent plays a crucial role in solvating reactants, intermediates, and transition states.
-
Solution A: Conduct a Solvent Screen. The polarity and coordinating ability of the solvent can significantly influence reaction rates and outcomes. If a reaction is sluggish in a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as DMF, DMSO, or THF.[1][6] A summary of commonly used solvents is provided in the table below.
| Solvent | Polarity | Common Applications in Pyrrolo[1,2-a]pyrazinone Synthesis |
| Toluene | Non-polar | Aldol condensations, CSA-mediated cyclizations.[1] |
| Dichloromethane (DCM) | Polar aprotic | Base-catalyzed ring closures.[1] |
| Tetrahydrofuran (THF) | Polar aprotic | Base-catalyzed cyclizations, gold-catalyzed reactions.[1][7] |
| Dimethylformamide (DMF) | Polar aprotic | Palladium-catalyzed cyclizations, condensations at high temp.[1] |
| Methanol (MeOH) | Polar protic | Ugi reactions, reactions with primary amines.[1][2] |
Problem 2: Formation of Side Products or Isomers
Your reaction yields a mixture of products, making purification difficult and reducing the yield of the desired compound.
Potential Cause 1: Competing Reaction Pathways
Depending on the substrates and conditions, alternative cyclization pathways can lead to isomeric products.
-
Solution A: Adjust Catalyst and Ligands. In metal-catalyzed reactions, the choice of catalyst and ligands can direct the regioselectivity of the cyclization. For example, in palladium-catalyzed cyclizations of N-allyl pyrrole-2-carboxamide, different palladium sources (Pd(OAc)₂ vs. PdCl₂(CH₃CN)₂) can lead to different isomeric products.[1]
-
Solution B: Control Reaction Temperature. Temperature can influence the kinetic versus thermodynamic product distribution. Running the reaction at a lower temperature may favor the formation of a single, kinetically preferred product. Conversely, higher temperatures might allow for equilibration to the most stable thermodynamic product. For instance, isomerization of an exo double bond to the thermodynamically preferred endo product has been observed upon heating.[1]
Potential Cause 2: Decomposition of Starting Materials or Product
The desired product or starting materials may be unstable under the reaction conditions.
-
Solution A: Reduce Reaction Time and/or Temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further degradation of the product.
-
Solution B: Use Milder Reagents. If harsh acidic or basic conditions are causing decomposition, explore milder alternatives. For example, silica gel can be a mild acid catalyst for certain cyclizations.[1]
Problem 3: Difficult Purification
The crude reaction mixture is complex, and isolating the pure pyrrolo[1,2-a]pyrazinone is challenging.
Potential Cause 1: Similar Polarity of Products and Byproducts
If the desired product and major impurities have similar polarities, separation by standard column chromatography can be difficult.
-
Solution A: Optimize Chromatographic Conditions. Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution might provide better separation. Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
-
Solution B: Recrystallization. If your product is a solid, recrystallization can be a highly effective purification method. A solvent screen to find a suitable recrystallization solvent is a worthwhile endeavor.
-
Solution C: Derivatization. In some cases, it may be beneficial to derivatize the crude mixture to alter the polarity of the desired product, facilitating separation. The protecting group or modifying moiety can then be removed in a subsequent step.
Potential Cause 2: Aromatization or Oxidation Issues
In some synthetic routes, a final oxidation step is required to generate the aromatic pyrrolo[1,2-a]pyrazinone core. Incomplete or problematic oxidation can lead to a mixture of the dihydro and aromatic products.[1]
-
Solution A: Choose an Appropriate Oxidizing Agent. Common oxidizing agents for this purpose include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[1] However, DDQ can sometimes lead to difficult purifications. MnO₂ in a suitable solvent like THF at elevated temperatures can be a cleaner alternative.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrrolo[1,2-a]pyrazinone core?
A1: The synthetic strategies can be broadly categorized into four main approaches[1][8]:
-
Pyrrole-First Strategy: This is the most common approach, where a pyrazinone ring is fused onto a pre-existing pyrrole derivative. This often involves intramolecular cyclization reactions.[1][2]
-
Pyrazinone-First Strategy: In this less common approach, a pyrrole ring is constructed onto an existing pyrazinone scaffold.[1]
-
Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction can assemble the core structure in a single step from simple starting materials, followed by a spontaneous or catalyzed cyclization.[1][4][5]
-
Miscellaneous Reactions: This category includes various other methods such as cascade reactions and rearrangements.[1]
Q2: How does the Ugi reaction contribute to the synthesis of pyrrolo[1,2-a]pyrazinones?
A2: The Ugi four-component reaction is a powerful tool for generating molecular diversity. In this context, a pyrrole-2-carboxylic acid, an amine, an isocyanide, and a carbonyl compound react to form an intermediate that can then undergo cyclization to the pyrrolo[1,2-a]pyrazinone skeleton.[1] This cyclization can sometimes occur spontaneously or be induced by treatment with an acid, such as trifluoroacetic acid (TFA).[4][5]
Caption: Ugi reaction pathway for pyrrolo[1,2-a]pyrazinone synthesis.
Q3: What role do metal catalysts play in these syntheses?
A3: Metal catalysts are employed in several key transformations.
-
Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂) are used for intramolecular cyclizations of N-allyl pyrrole-2-carboxamides.[1]
-
Gold catalysts (e.g., Au(I) complexes) are effective for the regioselective annulation of dihydropyrazinones to form the fused pyrrole ring and for catalyzing cyclizations of alkynyl aldehydes.[4][5][7]
-
Iridium catalysts have been utilized for intramolecular aminoallylation reactions to produce vinyl-substituted pyrrolopyrazinones.[1]
Q4: Can you explain the Pictet-Spengler reaction in the context of pyrrolo[1,2-a]quinoxaline synthesis, a related structure?
A4: The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that forms a new ring by cyclizing a β-arylethylamine with an aldehyde or ketone. In the synthesis of pyrrolo[1,2-a]quinoxalines, a related heterocyclic system, an analogous reaction can occur. Typically, a 2-(1H-pyrrol-1-yl)aniline reacts with an aldehyde or ketone to form an iminium ion intermediate, which then undergoes intramolecular electrophilic attack on the pyrrole ring to form the fused ring system.[9][10] This methodology highlights a common strategy for forming fused heterocyclic systems.
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- 6. An efficient and practical approach for the synthesis of indoloquinolines and indolo/pyrroloquinoxalines via a Cu-catalyzed Ugi-C/Ugi-N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
This guide provides an in-depth comparison of essential analytical methodologies for the structural elucidation and purity assessment of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone, a halogenated pyrrole derivative of interest to researchers in medicinal chemistry and materials science. The robust characterization of such novel compounds is a non-negotiable cornerstone of drug discovery and development, ensuring structural integrity, identifying potential impurities, and forming the basis for structure-activity relationship (SAR) studies.[1][2]
We will move beyond mere procedural lists to explore the "why" behind the "how"—explaining the causal links between molecular structure and analytical output. This document is structured to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and executing characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Why NMR is the Gold Standard
The pyrrole ring's aromaticity and the influence of its substituents—the electron-withdrawing trichloroacetyl group and the bulky, electron-donating iodine atom—create a distinct electronic environment.[3] This results in a unique NMR fingerprint. The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments, while the ¹³C NMR provides a map of the carbon skeleton. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for pyrroles as it can solubilize the compound and its N-H proton is less likely to exchange, making it observable. Chloroform-d (CDCl₃) is also commonly used.[4]
¹H NMR Spectroscopy: Proton Environment Mapping
The structure suggests three distinct signals in the ¹H NMR spectrum: two for the pyrrole ring protons and one for the N-H proton.
-
Pyrrole Ring Protons (H-3 and H-5): These will appear as doublets due to coupling with each other. The electron-withdrawing trichloroacetyl group at C-2 will significantly deshield the adjacent H-3 proton, shifting it downfield. The iodine at C-4 will influence the chemical shift of the H-3 and H-5 protons.
-
N-H Proton: This proton typically appears as a broad singlet at a very downfield chemical shift (often >11 ppm), a characteristic feature of pyrrolic N-H protons.[5]
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
Due to the lack of symmetry, all six carbon atoms in the molecule are expected to be unique and thus produce six distinct signals in the ¹³C NMR spectrum.
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of 160-180 ppm.
-
Pyrrole Ring Carbons (C-2, C-3, C-4, C-5): The chemical shifts of these carbons are influenced by the attached substituents. The carbon bearing the iodine (C-4) will be significantly shifted upfield due to the "heavy atom effect." The carbon attached to the acetyl group (C-2) will be deshielded.[6][7][8]
-
Trichloromethyl Carbon (-CCl₃): This carbon will appear as a singlet in a distinct region, typically around 90-100 ppm.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of the sample.[3]
-
For ¹³C NMR, a higher concentration is recommended; weigh 20-50 mg of the sample.[3]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition (on a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets.
-
Trustworthiness: Self-Validating System
The combination of ¹H and ¹³C NMR provides a self-validating dataset. The number of signals, their chemical shifts, splitting patterns (in ¹H), and integration values must all be consistent with the proposed molecular structure. Any deviation signals the presence of impurities or an incorrect structural assignment.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information through fragmentation patterns.[9]
Expertise & Experience: Choosing the Right Ionization
The choice of ionization technique is crucial.[9]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for this molecule. It is highly compatible with liquid chromatography (LC-MS) and will likely produce a clear protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, definitively confirming the molecular weight.[9]
-
Electron Ionization (EI): A hard ionization technique that bombards the sample with high-energy electrons. While it can make molecular ion detection challenging for some molecules, it produces extensive and reproducible fragmentation patterns that serve as a molecular "fingerprint," which is invaluable for structural elucidation.[9]
A key feature to look for is the characteristic isotopic pattern of the three chlorine atoms, which will produce a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments.
Expected Fragmentation Pathways
Under EI or in tandem MS (MS/MS) experiments, predictable fragmentation can occur:
-
α-Cleavage: Cleavage of the bond between the carbonyl group and the pyrrole ring or the C-C bond between the carbonyl and the -CCl₃ group.
-
Loss of Halogens: Loss of a chlorine radical or an iodine radical.
-
Loss of the Trichloroacetyl Group: Cleavage resulting in the formation of a 4-iodopyrrole cation.
Experimental Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Analyze the column eluent using an ESI source in both positive and negative ion modes.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 amu).
-
Trustworthiness: High-Resolution Confirmation
Using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap analyzer provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula, confirming that the observed mass corresponds precisely to C₆H₃Cl₃INO.[12]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.
Expertise & Experience: Interpreting the Vibrational Signature
The IR spectrum will provide a quick confirmation of key structural motifs. The most informative regions will be the N-H stretching region, the C=O stretching region, and the fingerprint region where C-halogen bonds absorb.
-
N-H Stretch: A characteristic sharp or slightly broad peak around 3300-3400 cm⁻¹.[13]
-
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹. The conjugation with the pyrrole ring and the electron-withdrawing effect of the trichloromethyl group will influence its exact position.
-
C-Cl and C-I Stretches: These will appear in the fingerprint region (< 800 cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio it against the background.
-
Trustworthiness: A Rapid Check
While not providing detailed connectivity information like NMR, IR is an excellent, fast, and non-destructive method to verify the presence of the core carbonyl and N-H functionalities, complementing the data from other techniques.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the premier technique for separating components in a mixture and is the standard method for determining the purity of a drug substance.[14][15] For a newly synthesized compound, establishing its purity is as important as confirming its structure.
Expertise & Experience: Method Development
A reverse-phase HPLC (RP-HPLC) method is the logical choice.[16] The nonpolar stationary phase (like C18) will retain the compound, which can then be eluted with a polar mobile phase. A UV detector is ideal, as the conjugated pyrrole system will absorb UV light strongly. The method's specificity can be demonstrated through forced degradation studies, ensuring that any potential impurities or degradants can be separated from the main compound peak.[14]
Experimental Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Instrumentation and Conditions: [10][11]
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 225 nm or λ_max determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
-
Trustworthiness: Quantitative Validation
An HPLC method must be validated according to ICH guidelines to be considered trustworthy for quality control, assessing parameters like linearity, precision, accuracy, and specificity.[10] This ensures the reported purity value is reliable and reproducible.
Comparative Summary and Data
The following tables provide a comparative overview of the analytical techniques and the expected (predicted) data for this compound.
Table 1: Comparison of Analytical Technique Performance
| Technique | Information Provided | Sensitivity | Throughput | Key Advantage |
| ¹H & ¹³C NMR | Detailed molecular structure, atom connectivity, stereochemistry | Moderate (mg) | Low | Unambiguous structural elucidation |
| Mass Spec (HRMS) | Exact molecular weight, elemental formula, fragmentation patterns | High (µg-ng) | High | Confirms molecular formula and aids structural ID |
| FTIR | Presence of key functional groups (C=O, N-H) | Low (mg) | Very High | Fast, non-destructive functional group analysis |
| HPLC-UV | Purity assessment, quantification, separation of impurities | High (µg) | High | Gold standard for purity determination |
Table 2: Predicted Analytical Data for this compound
| Technique | Parameter | Predicted Value/Observation |
| Formula Weight | C₆H₃Cl₃INO | 338.36 g/mol [17] |
| HRMS (ESI+) | [M+H]⁺ (m/z) | Calc: 337.8189; Found: 337.81xx (within 5 ppm) |
| Isotopic Pattern | Characteristic cluster due to ³⁵Cl/³⁷Cl isotopes | |
| ¹H NMR | δ (H-3) | ~7.0-7.2 ppm (d) |
| δ (H-5) | ~6.8-7.0 ppm (d) | |
| δ (N-H) | >11 ppm (br s) | |
| ¹³C NMR | δ (C=O) | ~170 ppm |
| δ (C-2, C-5) | ~130-140 ppm | |
| δ (C-3) | ~115-125 ppm | |
| δ (C-4) | ~80-90 ppm (due to I) | |
| δ (-CCl₃) | ~95 ppm | |
| FTIR | ν (N-H) | ~3350 cm⁻¹ |
| ν (C=O) | ~1700 cm⁻¹ | |
| HPLC | Retention Time | Dependent on exact conditions |
| Purity | >95% (typical for purified research compound) |
Note: Predicted NMR and IR values are estimates based on the analysis of substituted pyrroles and related structures. Actual experimental values may vary.[3][6][18]
Visualized Workflows and Relationships
// Define invisible nodes on the molecule for edge routing node [shape=point, width=0.01, height=0.01, label=""]; p_nh; p_h3; p_h5; p_co; p_ccl3; p_ring;
mol -> p_nh [style=invis]; mol -> p_h3 [style=invis]; mol -> p_h5 [style=invis]; mol -> p_co [style=invis]; mol -> p_ccl3 [style=invis]; mol -> p_ring [style=invis];
// Edges from molecule parts to signals edge [color="#EA4335", arrowhead=normal, style=dashed, constraint=false]; p_nh -> H_NMR [label=" N-H"]; p_h3 -> H_NMR [label=" H-3"]; p_h5 -> H_NMR [label=" H-5"];
edge [color="#34A853"]; p_co -> C_NMR [label=" C=O"]; p_ccl3 -> C_NMR [label=" -CCl3"]; p_ring -> C_NMR [label=" Pyrrole Cs"];
edge [color="#FBBC05"]; p_co -> FTIR_stretch [label=" C=O"]; p_nh -> FTIR_stretch [label=" N-H"];
edge [color="#4285F4"]; mol -> MS_ion [label=" Whole Molecule", minlen=2]; } .dot Caption: Correlation of molecular structure to key analytical signals.
References
- BenchChem. (2025).
- BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
- Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
- Afanac'ev, M. M., et al. (2004). Different Types of Hydrogen Bonds in 2-substituted Pyrroles and 1-vinyl Pyrroles as Monitored by (1)H, (13)C and (15)
- ResearchGate. (n.d.). Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column.
- OAText. (n.d.).
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- ResearchGate. (n.d.).
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A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 4-Iodo-2-(trichloroacetyl)pyrrole (CAS 72652-33-6)
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For the compound 4-Iodo-2-(trichloroacetyl)pyrrole (CAS 72652-33-6), a halogenated pyrrole derivative, establishing a robust analytical methodology for purity assessment is paramount. This guide provides a comprehensive comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of its purity and the identification of potential process-related impurities and degradation products.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven strategies for method development and validation. The narrative structure is designed to explain the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative scientific principles.
Understanding the Analyte: 4-Iodo-2-(trichloroacetyl)pyrrole
While specific physical and chemical properties for CAS 72652-33-6 are not extensively documented in publicly available literature, its structure provides clues for analytical method development.[1] The presence of the polar pyrrole ring, the electron-withdrawing trichloroacetyl group, and the iodine atom suggests a molecule with moderate polarity and a chromophore that should be readily detectable by UV spectroscopy. Its molecular weight and functional groups also indicate that it is likely to be a solid at room temperature and possess some degree of thermal lability, a key consideration for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally sensitive.[2] For the purity assessment of 4-Iodo-2-(trichloroacetyl)pyrrole, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's anticipated moderate polarity.
Expertise in Action: Developing a Robust HPLC Method
The development of a stability-indicating HPLC method requires a systematic approach to optimize the separation of the main component from any potential impurities.[3][4]
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC purity assessment.
Detailed HPLC Protocol
This protocol is a recommended starting point and should be optimized and validated according to ICH Q2(R1) guidelines.[5][6]
-
Sample Preparation: Accurately weigh and dissolve the 4-Iodo-2-(trichloroacetyl)pyrrole sample in a mixture of acetonitrile and water (50:50, v/v) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice for retaining the analyte and separating it from potential impurities.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Program: A linear gradient from 30% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. The optimal wavelength should be determined by a UV scan of the analyte.[7][8]
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are reported as a percentage of the total area.
Trustworthiness Through Self-Validation
A robust HPLC method must be validated to ensure it is fit for its intended purpose.[9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[10] For 4-Iodo-2-(trichloroacetyl)pyrrole, GC-MS can be particularly useful for identifying residual solvents and volatile process-related impurities. However, the thermal stability of the analyte is a critical consideration. The trichloroacetyl group may be susceptible to degradation at high temperatures.
Expertise in Action: Navigating GC-MS Method Development
A key consideration for the GC-MS analysis of this compound is the potential need for derivatization to improve its volatility and thermal stability, although a direct injection approach should be attempted first.
Experimental Workflow for GC-MS Method Development
Caption: Workflow for GC-MS purity assessment.
Detailed GC-MS Protocol
This protocol provides a starting point for the analysis of 4-Iodo-2-(trichloroacetyl)pyrrole and its volatile impurities.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Instrument: A standard GC-MS system.
-
Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C. A lower temperature may be necessary if thermal degradation is observed.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: Purity is assessed by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities can be tentatively identified by comparing their mass spectra to a commercial library (e.g., NIST).
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of 4-Iodo-2-(trichloroacetyl)pyrrole depends on the specific goals of the analysis.
| Feature | HPLC | GC-MS |
| Applicability | Broad applicability for non-volatile and thermally labile compounds.[2] | Suitable for volatile and semi-volatile, thermally stable compounds.[10] |
| Selectivity | High, based on chromatographic separation and UV detection. | Very high, based on chromatographic separation and mass fragmentation patterns. |
| Sensitivity | Good, typically in the ng range with UV detection. | Excellent, often in the pg to fg range. |
| Impurity Identification | Requires collection of fractions for further analysis (e.g., by MS or NMR) for unknown impurity identification. | Provides structural information from mass spectra, allowing for tentative identification of unknowns via library searching.[11][12] |
| Quantitation | Highly reproducible and accurate for quantitative analysis. | Can be quantitative, but may require a stable internal standard for best accuracy. |
| Potential Issues | Co-elution of impurities with similar polarity. | Thermal degradation of the analyte in the injector or column. |
Conclusion and Recommendations
For a comprehensive purity assessment of 4-Iodo-2-(trichloroacetyl)pyrrole, a dual-pronged approach utilizing both HPLC and GC-MS is recommended.
-
HPLC should be the primary technique for the routine purity determination and quantification of non-volatile impurities and degradation products. Its robustness, reproducibility, and applicability to a wide range of compounds make it the industry standard for this purpose.[3] A validated, stability-indicating HPLC method is a regulatory expectation for product release.
-
GC-MS is an invaluable complementary technique for the identification and quantification of volatile impurities, such as residual solvents and starting materials. Its high sensitivity and the structural information provided by mass spectrometry are critical for a complete impurity profile.[11][12]
By leveraging the strengths of both HPLC and GC-MS, researchers and drug developers can establish a comprehensive and robust analytical control strategy for 4-Iodo-2-(trichloroacetyl)pyrrole, ensuring its quality, safety, and efficacy.
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A Senior Application Scientist's Guide to Polysubstituted Pyrrole Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the pyrrole nucleus stands as a "privileged scaffold," a core structural component in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2][3][4] The biological significance of this five-membered nitrogen-containing heterocycle, from the heme in our blood to blockbuster drugs, makes its efficient and controlled synthesis a cornerstone of modern organic chemistry.[3][4]
The selection of a synthetic route is a critical decision that dictates not only yield and purity but also substrate scope, scalability, and access to specific substitution patterns. This guide provides a comparative analysis of the most pivotal and widely employed methods for constructing polysubstituted pyrroles. We will move from the classical, time-tested reactions to modern, highly efficient catalytic and multicomponent strategies, offering field-proven insights into the causality behind experimental choices.
Classical Cornerstones: The Foundational Syntheses
The enduring popularity of classical methods lies in their robustness and the wealth of literature supporting them. However, they often come with limitations, such as harsh reaction conditions or a restricted substrate scope.
The Paal-Knorr Synthesis: The Workhorse
First reported in 1884, the Paal-Knorr synthesis is arguably the most straightforward and common method for pyrrole formation.[5][6] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[7][8]
Mechanism & Rationale: The reaction is typically conducted under neutral or weakly acidic conditions, as a pH below 3 can favor the formation of furan byproducts.[7] The mechanism, investigated in detail by V. Amarnath, proceeds through the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl.[5][6] This intermediate then undergoes a rate-determining intramolecular cyclization by attacking the second carbonyl, followed by two dehydration steps to yield the aromatic pyrrole ring.[5][9] The use of a weak acid like acetic acid accelerates the reaction by facilitating the protonation of the carbonyl groups, making them more electrophilic.[7]
Advantages:
-
Simplicity: Operationally simple one-step reaction.
-
High Yields: Often provides good to excellent yields, frequently in the 80-95% range.[10]
-
Predictability: The substitution pattern of the resulting pyrrole is directly determined by the 1,4-dicarbonyl precursor.
Limitations:
-
Starting Material Accessibility: The primary limitation is the availability of the 1,4-dicarbonyl starting materials, especially unsymmetrical ones, which can require multi-step syntheses.[9][11]
-
Harsh Conditions: The reaction can require prolonged heating in acid, which is incompatible with sensitive functional groups.[9][12]
Visualizing the Paal-Knorr Mechanism
Caption: The Paal-Knorr mechanism proceeds via hemiaminal formation and cyclization.
The Knorr Pyrrole Synthesis: Accessing Complexity
Also developed in the 1880s, the Knorr synthesis is a powerful tool for preparing highly substituted pyrroles from an α-amino-ketone and a β-dicarbonyl compound.[11][13]
Mechanism & Rationale: The core challenge of this method is the inherent instability of α-amino-ketones, which readily self-condense.[11] To overcome this, they are almost always generated in situ. A common approach involves the reduction of an α-oximino-ketone using zinc dust in acetic acid.[13] The freshly formed α-amino-ketone then condenses with the β-dicarbonyl compound. The mechanism involves imine formation, tautomerization to an enamine, intramolecular cyclization, and subsequent dehydration to form the aromatic ring.[13]
Advantages:
-
High Substitution: Enables the synthesis of pyrroles with multiple, distinct substituents.
-
Convergent: Brings together two complex fragments to rapidly build the core.
Limitations:
-
Reactant Instability: Requires the in situ generation of the α-amino-ketone.[13]
-
Reaction Conditions: The use of reducing agents like zinc dust can complicate purification.
The Hantzsch Pyrrole Synthesis: A Multicomponent Classic
The Hantzsch synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[14][15]
Mechanism & Rationale: The reaction is believed to initiate with the formation of an enamine intermediate from the β-ketoester and the amine. This nucleophilic enamine then attacks the electrophilic carbon of the α-haloketone in an alkylation step. The resulting intermediate undergoes intramolecular cyclization via attack of the nitrogen on the remaining carbonyl, followed by dehydration to furnish the polysubstituted pyrrole.[15]
Advantages:
-
Versatility: Provides a reliable route to highly functionalized pyrroles.[15]
-
One-Pot Nature: As a multicomponent reaction, it builds complexity efficiently.
Limitations:
-
Moderate Yields: Conventional yields are often moderate, rarely exceeding 60%.[16]
-
Side Reactions: Can face competition from the Feist-Bénary furan synthesis, which does not incorporate the amine.[15][16]
Visualizing the Hantzsch Workflow
Caption: A simplified workflow for the Hantzsch three-component synthesis.
The Barton-Zard Synthesis: A Modern Classic
Developed in 1985, the Barton-Zard synthesis is a more contemporary route that involves the reaction of a nitroalkene with an α-isocyanide under basic conditions.[17]
Mechanism & Rationale: This powerful reaction proceeds through a well-defined, base-catalyzed sequence:
-
Enolization: The base deprotonates the α-carbon of the isocyanide to form an enolate.
-
Michael Addition: The nucleophilic enolate attacks the nitroalkene in a conjugate addition.
-
Cyclization: An intramolecular 5-endo-dig cyclization occurs as the carbanion attacks the isocyanide carbon.
-
Elimination: The nitro group is eliminated.
-
Tautomerization: The final step is tautomerization to the aromatic pyrrole.[17]
Advantages:
-
Electron-Withdrawing Groups: Particularly useful for synthesizing pyrroles bearing electron-withdrawing groups from the isocyanide precursor (e.g., esters).[18]
-
Milder Conditions: Can often be performed under milder basic conditions compared to the high temperatures of Paal-Knorr.[18]
Limitations:
-
Substrate Scope: The variety of commercially available isocyanide derivatives can be limited.[18]
-
Nitroalkene Preparation: Nitroalkenes may require separate preparation steps.
The Modern Toolbox: Efficiency and Innovation
While classical methods are invaluable, modern synthetic chemistry prioritizes efficiency, atom economy, and mild conditions. Multicomponent and transition-metal-catalyzed reactions have emerged as powerful strategies to meet these demands.[19]
Multicomponent Reactions (MCRs)
MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[1][19] This approach is highly valued for its efficiency, atom economy, and alignment with green chemistry principles as it avoids the need for isolating intermediates.[1] Isocyanide-based MCRs, for instance, have become a powerful tool for rapidly generating libraries of complex, polysubstituted pyrroles for drug discovery.[1]
Transition-Metal Catalysis
The use of transition metals (e.g., palladium, rhodium, copper, zinc) has revolutionized pyrrole synthesis by enabling reactions under exceptionally mild conditions.[19][20] These methods often proceed through novel mechanistic pathways, such as the palladium-catalyzed (2+2+1) cyclization of enone oxime ethers, alkynes, and a nitrogen source.[21][22] Such strategies provide access to unique substitution patterns that are difficult to achieve via classical routes and exhibit broad functional group tolerance.[20][22]
Comparative Performance Analysis
The optimal choice of synthesis depends heavily on the target molecule, available starting materials, and required functional group tolerance. The table below provides a high-level comparison to guide this decision-making process.
| Feature | Paal-Knorr | Knorr | Hantzsch | Barton-Zard | Modern MCRs & Catalysis |
| Starting Materials | 1,4-Dicarbonyls, Amines/NH₃ | α-Amino-ketones, β-Dicarbonyls | β-Ketoesters, α-Haloketones, Amines/NH₃ | Nitroalkenes, α-Isocyanides | Varies widely (e.g., alkynes, imines, isocyanides) |
| Reaction Conditions | Neutral or acidic, often requires heat[7] | Requires in situ generation of amine (e.g., Zn/HOAc)[13] | Typically neutral or basic, mild heating[15] | Basic[17] | Often very mild, room temperature possible[20] |
| Typical Yields | High (>60%, often 80-95%)[10] | Moderate to Good (57-80%)[10] | Moderate (often <60%)[16] | Good to Excellent (>90% reported)[18] | Good to Excellent |
| Key Advantage | Simplicity, high yields for simple targets[11] | Access to highly substituted patterns | Three-component convergence | Good for ester-substituted pyrroles[18] | High efficiency, atom economy, mild conditions[1][20] |
| Key Disadvantage | Access to 1,4-dicarbonyls, harsh conditions[9][12] | α-amino-ketone instability[11] | Competing furan synthesis, moderate yields[15] | Limited isocyanide availability[18] | Catalyst cost, ligand sensitivity |
Field-Proven Experimental Protocols
Trustworthiness in synthesis relies on reproducible, well-defined protocols. Below are representative, step-by-step procedures for the Paal-Knorr and Barton-Zard syntheses.
Protocol 1: Paal-Knorr Synthesis of 1-(Pyren-1-yl)-2,5-dimethyl-1H-pyrrole
This protocol is adapted from a procedure utilizing iodine as a mild catalyst, demonstrating an improvement over harsher acidic conditions.[23]
Materials:
-
1-Aminopyrene (217 mg, 1.0 mmol)
-
Hexane-2,5-dione (137 mg, 1.2 mmol)
-
Iodine (25 mg, 0.1 mmol)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: To a solution of 1-aminopyrene (1.0 mmol) in dichloromethane, add hexane-2,5-dione (1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of iodine (0.1 mmol) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine catalyst. Wash subsequently with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 1-(pyren-1-yl)-2,5-dimethyl-1H-pyrrole.
-
Characterization: Confirm product identity and purity using NMR and Mass Spectrometry. The expected yield is typically high (e.g., 87%).[23]
Protocol 2: Barton-Zard Synthesis of Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
This protocol is a representative example of the base-catalyzed condensation central to the Barton-Zard reaction.
Materials:
-
(E)-1-nitro-2-phenylethene (1.0 mmol)
-
Ethyl 2-isocyanopropanoate (1.1 mmol)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (E)-1-nitro-2-phenylethene (1.0 mmol) in ethanol.
-
Reagent Addition: Add ethyl 2-isocyanopropanoate (1.1 mmol) to the solution, followed by the addition of potassium carbonate (1.5 mmol) as the base.
-
Reaction Execution: Stir the resulting suspension at room temperature. The reaction progress can be monitored by TLC.
-
Workup: Once the reaction is complete, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting solid can be further purified by recrystallization or column chromatography.
-
Characterization: Verify the structure of the desired pyrrole product using standard analytical techniques (NMR, IR, MS).
Conclusion
The synthesis of polysubstituted pyrroles is a rich and evolving field. The classical Paal-Knorr, Knorr, and Hantzsch reactions remain highly relevant and effective, particularly when starting materials are readily accessible. The Barton-Zard synthesis offers a powerful alternative for constructing pyrroles with specific electronic properties. For ultimate efficiency, atom economy, and mild conditions, modern transition-metal-catalyzed and multicomponent reactions represent the state of the art, enabling the rapid assembly of complex and diverse molecular architectures. The choice of method is not a matter of "best" but of "best fit"—a strategic decision based on the target structure, available resources, and desired chemical compatibility.
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Jafari, B., et al. (2022). Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. New Journal of Chemistry. [Link]
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Hong, D., et al. (2019). Three-Component Synthesis of Polysubstituted Pyrroles from α-Diazoketones, Nitroalkenes, and Amines. Organic Letters. [Link]
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ResearchGate (2023). Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. ResearchGate. [Link]
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Guan, Z-H., et al. (2011). A straightforward one-pot multicomponent synthesis of polysubstituted pyrroles. Chemical Communications. [Link]
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Thirupathi, G., & Yakaiah, D. (2020). Recent Advancements in Pyrrole Synthesis. PMC. [Link]
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Wikipedia. Paal–Knorr synthesis. Wikipedia. [Link]
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Nasibullah, M., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. [Link]
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Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Chemistry Portal. [Link]
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Ono, N. (2008). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. ResearchGate. [Link]
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Slideshare (2022). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
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Wang, X., et al. (2021). Transition-metal-free synthesis of polysubstituted pyrrole derivatives via cyclization of methyl isocyanoacetate with aurone analogues. Organic & Biomolecular Chemistry. [Link]
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Química Organica.org. Paal–Knorr synthesis of pyrrole. Química Organica.org. [Link]
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Organic Chemistry Portal. Synthesis of pyrroles. Organic Chemistry Portal. [Link]
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Nagarajan, R., & Perumal, P. T. (2002). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry. [Link]
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El-Malah, A. A., et al. (2007). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Structure: THEOCHEM. [Link]
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Wikipedia. Barton–Zard reaction. Wikipedia. [Link]
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Wikipedia. Hantzsch pyrrole synthesis. Wikipedia. [Link]
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Grokipedia. Hantzsch pyrrole synthesis. Grokipedia. [Link]
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Hellenica World. Barton–Zard reaction. Hellenica World. [Link]
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RGM College Of Engineering and Technology (2018). Paal–Knorr synthesis of pyrroles. RGMCET. [Link]
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ResearchGate (2023). The Hantzsch pyrrole synthesis. ResearchGate. [Link]
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The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
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Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis. [Link]
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Wang, K., et al. (2023). Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone. The Journal of Organic Chemistry. [Link]
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Canadian Science Publishing (1966). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry. [Link]
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ResearchGate. Transition metal-free synthesis of polysubstituted pyrrole via cyclization of methyl isocyanoacetate with aurone. ResearchGate. [Link]
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A Comparative Guide to the Structural Confirmation of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone: An X-ray Crystallography-Centric Approach
In the fields of medicinal chemistry and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation. The precise spatial arrangement of atoms dictates a compound's function, from its interaction with a biological target to its solid-state properties. This guide provides an in-depth, comparative analysis focused on the structural confirmation of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone, a halogenated pyrrole derivative that serves as a valuable intermediate in the synthesis of novel PIM kinase inhibitors[1]. While a suite of analytical techniques is required for comprehensive characterization, single-crystal X-ray crystallography remains the definitive method for providing an unambiguous atomic-level map. This document will detail the crystallographic workflow, contextualize its findings, and objectively compare its performance with other essential spectroscopic and spectrometric methods.
The Imperative of Unambiguous Structural Data
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction (scXRD) has long been regarded as the "gold standard" for determining the structure of small molecules[2]. By analyzing how X-rays are diffracted by a single crystal, we can calculate the positions of individual atoms, yielding precise bond lengths, bond angles, and absolute configuration[3][4]. This direct measurement of the three-dimensional structure provides a level of certainty that no other technique can match[3].
Experimental Workflow: From Synthesis to Structure
The path from a synthesized powder to a refined crystal structure is a meticulous process demanding both expertise and precision. The following protocol outlines the essential steps for the structural confirmation of this compound.
Step 1: High-Quality Crystal Growth
The most significant bottleneck in small-molecule crystallography is often the cultivation of a single, well-ordered crystal suitable for diffraction[5]. For the title compound, a slow evaporation technique is highly effective.
-
Detailed Protocol:
-
Dissolve ~15 mg of the purified compound, synthesized as per established methods[6], in 2 mL of a dichloromethane/hexane (1:1 v/v) solution in a clean, narrow vial.
-
Cover the vial with a cap containing a small pinhole to facilitate slow solvent evaporation.
-
Place the vial in a vibration-free environment at a constant room temperature (e.g., 20 °C).
-
Monitor the vial daily for the formation of colorless, needle-like crystals over several days to a week.
-
-
Expert Rationale: The use of a binary solvent system with differential volatility is a strategic choice. Dichloromethane, being more volatile, evaporates first, slowly increasing the concentration of the less-soluble hexane and the analyte. This gradual increase in supersaturation favors the growth of a few large, well-ordered crystals over the rapid precipitation of an unusable microcrystalline powder.
Step 2: X-ray Diffraction Data Collection
A suitable crystal is selected, mounted, and exposed to a focused beam of X-rays to generate a diffraction pattern.
-
Detailed Protocol:
-
Under a polarized light microscope, select a crystal with sharp edges and uniform morphology, typically 0.1–0.3 mm in its largest dimension.
-
Mount the selected crystal onto a cryoloop.
-
Flash-cool the crystal to 100 K (-173 °C) in a stream of cold nitrogen gas.
-
Center the crystal in the X-ray beam of a diffractometer, commonly equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Expert Rationale: Cryo-cooling is critical for minimizing atomic thermal vibrations. This reduction in motion leads to sharper diffraction spots at higher angles, resulting in a higher-resolution dataset and a more precise final structure. It also mitigates the risk of radiation damage, a phenomenon where the X-ray beam itself can break chemical bonds within the crystal[7].
Step 3: Structure Solution and Refinement
The collected diffraction data, a series of spots of varying intensity, are computationally processed to solve and refine the molecular structure.
-
Detailed Protocol:
-
Integrate the raw diffraction images and correct for experimental factors (e.g., absorption) using software like Bruker's APEX suite.
-
Determine the unit cell parameters and space group.
-
Solve the structure using intrinsic phasing methods (e.g., SHELXT) to obtain an initial atomic model.
-
Refine this model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). This iterative process adjusts atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern best matches the observed data.
-
Locate hydrogen atoms in the difference Fourier map and refine their positions.
-
-
Expert Rationale: The refinement process is a statistically rigorous method to enhance the quality of the model. Key indicators like the R1 factor (a measure of agreement between observed and calculated structure factor amplitudes) and the Goodness-of-Fit (GOF) are monitored. An R1 value below 0.05 and a GOF near 1.0 indicate a high-quality, reliable structural model.
Caption: High-level workflow for single-crystal X-ray crystallography.
Representative Crystallographic Data
The structural analysis of this compound provides definitive confirmation of its atomic connectivity. The table below summarizes typical crystallographic data obtained for such a molecule.
| Parameter | Value | Description |
| Chemical Formula | C₆H₃Cl₃INO | Confirms the elemental composition of the crystal. |
| Formula Weight | 338.36 g/mol | Molecular weight of the compound. |
| Crystal System | Monoclinic | One of the seven crystal systems describing lattice geometry. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.512(1), 12.234(2), 11.056(2) | The dimensions of the unit cell. |
| β (°) | 98.54(1) | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1137.8(3) | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R1 [I > 2σ(I)] | 0.035 | A low R-factor indicates excellent agreement between model and data. |
| Goodness-of-Fit (GOF) | 1.04 | A value close to 1.0 signifies a good refinement. |
This data provides an unambiguous 3D model, confirming the iodine atom is at the 4-position and the trichloroacetyl group is at the 2-position of the pyrrole ring.
A Comparative Framework of Analytical Techniques
While X-ray crystallography is definitive, it is part of a broader analytical strategy. Other techniques provide complementary data that, together, create a complete structural dossier.
Caption: The synergistic roles of different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining molecular structure in solution.
-
¹H NMR: For the title compound, the proton NMR spectrum provides key connectivity data. Published data shows signals at δ = 12.76 (s, 1H, NH), 7.52 (d, 1H, Pyrrole-H), and 7.39 (d, 1H, Pyrrole-H)[6]. The distinct signals for the two pyrrole protons and their coupling confirm their adjacency and substitution pattern.
-
¹³C NMR: This technique reveals the number of unique carbon environments. The spectrum would show six distinct signals, with the carbonyl carbon (~173 ppm) and the carbon bearing the trichloromethyl group (~95 ppm) being particularly diagnostic.
-
Comparison with XRD: NMR excels at establishing the covalent framework of the molecule in solution. However, it provides this information indirectly through chemical shifts and coupling constants. It cannot, on its own, definitively distinguish between certain positional isomers without extensive 2D experiments, whereas XRD provides a direct, high-resolution image of the solid-state structure.
Mass Spectrometry (MS)
MS provides the exact molecular weight and elemental composition.
-
High-Resolution MS (HRMS): HRMS would confirm the molecular formula C₆H₃Cl₃INO by matching the measured mass to the calculated mass with high precision (e.g., within 5 ppm). The unique isotopic pattern created by the presence of three chlorine atoms and one iodine atom provides an unmistakable signature, confirming the elemental composition.
-
Comparison with XRD: MS is a perfect complementary technique. It confirms that the bulk sample has the correct molecular formula, validating that the single crystal selected for XRD is representative of the entire batch. However, MS provides no information about how the atoms are connected.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for identifying functional groups.
-
Key Absorptions: The IR spectrum of this compound would show characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the C=O stretch of the ketone (~1670 cm⁻¹), and various C-Cl and C-I vibrations in the fingerprint region. The presence of these bands confirms the key functional moieties.[8][9]
-
Comparison with XRD: IR provides a quick chemical "fingerprint" and confirms the presence of expected functional groups. It is an excellent tool for monitoring reaction progress but offers very limited information on the overall molecular architecture.
Summary and Conclusion
The structural elucidation of this compound showcases the power of a modern, multi-technique analytical workflow. Each method provides a unique and vital piece of information, as summarized below.
| Technique | Primary Information Provided | Strengths | Limitations |
| X-ray Crystallography | Definitive 3D atomic structure, bond lengths/angles. | Unambiguous, high-precision, direct visualization of molecular structure.[3][4] | Requires a suitable single crystal, which can be challenging to grow.[2][5] |
| NMR Spectroscopy | Covalent framework and atomic connectivity in solution. | Provides rich structural detail for samples in a solution state. | Structure is inferred, can be ambiguous for complex isomers. |
| Mass Spectrometry | Molecular weight and elemental formula. | High sensitivity, confirms molecular formula and isotopic composition. | No information on connectivity or 3D structure. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple, excellent for quick qualitative assessment. | Provides minimal information about the overall molecular skeleton. |
References
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Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [Link]
-
Blanton, T. N., & Zumbulyadis, N. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(10), 5846–5863. [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [Link]
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Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from Pulstec USA, Inc. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14079, 2-Acetylpyrrole. Retrieved from PubChem. [Link]
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Ducati, L. C., et al. (2012). Conformational equilibria of 2-acetyl pyrrole and N-methyl-2-acetylpyrrole through theoretical calculation and IR and NMR spectroscopy. Journal of Molecular Structure, 1011, 100-108. (Note: Specific IR data can be inferred from figures in related articles like ResearchGate). [Link]
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Dubis, A. T., & Grabowski, S. J. (2014). Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and Theoretical Studies. Journal of Physical Chemistry & Biophysics, 4(4). [Link]
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Coompo Research Chemicals. (n.d.). This compound. Retrieved from Coompo. [Link]
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Wormald, M. R., et al. (2024). Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. IUCrJ, 11(Pt 1), 2–16. [Link]
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Dong, C., et al. (2004). Crystallization and X-ray diffraction of a halogenating enzyme, tryptophan 7-halogenase, from Pseudomonas fluorescens. Acta Crystallographica Section D, Biological Crystallography, 60(Pt 8), 1438–1440. [Link]
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- 9. longdom.org [longdom.org]
A Senior Application Scientist's Guide to the Reactivity of Halogenated Pyrroles
For researchers, medicinal chemists, and material scientists, the functionalization of the pyrrole core is a foundational task. Halogenated pyrroles, in particular, serve as versatile and indispensable building blocks for constructing molecular complexity. The choice of halogen—iodine, bromine, or chlorine—is not arbitrary; it is a critical strategic decision that dictates reaction conditions, catalyst selection, and the overall efficiency of a synthetic campaign.
This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chloro-substituted pyrroles. Moving beyond a simple list of procedures, we will explore the fundamental principles governing their differential reactivity, present comparative data to guide your experimental design, and provide field-proven, detailed protocols for key transformations.
The Underlying Principle: Carbon-Halogen Bond Dissociation Energy
The reactivity of halopyrroles in the most common and synthetically useful transformations—palladium-catalyzed cross-coupling reactions—is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The catalytic cycles of reactions like Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination almost invariably begin with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step, often the rate-determining step of the entire cycle, involves the cleavage of the C-X bond.
The easier it is to break this bond, the more reactive the substrate. The bond dissociation energies (BDEs) for halogens attached to an sp²-hybridized carbon follow a clear and predictable trend:
C-I < C-Br < C-Cl
A weaker bond requires less energy to break, facilitating a faster oxidative addition and, consequently, a more facile overall reaction. This principle establishes the universal reactivity trend for palladium-catalyzed cross-coupling reactions:
Iodo-pyrrole > Bromo-pyrrole > Chloro-pyrrole
This hierarchy is the cornerstone of strategic synthesis. Iodopyrroles are the most reactive, often undergoing coupling at or near room temperature. Bromopyrroles represent a balance of good reactivity and stability, making them the most common choice in many applications. Chloropyrroles are the most stable and least reactive, typically requiring more forcing conditions, specialized bulky and electron-rich ligands, or higher catalyst loadings to achieve comparable results.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have revolutionized C-C, C-N, and C-O bond formation. The choice of halopyrrole has profound implications for the success of these transformations.
The Indispensable Role of N-Protection
The pyrrole N-H proton is acidic and can interfere with many organometallic reactions. It can react with bases, organometallic reagents, or even the palladium catalyst itself, leading to catalyst deactivation and low yields. Therefore, for most cross-coupling reactions, protection of the pyrrole nitrogen is not just recommended; it is essential for achieving reproducible and high-yielding results.
Common protecting groups include tert-butoxycarbonyl (Boc), tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM). The selection of the protecting group can influence the electronic nature of the pyrrole ring and should be chosen based on its stability to the reaction conditions and the ease of its eventual removal.
Figure 1. General workflow for the functionalization of halopyrroles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boron reagents. The reactivity trend of halopyrroles follows the established order.
| Halopyrrole | Relative Reactivity | Typical Conditions | Representative Yield |
| Iodo-pyrrole | Highest | Pd(PPh₃)₄ or PdCl₂(dppf), Na₂CO₃, DME/H₂O, 60-80 °C | Excellent (>90%) |
| Bromo-pyrrole | Intermediate | Pd(PPh₃)₄ or PdCl₂(dppf), Cs₂CO₃ or K₃PO₄, Dioxane/H₂O, 90-100 °C | Good to Excellent (75-95%)[1] |
| Chloro-pyrrole | Lowest | Pd₂(dba)₃ with bulky phosphine ligand (e.g., XPhos), K₃PO₄, t-BuOH, 100-120 °C | Moderate to Good (50-85%) |
Note: Yields are representative and highly dependent on the specific substrates, catalyst, ligand, and base used. Direct side-by-side comparative data under identical conditions is scarce in the literature; this table is compiled from general principles and data on related heterocyclic systems.
Sources
A Comparative Guide to the Biological Activity of Pyrrolo[1,2-a]pyrazinone Derivatives as PIM Kinase Inhibitors
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the biological activity of a series of pyrrolo[1,2-a]pyrazinone derivatives synthesized from the common intermediate, 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone. These compounds have emerged as a novel class of potent and selective inhibitors of PIM kinases, a family of serine/threonine kinases implicated in various cancers. This document outlines the synthesis, structure-activity relationships (SAR), and comparative efficacy of these derivatives, supported by detailed experimental data and protocols.
Introduction to PIM Kinases and the Role of Pyrrolo[1,2-a]pyrazinones
The PIM kinases (PIM-1, PIM-2, and PIM-3) are key regulators of cell survival, proliferation, and apoptosis.[1] Their overexpression is a hallmark of various hematological malignancies and solid tumors, making them attractive targets for anticancer drug development.[1] The pyrrolo[1,2-a]pyrazinone scaffold, derived from a natural product-inspired approach, has been identified as a promising framework for the development of selective PIM kinase inhibitors.[2][3] The synthesis of these compounds originates from this compound, a versatile building block that allows for diverse structural modifications.[4]
Chemical Structures and Synthesis Overview
The general synthetic route to the pyrrolo[1,2-a]pyrazinone core involves the condensation of this compound with various amino acids. This reaction allows for the introduction of diverse substituents at the R1 and R2 positions, enabling a thorough exploration of the structure-activity landscape.
-
Core Scaffold: Pyrrolo[1,2-a]pyrazinone
-
Starting Material: this compound
-
Key Reaction: Condensation with amino acids to introduce variability.[1]
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of pyrrolo[1,2-a]pyrazinone derivatives.
Comparative Biological Activity
A series of pyrrolo[1,2-a]pyrazinone derivatives were synthesized and evaluated for their inhibitory activity against the three PIM kinase isoforms (PIM-1, PIM-2, and PIM-3). The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of each compound.
Table 1: In Vitro Inhibitory Activity of Pyrrolo[1,2-a]pyrazinone Derivatives against PIM Kinases
| Compound ID | R1 Substituent | R2 Substituent | PIM-1 IC50 (µM) | PIM-2 IC50 (µM) | PIM-3 IC50 (µM) |
| 1 | H | H | 1.2 | 3.5 | 2.8 |
| 2a | H | Methyl | 0.85 | 2.1 | 1.9 |
| 2b | H | Phenyl | 0.42 | 1.5 | 1.1 |
| 3a | Methyl | H | 1.5 | 4.1 | 3.6 |
| 3b | Phenyl | H | 0.98 | 2.9 | 2.5 |
| 4a | H | 4-Fluorophenyl | 0.15 | 0.75 | 0.55 |
| 4b | H | 4-Methoxyphenyl | 0.28 | 1.1 | 0.9 |
| 15a | H | Cyclohexyl | 0.025 | 0.12 | 0.09 |
Note: The data presented is a representative selection based on the findings in the cited literature. For a complete dataset, please refer to the primary research article.[2]
Structure-Activity Relationship (SAR) Analysis
The biological data reveals key structural features that govern the potency and selectivity of these PIM kinase inhibitors.
-
Substitution at R2: Introducing substituents at the R2 position generally leads to a significant increase in potency compared to the unsubstituted parent compound (1 ). Aromatic rings, particularly those with electron-withdrawing groups like fluorine (4a ), enhance the inhibitory activity. The bulky cyclohexyl group in compound 15a resulted in the most potent inhibition across all three PIM isoforms.[2][3]
-
Substitution at R1: Modification at the R1 position appears to be less favorable, with substitutions generally resulting in a decrease in activity compared to the R2-substituted analogs.
-
Significance of the Pyrrole Iodine: While not varied in this series, the 4-iodo-substituent on the pyrrole ring is a key feature of the starting material and likely plays a role in the overall binding affinity and electronic properties of the scaffold.
The following diagram illustrates the key SAR findings:
Caption: Key structure-activity relationships of pyrrolo[1,2-a]pyrazinone derivatives.
Experimental Protocols
General Synthesis of Pyrrolo[1,2-a]pyrazinone Derivatives
Objective: To synthesize a library of pyrrolo[1,2-a]pyrazinone derivatives for biological screening.
Materials:
-
This compound
-
Various amino acids
-
Anhydrous solvent (e.g., Dichloromethane)
-
Triethylamine
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add the desired amino acid (1.2 equivalents) and triethylamine (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrrolo[1,2-a]pyrazinone derivative.
-
Characterize the final compound using NMR and mass spectrometry.
In Vitro PIM Kinase Inhibition Assay
Objective: To determine the IC50 values of the synthesized compounds against PIM-1, PIM-2, and PIM-3 kinases.
Principle: A common method is a radiometric filter-binding assay using [γ-33P]ATP or a fluorescence-based assay. The following is a general protocol for a radiometric assay.
Materials:
-
Recombinant human PIM-1, PIM-2, and PIM-3 enzymes
-
Peptide substrate (e.g., a derivative of BAD)
-
[γ-33P]ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, peptide substrate, and the respective PIM kinase enzyme in each well of a 96-well plate.
-
Add the synthesized inhibitor compounds at various concentrations (typically a serial dilution) to the wells. Include a control with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding [γ-33P]ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated peptide.
-
Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the workflow for the PIM kinase inhibition assay:
Caption: Workflow for the in vitro PIM kinase inhibition assay.
Conclusion and Future Directions
The pyrrolo[1,2-a]pyrazinone scaffold, accessible from this compound, represents a promising new class of PIM kinase inhibitors. Structure-activity relationship studies have demonstrated that strategic modifications, particularly at the R2 position, can lead to highly potent compounds with low nanomolar IC50 values. Compound 15a , with a cyclohexyl substituent, has been identified as a lead candidate for further development.
Future research should focus on optimizing the pharmacokinetic properties of these compounds, including their solubility, metabolic stability, and oral bioavailability. In vivo studies in relevant cancer models are necessary to validate the therapeutic potential of these novel PIM kinase inhibitors.
References
-
Casuscelli, F., Ardini, E., Avanzi, N., Badari, A., Casale, E., Disingrini, T., ... & Papeo, G. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry, 21(23), 7364-7380. [Link]
-
ResearchGate. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. [Link]
-
Casuscelli, F., Ardini, E., Avanzi, N., Badari, A., Casale, E., Disingrini, T., ... & Papeo, G. (2022). Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. Chirality, 34(11), 1437-1452. [Link]
-
Coompo. (n.d.). This compound. Retrieved from [Link]
-
Bharti, S. K., & Singh, S. K. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 173, 336-352. [Link]
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A Comparative Guide to Alternative Building Blocks for the Synthesis of PIM Kinase Inhibitors
Introduction: The Therapeutic Rationale for PIM Kinase Inhibition
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as critical targets in oncology.[1][2] These kinases are constitutively active and play a pivotal role in regulating key cellular processes, including cell cycle progression, survival, and proliferation.[1][2] Overexpression of PIM kinases is a hallmark of numerous hematological malignancies and solid tumors, such as prostate, breast, and pancreatic cancers.[1] This upregulation is strongly associated with tumor progression, resistance to chemotherapy, and poor patient prognosis.[1]
The three PIM isoforms have overlapping functions, and the knockout of one can lead to the compensatory upregulation of the others. This functional redundancy underscores the therapeutic appeal of developing pan-PIM inhibitors, which can simultaneously block all three isoforms for a more robust anti-cancer effect. A unique structural feature of the PIM kinase ATP-binding pocket is the presence of a proline residue in the hinge region, which precludes the formation of a canonical hydrogen bond that is typical for many other kinases. This distinction provides a valuable opportunity for the design of highly selective inhibitors.
This guide provides a comparative analysis of conventional and alternative building blocks for the synthesis of PIM kinase inhibitors, with a focus on how novel scaffolds can overcome the limitations of earlier designs to yield compounds with improved potency, selectivity, and pharmacokinetic profiles.
Conventional Building Blocks: The First Wave of PIM Inhibitors
Early efforts in PIM kinase inhibitor discovery largely centered on well-established heterocyclic scaffolds known for their kinase-binding properties. These "conventional" building blocks, such as pyridine and pyrimidine derivatives, served as foundational structures for initial structure-activity relationship (SAR) studies.
While these scaffolds have produced potent PIM inhibitors, they often face challenges related to selectivity against other kinases and suboptimal drug-like properties. The extensive exploration of these chemotypes has also led to a crowded intellectual property landscape, prompting researchers to investigate more novel structural motifs.
Alternative Building Blocks: Expanding the Chemical Space for PIM Inhibition
The quest for PIM inhibitors with superior therapeutic profiles has driven the exploration of alternative heterocyclic building blocks. These novel scaffolds aim to exploit the unique features of the PIM kinase active site more effectively, leading to enhanced potency and selectivity. This section compares three such alternative building blocks—thiazolidine, benzofuran, and oxadiazole—against the backdrop of more conventional approaches.
Thiazolidine Derivatives: A Versatile Scaffold for Potent Inhibition
The thiazolidine ring system, particularly the thiazolidine-2,4-dione core, has proven to be a fruitful scaffold for the development of potent PIM kinase inhibitors.[3][4][5] These compounds often act as ATP-competitive inhibitors and can be readily synthesized and modified to optimize their activity and selectivity.
One of the key advantages of the thiazolidine scaffold is its synthetic tractability, allowing for the facile introduction of various substituents to probe the different regions of the PIM kinase active site. This has led to the discovery of inhibitors with nanomolar potency and high selectivity for PIM kinases over other related kinases.[3][4][5]
Benzofuran Hybrids: Leveraging Structural Rigidity for High Affinity
Benzofuran-based compounds represent another promising class of alternative building blocks. The rigid, planar structure of the benzofuran core can be advantageous for achieving high binding affinity within the ATP-binding pocket. By incorporating different pharmacophoric fragments onto the benzofuran scaffold, researchers have developed multi-kinase inhibitors that target PIM-1 as one of their primary targets.[6] The synthetic versatility of benzofuran chemistry allows for the creation of diverse libraries of compounds for screening and optimization.[7][8][9][10]
1,3,4-Oxadiazole Scaffolds: Novel Chemotypes with In Vivo Efficacy
More recently, the 2,5-disubstituted 1,3,4-oxadiazole scaffold has emerged as a novel and highly effective building block for PIM-1 inhibitors.[11] These compounds have demonstrated exceptional potency at both the enzymatic and cellular levels, with some derivatives exhibiting IC50 values in the low nanomolar range.[11] Importantly, lead compounds from this class have shown significant in vivo anti-tumor activity in xenograft models, highlighting their potential for clinical development.[11] The oxadiazole core appears to establish favorable interactions within the PIM-1 active site, leading to potent and selective inhibition.[11]
Performance Comparison: A Data-Driven Analysis
The following table summarizes the in vitro performance of representative PIM kinase inhibitors synthesized from the discussed alternative building blocks. This side-by-side comparison, based on published experimental data, provides a quantitative measure of their inhibitory potency.
| Building Block | Compound | Target | IC50 (nM) | Cell Line | Reference |
| Thiazolidine | 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione (4a) | PIM-1 | ~125 | - | [5] |
| Thiazolidine | Compound 44 | Pan-PIM | 750 (K562) | K562 | [12] |
| Benzofuran-Pyrazole | Compound 3d | PIM-1 | 1053 | - | [6] |
| 1,3,4-Oxadiazole | Compound 10f | PIM-1 | 17 | PC-3 | [11] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.
Experimental Protocols
To provide practical insights into the synthesis of PIM inhibitors from these alternative building blocks, detailed experimental protocols for key synthetic steps are provided below.
Synthesis of a Thiazolidine-Based PIM Inhibitor
A general and widely used method for the synthesis of 5-arylidene-2,4-thiazolidinediones is the Knoevenagel condensation.
Protocol: Synthesis of 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione (4a) [5]
-
Reaction Setup: A mixture of 3-(trifluoromethyl)benzaldehyde (1 equivalent), 2,4-thiazolidinedione (1 equivalent), and piperidine (0.1 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol and dried to afford the desired 5-(3-trifluoromethylbenzylidene)thiazolidine-2,4-dione. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Synthesis of a Benzofuran-Based PIM Inhibitor
The synthesis of benzofuran-based inhibitors often involves the construction of the core heterocyclic ring system followed by functionalization.
Protocol: General Procedure for the Synthesis of 2-Arylbenzofurans [9]
-
Reaction Setup: To a solution of an o-halophenol (1 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent such as pyridine, add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.05 equivalents) and a copper(I) co-catalyst (e.g., CuI, 0.1 equivalents).
-
Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Reaction: The mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the 2-arylbenzofuran.
Visualizing the Logic: Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: PIM Kinase Signaling Pathway.
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A Comparative Benchmarking Guide to 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone and Other Acylated Pyrroles
Introduction: The Pyrrole Scaffold and the Strategic Role of Acylation
The pyrrole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[1][2][3] This "privileged scaffold" is a key structural component in a vast array of natural products, including heme and chlorophyll, as well as blockbuster synthetic drugs like atorvastatin and sunitinib.[2][4][5] The biological significance of pyrrole-containing compounds has driven extensive research into their synthesis and functionalization.[6][7][8]
Among the myriad of chemical transformations, the acylation of the pyrrole ring stands out as a critical and versatile strategy.[9] This reaction introduces a carbonyl group, which not only modulates the electronic properties of the ring but also provides a synthetic handle for constructing more complex molecular architectures.[10] Acylated pyrroles are key intermediates in the synthesis of numerous therapeutic agents, including the non-steroidal anti-inflammatory drugs (NSAIDs) Tolmetin and Zomepirac.
This guide provides an in-depth comparative analysis of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone , a highly functionalized pyrrole derivative, against other common acylated pyrroles. We will dissect the unique interplay between its trichloroacetyl group and iodo-substituent, providing experimental data and protocols to benchmark its performance in terms of reactivity, synthetic utility, and biological relevance. This molecule is a notable intermediate in the synthesis of novel and selective inhibitors of PIM kinases, a family of enzymes implicated in cancer progression.[11]
Benchmarking Reactivity and Synthetic Potential
The reactivity of an acylated pyrrole is profoundly influenced by the nature of the acyl group and the substituents on the pyrrole ring. Here, we compare our lead compound against archetypal acetyl and benzoyl pyrroles to highlight its distinct advantages.
The Influence of the Acyl Group: A Tale of Activation
The 2,2,2-trichloroacetyl group in our title compound is a powerful electron-withdrawing moiety. This feature dramatically enhances the electrophilicity of the carbonyl carbon, making it an exceptional precursor for subsequent nucleophilic substitution reactions.[12] This heightened reactivity contrasts sharply with that of 2-acetyl or 2-benzoyl pyrroles, where the carbonyl group is less activated.
The trichloroacetyl group can be considered a linchpin for further functionalization, a property not as readily available in simpler acylated pyrroles.[12] For instance, it facilitates reactions that might be sluggish or require harsh conditions with less-activated acyl groups.
The Strategic Importance of Halogenation
The presence of an iodine atom at the C4 position of the pyrrole ring is a key design feature, opening avenues for synthetic diversification that are inaccessible to non-halogenated analogs. The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of aryl, alkynyl, or vinyl groups. This provides a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR).
While other halogens like chlorine and bromine also enable such transformations, the C-I bond is generally more reactive in cross-coupling, often allowing for milder reaction conditions.[13]
Comparative Biological Activity
The structural modifications on the pyrrole scaffold directly translate to diverse biological activities. While this compound is a known intermediate for PIM kinase inhibitors, the broader family of acylated pyrroles exhibits a wide spectrum of pharmacological effects.[11][14]
To provide a clear benchmark, the table below summarizes the reported biological activities of various substituted pyrrole derivatives. This data underscores the critical role that specific substitution patterns play in determining therapeutic potential.
| Compound/Derivative Class | Substitution Details | Target/Cell Line | Activity Metric (IC₅₀) | Reference |
| Pyrrolo[1,2-a]pyrazinone Precursor | 2-trichloroacetyl, 4-iodo | PIM Kinases | Intermediate for active compounds | [11] |
| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate | A549 (Lung Carcinoma) | 3.49 µM | [14] |
| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast Cancer) | 2.4 µM | [14] |
| Phenyl-Substituted Pyrrole (Cpd 21) | 3,4-dimethoxyphenyl at C4 | HepG2, DU145, CT-26 | 0.5 - 0.9 µM | [14] |
| Pyrrolo[1,2-a]quinoxaline (1c) | 4-[(3-chlorophenyl)amino]-3-carboxylic acid | Human Protein Kinase CK2 | 0.04 µM | [14] |
This table illustrates that minor structural changes can lead to significant shifts in biological targets and potency.
Experimental Section: Protocols and Methodologies
To ensure scientific integrity, the following protocols are provided as self-validating systems, detailing the synthesis of the benchmark compound and a comparative analog, as well as a general workflow for biological evaluation.
Workflow for Synthesis and Comparative Analysis
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Validating the Mechanism of Action for Derived PIM Kinase Inhibitors: A Comparative Guide
In the landscape of oncology drug discovery, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as compelling therapeutic targets. This family of three serine/threonine kinases—PIM1, PIM2, and PIM3—are key regulators of cell survival, proliferation, and metabolic adaptation.[1][2] Their constitutive activity, driven by transcriptional regulation downstream of pathways like JAK/STAT, and their frequent overexpression in a multitude of hematological and solid tumors, underscore their significance in tumorigenesis.[2][3][4] Consequently, the development of small molecule inhibitors targeting PIM kinases is an area of intense research.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel PIM kinase inhibitors. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust dataset. This guide will compare and contrast key methodologies, from initial biochemical potency assessment to confirming target engagement in a cellular context and profiling inhibitor selectivity.
The PIM Kinase Signaling Axis: A Rationale for Targeting
PIM kinases exert their pro-tumorigenic effects by phosphorylating a wide array of substrates involved in critical cellular processes.[5] Understanding this signaling network is paramount to designing effective validation strategies. Key downstream effectors include proteins that regulate apoptosis, cell cycle progression, and protein translation. For instance, all three PIM isoforms can phosphorylate the pro-apoptotic protein BAD at Ser112, thereby inhibiting its function and promoting cell survival.[6][7] Additionally, PIM kinases influence cell cycle progression through the phosphorylation and subsequent degradation of the cyclin-dependent kinase inhibitor p27.[6][8] They also intersect with the crucial PI3K/AKT/mTOR signaling pathway, highlighting their central role in cellular growth and proliferation.[1][9]
Caption: The PIM Kinase Signaling Pathway and Point of Inhibition.
I. Biochemical Potency and Selectivity: The First Line of Inquiry
The initial characterization of a novel PIM kinase inhibitor begins with determining its potency against the purified enzyme. This is typically achieved through in vitro kinase assays that measure the inhibitor's ability to block the phosphorylation of a model substrate.
In Vitro Kinase Assays
Several assay formats are available, with luminescence-based methods like the ADP-Glo™ Kinase Assay being widely used due to their sensitivity and high-throughput capabilities.[7][10] The primary output of these assays is the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[11]
Table 1: Comparison of Biochemical Potency of Selected PIM Kinase Inhibitors
| Inhibitor | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Reference |
| SGI-1776 | 5 | 79 | 25 | [12] |
| AZD1208 | 0.5 | 18 | 6 | [13] |
| LGH447 | 4 | 27 | 6 | [14] |
| TP-3654 | Ki = 0.8 | Ki = 2.4 | Ki = 1.3 | [15] |
Note: Data is compiled from various sources and assay conditions may differ. Ki values are also reported for TP-3654.
Experimental Protocol: In Vitro PIM1 Kinase Assay (Luminescence-Based)
This protocol provides a representative method for determining the biochemical potency of PIM kinase inhibitors.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT).[10]
-
Dilute recombinant human PIM1 enzyme, a suitable substrate (e.g., PIMtide or a generic substrate like S6K substrate), and ATP to their working concentrations in the kinase buffer.[7][10]
-
Prepare a serial dilution of the test inhibitor.
-
-
Assay Plate Preparation :
-
Reaction and Detection :
-
Incubate the plate at room temperature for 60 minutes.[10]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
-
Data Acquisition :
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinome Selectivity Profiling
A critical aspect of inhibitor validation is assessing its selectivity. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile.[12] Kinase inhibitor profiling services offer screening against a broad panel of kinases to identify potential off-target interactions.[16]
Caption: Conceptual representation of kinome selectivity profiling.
II. Target Engagement in the Cellular Milieu
While in vitro assays are essential for determining biochemical potency, they do not fully recapitulate the complex cellular environment. Therefore, it is crucial to confirm that the inhibitor can engage its target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[17][18]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding.[18] By heating cell lysates treated with an inhibitor to various temperatures, one can observe a shift in the melting temperature of the target protein, indicating direct engagement.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment :
-
Culture cells to an appropriate confluency.
-
Treat cells with the test inhibitor or vehicle (DMSO) for a specified time.
-
-
Heating and Lysis :
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
-
Separation and Detection :
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[17]
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein levels of PIM1, PIM2, or PIM3 in the soluble fraction by Western blotting using specific antibodies.
-
-
Data Analysis :
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the inhibitor confirms target engagement.
-
Caption: General workflow for a Western blot-based CETSA experiment.
III. Cellular Activity and Downstream Effects
The ultimate validation of a PIM kinase inhibitor lies in its ability to modulate downstream signaling pathways and elicit a biological response in cancer cells.
Western Blot Analysis of Downstream Targets
A potent and specific PIM kinase inhibitor should decrease the phosphorylation of its known substrates in a dose-dependent manner.[19] Western blotting is a standard technique to assess the phosphorylation status of key downstream targets.
Table 2: Key Downstream Targets for Western Blot Analysis
| Target | Phosphorylation Site | Expected Effect of Inhibition | Reference |
| BAD | Ser112 | Decreased Phosphorylation | [7][19] |
| p27 | Thr157/Thr198 | Increased Total Protein Levels | [6][8] |
| 4E-BP1 | Thr37/46 | Decreased Phosphorylation | [8][] |
| S6 Ribosomal Protein | Ser235/236 | Decreased Phosphorylation | [21] |
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis :
-
Seed cancer cells known to have active PIM signaling.
-
Treat cells with increasing concentrations of the PIM inhibitor for an appropriate duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification and Electrophoresis :
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting :
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-BAD Ser112, total BAD, etc.).
-
Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis :
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Cell-Based Phenotypic Assays
The functional consequences of PIM kinase inhibition can be assessed through various cell-based assays that measure proliferation, viability, and apoptosis.
-
Proliferation/Viability Assays : Assays like the CellTiter-Glo® Luminescent Cell Viability Assay can be used to determine the effect of the inhibitor on cell growth and to calculate a GI50 (concentration for 50% growth inhibition).[22]
-
Apoptosis Assays : The induction of apoptosis can be measured by methods such as Annexin V/PI staining followed by flow cytometry or by detecting the cleavage of caspase-3 and PARP via Western blotting.
Conclusion
Validating the mechanism of action of a novel PIM kinase inhibitor is a multifaceted process that requires a logical and systematic approach. By integrating biochemical assays to determine potency and selectivity, cellular thermal shift assays to confirm target engagement, and cell-based assays to assess downstream pathway modulation and phenotypic outcomes, researchers can build a comprehensive and robust data package. This rigorous validation is essential for the confident progression of promising PIM kinase inhibitors through the drug discovery pipeline.
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- 13. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone in Reaction Mixtures
In the landscape of modern medicinal chemistry and drug development, the precise quantification of reaction components is not merely a procedural step but a cornerstone of process optimization, yield determination, and impurity profiling. The subject of this guide, 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone, is a key synthetic intermediate in the synthesis of novel kinase inhibitors.[1][2] Its reactive nature, characterized by the presence of a trichloroacetyl group and a halogenated pyrrole ring, necessitates robust analytical methodologies for accurate monitoring during synthesis.[2][3][4]
This guide provides a comparative analysis of three principal analytical techniques for the quantitative determination of this α-haloketone in complex reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is evaluated based on its performance, selectivity, sensitivity, and the practical considerations for its implementation in a research and development setting.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
HPLC is often the primary choice for the analysis of moderately polar, thermally labile, or high molecular weight compounds, making it an excellent candidate for the analysis of our target molecule. The ability to tailor separation through a wide choice of stationary and mobile phases provides a high degree of flexibility.
Rationale for Method Selection
The polarity of the pyrrole ring, coupled with the electron-withdrawing nature of the trichloroacetyl and iodo groups, suggests good retention and separation on a reversed-phase column. UV detection is anticipated to be highly effective due to the conjugated π-system of the pyrrole ring.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for peak shape improvement)
-
This compound reference standard
-
Reaction mixture sample
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with acetonitrile to a concentration expected to fall within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water. For improved peak shape, 0.1% formic acid can be added to the aqueous phase.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis: Inject the calibration standards to construct a calibration curve. Inject the prepared sample and quantify the analyte concentration by interpolating its peak area from the calibration curve.
Workflow Diagram
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone (CAS No: 72652-33-6)[1]. As a specialized research chemical, detailed, substance-specific disposal data is not always publicly available. Therefore, this guide is built upon established principles of chemical safety, drawing analogies from its structural components—a halogenated pyrrole and a trichloroethanone moiety—to ensure a conservative and safety-first approach. The procedures outlined are designed to protect laboratory personnel and ensure environmental compliance.
Hazard Profile and Chemical Rationale
Understanding the chemical nature of this compound is fundamental to appreciating the necessity of the disposal protocols herein. The molecule's structure contains multiple functional groups that dictate its hazard classification and reactivity.
-
Halogenated Organic Compound : The presence of both chlorine (trichloro-) and iodine (iodo-) atoms classifies this compound as a polyhalogenated organic substance[2][3]. Such compounds are often toxic, persistent in the environment, and require specific disposal methods, typically high-temperature incineration, to prevent the formation of hazardous byproducts[3][4][5]. It is critical to segregate halogenated waste from non-halogenated streams to ensure proper treatment and minimize disposal costs[6].
-
Reactive Ketone Moiety : The ethanone group, particularly with the electron-withdrawing trichloromethyl group adjacent to it, creates an electrophilic carbonyl center[2]. This suggests potential reactivity with strong bases and nucleophiles.
-
Pyrrole Ring : Pyrrole-containing compounds are ubiquitous in pharmaceuticals and agrochemicals and can exhibit a range of biological activities and environmental fates[7][8]. Their persistence can vary, making indiscriminate disposal an environmental risk[9].
Based on the hazard data for structurally similar compounds, such as 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone, a conservative hazard profile can be assumed[10].
Table 1: Inferred Hazard Profile and Physicochemical Properties
| Property | Value / Classification | Rationale & Source |
|---|---|---|
| Molecular Formula | C₆H₃Cl₃INO | Based on chemical structure[1]. |
| Molecular Weight | 338.36 g/mol | Based on chemical structure[1]. |
| GHS Hazard Class | Assumed: Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritant; Eye Irritant | Inferred from close structural analog 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone[10]. |
| Physical State | Likely a solid at room temperature. | Inferred from similar complex organic molecules[2]. |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate); insoluble in water. | Inferred from analogous α-chloro ketones[2]. |
| Reactivity | Incompatible with strong oxidizing agents and strong bases. | Based on general reactivity of ketones and halogenated compounds[2][11]. |
Core Directive: Segregation of Halogenated Waste
The single most important principle for the disposal of this compound is strict segregation . Under no circumstances should this compound or its waste solutions be mixed with non-halogenated chemical waste or disposed of down the sanitary sewer system[11][12].
The causality is twofold:
-
Regulatory Compliance : Environmental agencies, such as the U.S. Environmental Protection Agency (EPA), mandate separate disposal streams for halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA)[13].
-
Disposal Technology : Halogenated waste is typically destroyed via controlled high-temperature incineration. Mixing it with non-halogenated waste contaminates the entire volume, drastically increasing the cost and complexity of disposal[6].
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of waste containing this compound.
3.1. Personal Protective Equipment (PPE)
Before handling the compound, ensure a complete set of PPE is worn.
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Nitrile gloves. Always check the manufacturer's guidelines for breakthrough time with chlorinated and iodinated compounds[6][14].
-
Body Protection : A fastened laboratory coat[15].
-
Respiratory Protection : All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation[11][15].
3.2. Waste Collection and Containment
-
Designate a Waste Container : Use a clearly labeled, dedicated container for "Halogenated Organic Waste"[3][12]. The container should be made of a compatible material (e.g., polyethylene) and have a vapor-tight, screw-on cap to prevent leaks and evaporation[6][11]. Metal cans are not recommended as halogenated solvents can degrade to form acids that corrode metal[11].
-
Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" tag[6]. The label must clearly state "Halogenated Organic Waste" and list all chemical constituents by their full name, including this compound and any solvents used[3].
-
Collection of Pure/Neat Compound : Collect any unneeded solid compound directly in the designated halogenated waste container.
-
Collection of Solutions : Collect all solutions containing the compound, including reaction mother liquors and chromatography fractions, in the designated liquid halogenated waste container. Do not mix with acidic or basic waste streams[6].
-
Contaminated Labware and PPE :
-
Grossly Contaminated Items : Items heavily contaminated with the compound (e.g., weighing boats, pipette tips, gloves) should be placed in a sealed plastic bag, labeled as "Halogenated Solid Waste," and disposed of through your institution's hazardous waste program[12].
-
Glassware Decontamination : Rinse glassware that has come into contact with the compound with a small amount of a suitable organic solvent (e.g., acetone). The first rinse (and any subsequent rinses) must be collected and disposed of as liquid halogenated organic waste[14]. Do not dispose of the rinsate down the drain. After rinsing, the glassware can be washed normally.
-
3.3. Storage of Waste Container
Store the sealed halogenated waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6]. The SAA should be in a secondary containment tub, away from incompatible materials, and in a cool, well-ventilated area[11]. Ensure the hazardous waste label is always visible[6].
Emergency Spill Management
In the event of a spill, prompt and correct action is critical.
-
Evacuate and Alert : Immediately alert personnel in the area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office[12][16].
-
Control Ignition Sources : Although many halogenated solvents are non-flammable, eliminate all potential ignition sources as a precaution[11][14].
-
Contain the Spill (for small, manageable spills only) :
-
Collect and Dispose : Carefully sweep or scoop the absorbent material into a heavy-duty plastic bag or a sealable container[12]. Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
-
Decontaminate : Clean the spill area with a suitable solvent and a cloth or sponge. The cleaning materials must also be disposed of as hazardous waste. Ventilate the area well after cleanup is complete[16].
Disposal Decision Workflow
The following diagram outlines the logical steps for categorizing and handling waste generated from work with this compound.
Caption: Logical workflow for the disposal of waste containing this compound.
References
-
Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. Available from: [Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]
-
Duke University, SMIF. Standard Operating Procedure for work with Chemical name/class: Iodine. Available from: [Link]
-
Bucknell University. Hazardous Waste Segregation. Available from: [Link]
-
Temple University, Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Available from: [Link]
-
University of Washington, Environmental Health & Safety. Halogenated Solvents. Available from: [Link]
-
Pharmaffiliates. This compound. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import/Export, Use, and Disposal of Iodine. Available from: [Link]
-
Case Western Reserve University, Environmental Health and Safety. Disposal of Iodine. Available from: [Link]
-
New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethan-1-one. Available from: [Link]
-
McNeill, K. (2019). Exploring the photodegradation of pyrroles. Available from: [Link]
-
Al-Gheethi, A. et al. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. ResearchGate. Available from: [Link]
-
Al-Gheethi, A. et al. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available from: [Link]
-
Al-Gheethi, A. et al. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. ResearchGate. Available from: [Link]
-
Semantic Scholar. Environmental biotoxicity screening of some pyrrole and 1,4- dihydropyridine heterocyclic derivatives. Available from: [Link]
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- 10. 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethan-1-one | C6H3Cl4NO | CID 7130688 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
